2-Chloro-4-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBUTABXEITVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192922 | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39885-50-2 | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39885-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039885502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-trifluoromethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4-TRIFLUOROMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67KX3WQ3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-3-chlorobenzotrifluoride: A Cornerstone Intermediate in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-chlorobenzotrifluoride, a halogenated and trifluoromethyl-substituted aniline, has emerged as a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis. Its unique electronic and structural characteristics render it an invaluable synthon for the construction of complex molecular architectures with significant biological activity. This technical guide provides a comprehensive exploration of 4-Amino-3-chlorobenzotrifluoride, encompassing its fundamental chemical properties, detailed spectroscopic characterization, and robust synthetic protocols. Emphasis is placed on its critical role as a key intermediate in the synthesis of multi-kinase inhibitors, most notably the anticancer agent Sorafenib. The guide further delves into the mechanistic underpinnings of the therapeutic agents derived from this versatile intermediate, offering field-proven insights for researchers and professionals engaged in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Synthons
The incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug. 4-Amino-3-chlorobenzotrifluoride (also known as 2-Chloro-4-(trifluoromethyl)aniline) perfectly embodies the utility of such a strategically fluorinated building block. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent modulates the reactivity of the aromatic ring and the amino group, providing a versatile handle for a variety of chemical transformations. This guide will illuminate the chemical attributes that make this compound a cornerstone intermediate in modern synthetic chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for quality control.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 39885-50-2 | [1][2][3] |
| Molecular Formula | C₇H₅ClF₃N | [1][2][3] |
| Molecular Weight | 195.57 g/mol | [1][2][3] |
| Appearance | Clear light yellow to yellow liquid after melting | [4] |
| Boiling Point | 214-218 °C (lit.) | [2][4] |
| Density | 1.4160 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.5030 (lit.) | [2][4] |
| Synonyms | This compound, 2-Chloro-α,α,α-trifluoro-p-toluidine | [5] |
Spectroscopic Data for Structural Elucidation
The unambiguous identification of 4-Amino-3-chlorobenzotrifluoride is achieved through a combination of spectroscopic techniques. The following data provides a reference for its characterization.
NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-Amino-3-chlorobenzotrifluoride exhibit characteristic chemical shifts and coupling patterns.
-
¹H NMR (Proton NMR): The spectrum will typically show signals for the aromatic protons and the amine protons. The electron-withdrawing nature of the trifluoromethyl and chloro groups will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region. The amine protons will appear as a broad singlet, and their chemical shift can be concentration-dependent.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents.
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Amino-3-chlorobenzotrifluoride will display characteristic absorption bands.[6]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3510–3380 | N-H stretching (asymmetric and symmetric) of the primary amine |
| 1650–1590 | N-H bending of the primary amine |
| 1600–1475 | C=C stretching of the aromatic ring |
| 1300–1000 | C-N stretching of the aromatic amine |
| ~1320 | C-F stretching of the trifluoromethyl group |
| 800-600 | C-Cl stretching |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, 4-Amino-3-chlorobenzotrifluoride will produce a molecular ion peak (M⁺) at m/z 195.[7][8] The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. Common fragmentation pathways include the loss of a chlorine atom, a hydrogen cyanide molecule, or the trifluoromethyl group.[9]
Synthesis of 4-Amino-3-chlorobenzotrifluoride
The industrial synthesis of 4-Amino-3-chlorobenzotrifluoride is a critical process that requires careful control of reaction conditions to achieve high yield and purity. A common and efficient method involves the high-pressure ammonolysis of 3,4-dichlorobenzotrifluoride.
Synthetic Workflow: From Dichlorobenzotrifluoride to Aminochlorobenzotrifluoride
Caption: High-level workflow for the synthesis of 4-Amino-3-chlorobenzotrifluoride.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-Amino-3-chlorobenzotrifluoride.[2][4]
Materials:
-
3,4-Dichlorobenzotrifluoride
-
N-Methylpyrrolidone (NMP)
-
Anhydrous activated Potassium Fluoride (KF)
-
Ammonia (NH₃)
Procedure:
-
To a high-pressure autoclave, add N-methylpyrrolidone, anhydrous activated potassium fluoride, and 3,4-dichlorobenzotrifluoride.
-
Seal the autoclave and introduce a measured amount of ammonia at ambient temperature.
-
Heat the reaction mixture to 245-250 °C over a period of 2 hours.
-
Maintain the reactor pressure at 38-40 kg/cm ² by the continuous addition of excess ammonia.
-
Hold the reaction at 245-250 °C and 38-40 kg/cm ² for 8 hours.
-
Cool the reaction mixture to ambient temperature and carefully vent the unreacted ammonia for recovery.
-
Filter the reaction mixture to remove solid residues.
-
Separate the products by fractional distillation. The major product will be 4-Amino-3-chlorobenzotrifluoride, with 3-Amino-4-chlorobenzotrifluoride as a minor isomer.
Causality of Experimental Choices:
-
N-Methylpyrrolidone (NMP): A high-boiling polar aprotic solvent is used to facilitate the dissolution of reactants and to withstand the high reaction temperatures.
-
Potassium Fluoride (KF): Acts as a catalyst to promote the nucleophilic aromatic substitution reaction.
-
High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the substitution of an aromatic chlorine atom with an amino group.
Application in Drug Synthesis: The Case of Sorafenib
The paramount importance of 4-Amino-3-chlorobenzotrifluoride in the pharmaceutical industry is exemplified by its use as a key starting material for the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[10][11]
The Role of 4-Amino-3-chlorobenzotrifluoride in the Sorafenib Scaffold
In the structure of Sorafenib, the 4-Amino-3-chlorobenzotrifluoride moiety is incorporated into the diaryl urea pharmacophore. This part of the molecule is crucial for binding to the hinge region of the kinase domain.
Synthetic Pathway to Sorafenib
The synthesis of Sorafenib from 4-Amino-3-chlorobenzotrifluoride typically involves the formation of a urea linkage with another key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.
Caption: Simplified synthetic route to Sorafenib highlighting the key coupling step.
Experimental Protocol for Sorafenib Synthesis
The following is a representative experimental procedure for the synthesis of Sorafenib from its key intermediates.[10][12]
Materials:
-
N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide (Intermediate from 4-Amino-3-chlorobenzotrifluoride and CDI)
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
1,2-dichloroethane
Procedure:
-
Dissolve N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide in 1,2-dichloroethane in a reaction vessel.
-
Heat the solution to 60-65 °C.
-
Add 4-(4-aminophenoxy)-N-methylpicolinamide to the heated solution.
-
Maintain stirring at 60-65 °C for approximately 15-30 minutes, during which a precipitate of Sorafenib will form.
-
Slowly cool the suspension to room temperature and continue stirring for several hours to ensure complete precipitation.
-
Filter the precipitate, wash with 1,2-dichloroethane, and dry under vacuum to yield Sorafenib base.
Mechanism of Action of Sorafenib: A Multi-Kinase Inhibitor
Sorafenib exerts its anticancer effects by inhibiting a range of protein kinases involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels).[13]
Caption: Dual mechanism of action of Sorafenib on tumor cell proliferation and angiogenesis.
By inhibiting the Raf/MEK/ERK signaling pathway, Sorafenib directly hinders tumor cell growth. Simultaneously, its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR) disrupts the formation of new blood vessels that supply nutrients to the tumor, effectively starving it.
Broader Applications and Future Perspectives
While the synthesis of Sorafenib is a prominent application, 4-Amino-3-chlorobenzotrifluoride is also a valuable intermediate in the synthesis of other bioactive molecules. For instance, it is a building block for Regorafenib, another multi-kinase inhibitor.[1][12] Furthermore, its structural motifs are found in various investigational compounds and in the synthesis of certain pesticides.[14][15] The continued exploration of derivatives of 4-Amino-3-chlorobenzotrifluoride holds promise for the discovery of novel therapeutic agents and agrochemicals.
Safety and Handling
4-Amino-3-chlorobenzotrifluoride is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to work in a well-ventilated area and to use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Amino-3-chlorobenzotrifluoride stands as a testament to the power of strategic molecular design in modern chemistry. Its unique combination of functional groups and electronic properties has made it an indispensable intermediate for the synthesis of life-saving medications like Sorafenib. This guide has provided a comprehensive overview of its chemical nature, synthesis, and application, underscoring its significance for professionals in the field of drug development. As the quest for more effective and targeted therapies continues, the versatility of 4-Amino-3-chlorobenzotrifluoride ensures its continued importance in the synthetic chemist's toolkit.
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- Mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. Dr.Oracle. [Link]
- Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ).
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2-Chloro-4-(trifluoromethyl)aniline CAS number 39885-50-2
An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)aniline (CAS 39885-50-2)
Authored by a Senior Application Scientist
Introduction: A Versatile Fluorinated Building Block
This compound, identified by the CAS number 39885-50-2, is a significant fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of high-value chemical entities.[1][2] Its molecular architecture, featuring a chloro substituent ortho to the amine and a potent electron-withdrawing trifluoromethyl group para to it, imparts unique reactivity and physicochemical properties. These characteristics make it an indispensable building block for researchers and development professionals, particularly in the agrochemical and pharmaceutical sectors.[3][4][5] The presence of the trifluoromethyl group is particularly noteworthy, as its incorporation into bioactive molecules can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] This guide provides a comprehensive technical overview of its properties, synthesis, key reactions, and safety protocols, grounded in established scientific principles and methodologies.
Part 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. This compound is typically a clear, light yellow to yellow liquid or a low-melting solid.[8] Its key physical and chemical data are summarized below for quick reference.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 39885-50-2 | [9][10] |
| Molecular Formula | C₇H₅ClF₃N | [1][9] |
| Molecular Weight | 195.57 g/mol | [11][12] |
| Appearance | Clear colorless to light yellow liquid/solid | [1][8][13] |
| Boiling Point | 214-218 °C (lit.) | [2][11][12] |
| Density | 1.416 g/mL at 25 °C (lit.) | [2][12][14] |
| Refractive Index (n20/D) | 1.5030 (lit.) | [2][12][14] |
| Flash Point | 103 °C (217.4 °F) - closed cup | [12][15] |
| InChI Key | MBBUTABXEITVNY-UHFFFAOYSA-N | [1][9][12] |
| SMILES | Nc1ccc(cc1Cl)C(F)(F)F | [9][12] |
Part 2: Synthesis Pathways and Methodologies
The industrial and laboratory-scale synthesis of this compound is critical for its availability. A prevalent and efficient method involves the high-pressure ammonolysis of 3,4-dichlorobenzotrifluoride. This process selectively replaces the chlorine atom at the 4-position due to the electronic activation provided by the para-trifluoromethyl group.
Workflow Diagram: Synthesis via Ammonolysis
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol: Ammonolysis of 3,4-Dichlorobenzotrifluoride
This protocol is based on established industrial methods that prioritize high conversion and yield under controlled conditions.[4]
Causality: The choice of a copper catalyst is crucial for facilitating the nucleophilic aromatic substitution of the chlorine atom by ammonia. The reaction is performed at elevated temperature and pressure to overcome the activation energy and drive the reaction to completion.[4] The use of an alkali metal halide, such as potassium fluoride, can further enhance the reaction rate.[4]
Step-by-Step Methodology:
-
Reactor Charging: A high-pressure autoclave is charged with 3,4-dichlorobenzotrifluoride, a copper catalyst, and calcined potassium fluoride.[4] A solvent like N-methylpyrrolidone (NMP) may be used.[4]
-
Ammonia Introduction: The reactor is sealed, and anhydrous ammonia is introduced from a pressure tank.[8]
-
Heating and Pressurization: The reaction mixture is heated to a target temperature of 245-250°C over approximately 2 hours.[8] During this phase, the internal pressure will rise. Excess ammonia is continuously added to maintain a constant pressure of 38-40 kg/cm ².[8]
-
Reaction Maintenance: The mixture is held at the target temperature and pressure for a duration of 8 hours to ensure complete reaction.[8]
-
Cool-down and Recovery: The reactor is cooled to ambient temperature. Unreacted ammonia is carefully vented and recovered for reuse.[8]
-
Purification: The resulting reaction mixture is filtered to remove solid catalysts and salts. The final product, this compound, is then isolated and purified from the filtrate via fractional distillation.[8]
Part 3: Key Reactions and Applications in Agrochemicals
This compound is not an end-product but a versatile intermediate. Its primary value lies in its subsequent transformations. A prominent application is its use in the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline, a key precursor for the broad-spectrum insecticide, Fipronil.[4][5]
Reaction Diagram: Chlorination to a Fipronil Intermediate
Caption: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline.
Protocol: Directed Chlorination
Causality: The amino group of the aniline is a powerful ortho-, para-director. Since the para position is blocked by the trifluoromethyl group, chlorination occurs at the vacant ortho positions (2- and 6- relative to the amine). Sulfuryl chloride is an effective chlorinating agent for this transformation, often used in a chlorinated hydrocarbon solvent.[4]
Step-by-Step Methodology:
-
Solution Preparation: A mixture of this compound is dissolved in a suitable solvent, such as chlorobenzene, within a reaction vessel.[4]
-
Reagent Addition: Sulfuryl chloride (SO₂Cl₂) is added dropwise to the solution over several hours while maintaining the temperature between 55-60°C.[4]
-
Reaction Monitoring: The reaction is monitored by gas chromatography (GC) until the starting material is consumed and the desired product, 2,6-dichloro-4-(trifluoromethyl)aniline, is the major component.[4]
-
Completion: Additional chlorinating agent may be added if necessary to drive the reaction to completion.[4]
-
Product Isolation: Upon completion, the reaction medium is treated (e.g., neutralized and washed) and subjected to fractional distillation to isolate the high-purity 2,6-dichloro-4-(trifluoromethyl)aniline.[4]
Part 4: Safety, Handling, and Hazard Profile
As with any active chemical intermediate, strict adherence to safety protocols is mandatory when handling this compound. It is classified as toxic and an irritant.
Table 2: GHS Hazard and Precautionary Information
| Category | Statement Code | Description |
| Hazard | H301, H311 | Toxic if swallowed or in contact with skin.[12][16] |
| H332 | Harmful if inhaled.[12][16] | |
| H315 | Causes skin irritation.[12][16] | |
| H319 | Causes serious eye irritation.[12][16] | |
| H335 | May cause respiratory irritation.[12][16] | |
| H400 | Very toxic to aquatic life.[12][16] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[16] |
| P273 | Avoid release to the environment.[16] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[16] | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[16] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |
Handling and Storage:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields or a face shield, and protective clothing.[12][16] A suitable respirator (e.g., type ABEK filter) should be used if inhalation risk is high.[12]
-
Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.[8]
-
Spill Response: In case of a spill, evacuate the area. Use personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[16] Do not let the product enter drains.[16]
Conclusion
This compound is a cornerstone intermediate whose strategic importance in the chemical industry cannot be overstated. Its unique substitution pattern provides a reactive handle for constructing more complex molecules, most notably in the synthesis of high-performance agrochemicals and potentially novel pharmaceuticals. A thorough understanding of its physicochemical properties, synthesis routes, reactivity, and safety profile, as detailed in this guide, is essential for any scientist or researcher aiming to leverage this potent building block for innovation in drug discovery and material science.
References
- This compound | CymitQuimica. CymitQuimica. URL: https://www.cymitquimica.com/2-chloro-4-trifluoromethyl-aniline-cas-39885-50-2
- This compound - ChemBK. ChemBK. URL: https://www.chembk.com/en/chem/2-Chloro-4-(trifluoromethyl)aniline
- MSDS of this compound. Molbase. URL: https://www.molbase.com/msds-39885-50-2-en.html
- This compound | CAS No- 39885-50-2 | Simson Pharma Limited. Simson Pharma Limited. URL: https://www.simsonpharma.com/product/2-chloro-4-trifluoromethylaniline
- This compound, 97% | 39885-50-2 - Otto Chemie Pvt. Ltd. Otto Chemie Pvt. Ltd. URL: https://www.ottokemi.com/product/2-chloro-4-trifluoromethylaniline-97-cas-39885-50-2-c-2975
- This compound 97 39885-50-2 - Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/578568
- This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. URL: https://www.thermofisher.
- 2-Cloro-4-(trifluorometoxi)anilina - Chem-Impex. Chem-Impex. URL: https://www.chem-impex.com/products/2-chloro-4-trifluoromethoxy-aniline.html
- 39885-50-2 | this compound - Capot Chemical. Capot Chemical. URL: https://www.capotchem.com/products/39885-50-2.html
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A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-4-(trifluoromethyl)aniline
This compound, also identified by its synonym 4-Amino-3-chlorobenzotrifluoride (CAS No: 39885-50-2), is a highly significant fluorinated aromatic amine.[1] Its molecular structure, featuring a trifluoromethyl group and a chlorine atom on the aniline ring, imparts unique electronic properties and lipophilicity. These characteristics make it an invaluable building block in the synthesis of a wide array of high-value chemical entities. In the agrochemical sector, it serves as a crucial precursor for advanced insecticides and herbicides.[2] Similarly, in pharmaceutical development, its structural motifs are incorporated into active pharmaceutical ingredients (APIs) to enhance metabolic stability, binding affinity, and overall efficacy.[3] This guide provides an in-depth exploration of the primary, field-proven synthetic pathways to this versatile intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and process optimization insights.
Core Synthesis Pathway I: High-Pressure Ammonolysis of 3,4-Dichlorobenzotrifluoride
The most prevalent and industrially scalable method for synthesizing this compound is through the high-pressure, high-temperature ammonolysis of 3,4-Dichlorobenzotrifluoride. This reaction is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone of industrial organic synthesis.
Causality and Mechanistic Insight
The SNAr mechanism is viable here due to the electronic nature of the substrate. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which activates the aromatic ring toward nucleophilic attack by reducing its electron density. This effect is most pronounced at the ortho and para positions. Ammonia (NH3), acting as the nucleophile, preferentially attacks the carbon atom at position 4 (para to the -CF3 group), leading to the displacement of the chloride leaving group. The reaction's regioselectivity, favoring the formation of this compound over the 3-amino-4-chlorobenzotrifluoride isomer, is a direct consequence of the superior stabilization of the Meisenheimer intermediate when the attack occurs at the para position.
The process necessitates forcing conditions—high temperature and pressure—to overcome the activation energy associated with disrupting the aromaticity of the benzene ring. The use of a copper catalyst, typically cuprous chloride (CuCl), is crucial for facilitating the substitution, likely through a mechanism involving copper-complexation that lowers the activation energy of the substitution. An alkali halide, such as potassium fluoride (KF), is often added as a co-catalyst or promoter.[4]
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2-Chloro-4-(trifluoromethyl)aniline literature review
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)aniline
This guide provides a comprehensive technical overview of this compound, a key fluorinated building block in modern organic synthesis. Intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, this document delves into the compound's properties, synthesis, reactivity, and applications, grounded in established scientific literature and process chemistry insights.
Introduction and Strategic Importance
This compound, also known as 4-amino-3-chlorobenzotrifluoride, is an aromatic amine distinguished by the presence of both a chlorine atom and a trifluoromethyl group on the aniline scaffold. This unique substitution pattern imparts specific electronic properties and steric influences that make it a highly valuable intermediate. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly lowers the pKa of the amino group and enhances the metabolic stability and lipophilicity of derivative compounds. The chlorine atom provides a reactive site for further functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions.
Its primary significance lies in its role as a precursor to high-value chemical entities. Most notably, it is a critical intermediate in the synthesis of N-phenylpyrazole insecticides, such as Fipronil, and various pharmaceutical agents.[1] Its structural motifs are frequently incorporated to modulate the biological activity and pharmacokinetic profiles of target molecules.
Physicochemical and Safety Profile
Understanding the fundamental properties of a chemical is paramount for its effective and safe utilization in a laboratory or industrial setting.
Physical and Chemical Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 39885-50-2 | [2] |
| Molecular Formula | C₇H₅ClF₃N | [3][4] |
| Molecular Weight | 195.57 g/mol | [2][3] |
| Appearance | Clear colorless to yellow liquid or solid | [2][4][5] |
| Boiling Point | 214-218 °C | [2] |
| Density | 1.416 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.5030 | [6] |
| InChI Key | MBBUTABXEITVNY-UHFFFAOYSA-N | [4][7] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled environment.
-
Hazard Statements : Toxic if swallowed (H301), Toxic in contact with skin (H311), Harmful if inhaled (H332), Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is also very toxic to aquatic life (H400).[3]
-
Precautionary Measures : Handling should be performed in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat, is mandatory.[3]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[3] If swallowed, immediately call a poison center or doctor.[3] In case of skin contact or inhalation, seek medical attention.[3][8]
Synthesis and Manufacturing Processes
The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and economically viable route starts from the readily available p-chlorobenzotrifluoride.
The diagram below illustrates a representative synthetic pathway.
Caption: Generalized synthetic pathway to this compound.
Detailed Synthesis Protocol: Ammonolysis of 3,4-Dichlorobenzotrifluoride
An alternative patented method involves the direct ammonolysis of 3,4-dichlorobenzotrifluoride. This process offers a more direct route, though it may produce isomeric impurities that require careful separation.[9]
Objective: To synthesize this compound via high-temperature ammonolysis.
Materials:
-
3,4-Dichlorobenzotrifluoride
-
Anhydrous Ammonia
-
Potassium Fluoride (calcined)
-
N-Methylpyrrolidone (NMP)
-
Autoclave reactor
Procedure:
-
Charge a high-pressure autoclave with N-methylpyrrolidone (NMP), 3,4-dichlorobenzotrifluoride, and calcined potassium fluoride.[9]
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen).
-
Introduce anhydrous ammonia into the reactor.
-
Heat the mixture to a temperature range of 240-250 °C and maintain for several hours under elevated pressure.[9]
-
Monitor the reaction progress using gas chromatography (GC) to determine the conversion of the starting material.
-
After completion, cool the reactor to room temperature and carefully vent the excess ammonia.
-
The reaction mixture is then subjected to a work-up procedure, typically involving filtration to remove inorganic salts, followed by extraction.
-
The crude product is purified by fractional distillation under reduced pressure to isolate this compound from isomers and residual solvent.[9]
Causality: The use of a polar aprotic solvent like NMP facilitates the nucleophilic aromatic substitution by solvating the potassium fluoride and enhancing the nucleophilicity of the ammonia. The high temperature and pressure are necessary to overcome the activation energy for the substitution of an aryl chloride.[9]
Chemical Reactivity and Downstream Applications
The utility of this compound stems from its versatile reactivity, primarily centered around the amino group and the aromatic ring.
Chlorination to 2,6-Dichloro-4-(trifluoromethyl)aniline
A crucial industrial reaction is the selective ortho-chlorination of this compound to produce 2,6-dichloro-4-(trifluoromethyl)aniline. This product is a key intermediate for synthesizing fipronil and other N-phenylpyrazole insecticides.[1][9]
Caption: Chlorination reaction to form a key agrochemical intermediate.
Experimental Rationale: The chlorination is typically carried out using agents like sulfuryl chloride in a chlorinated hydrocarbon solvent.[9] The reaction temperature is carefully controlled (e.g., 55-60 °C) to prevent side reactions and the formation of trichlorinated byproducts.[9] The amino group directs the incoming electrophile (chlorine) to the ortho position. The presence of one chlorine atom already on the ring slightly deactivates it, but the strong activating effect of the amino group still facilitates the second chlorination at the other ortho position.
Role in Agrochemicals: The Fipronil Case
2,6-Dichloro-4-(trifluoromethyl)aniline is the cornerstone for the synthesis of Fipronil. The synthesis involves the reaction of this aniline derivative with other reagents to construct the pyrazole ring system characteristic of this class of insecticides. Fipronil functions by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption.[1]
Pharmaceutical Synthesis
While less documented in publicly available literature than its agrochemical uses, this aniline derivative and its isomers are valuable building blocks for pharmaceutical active ingredients (APIs). The trifluoromethyl group is a common feature in modern drugs for improving metabolic stability and binding affinity. The aniline moiety allows for the construction of a wide range of heterocyclic structures used in drug discovery. For instance, related fluorinated anilines are used to synthesize kinase inhibitors and other therapeutic agents.[10]
Conclusion
This compound is a specialty chemical of significant industrial importance. Its synthesis, while challenging, is well-established, and its unique electronic and steric properties make it an indispensable building block for complex, high-value molecules in the agrochemical and pharmaceutical sectors. A thorough understanding of its properties, reactivity, and safe handling protocols is essential for any scientist or engineer working with this versatile intermediate.
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- Sigma-Aldrich. (1999). Quantitative studies on the urinary metabolic fate of 2-chloro-4-trifluoromethylaniline in the rat using 19F-NMR spectroscopy and directly coupled HPLC-NMR-MS. Xenobiotica.
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A Spectroscopic Guide to 2-Chloro-4-(trifluoromethyl)aniline: Structure Elucidation and Quality Control
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-4-(trifluoromethyl)aniline (CAS No. 39885-50-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For professionals in drug development and chemical synthesis, rigorous structural confirmation and purity assessment are paramount. This document consolidates essential spectroscopic methodologies—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—offering both field-proven experimental protocols and in-depth data interpretation. The causality behind instrumental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for researchers and scientists.
Introduction: The Analytical Imperative
This compound is a substituted aniline whose molecular architecture is of significant interest to medicinal and process chemists.[1][2] The presence of a chloro group and a trifluoromethyl group on the aniline ring imparts specific electronic properties and reactivity, making it a valuable building block.[3] However, these same features create a complex analytical challenge. Positional isomers, such as 4-Chloro-2-(trifluoromethyl)aniline, can exhibit similar physical properties but possess vastly different toxicological and reactivity profiles. Therefore, unambiguous identification via a multi-technique spectroscopic approach is not merely procedural—it is a foundational requirement for safety, efficacy, and process reproducibility.
This guide moves beyond a simple recitation of data. It explains the why behind the data, demonstrating how Infrared, NMR, and Mass Spectrometry provide complementary information that, when integrated, delivers an unassailable structural confirmation.
Molecular Structure and Spectroscopic Implications
The structure of this compound dictates its spectroscopic signature. The molecule features a 1,2,4-trisubstituted benzene ring bearing three distinct functional groups: an amine (-NH₂), a chloro (-Cl), and a trifluoromethyl (-CF₃).
-
Amine Group (-NH₂): An activating, ortho-para directing group. It will give characteristic stretches in the IR spectrum and its protons will appear as a potentially broad signal in the ¹H NMR spectrum.
-
Chloro Group (-Cl): A deactivating, ortho-para directing group. Its primary influence will be on the electronic environment of adjacent protons and carbons in NMR and its isotopic signature (³⁵Cl/³⁷Cl) will be critical in mass spectrometry.
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group with a powerful electron-withdrawing effect. It will cause significant downfield shifts in NMR for nearby nuclei and produce characteristic, strong absorption bands in the IR spectrum.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];
} Caption: Molecular structure of this compound with atom numbering.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is the frontline technique for rapid functional group identification. By probing the vibrational modes of chemical bonds, it provides a molecular "fingerprint." For this compound, the key is to identify the characteristic absorptions of the amine, aromatic, C-Cl, and C-F bonds.
Predicted Infrared Absorption Data
The following table outlines the expected absorption bands. These predictions are based on established correlation tables and data from analogous substituted anilines.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3480 - 3380 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| 1630 - 1600 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1580 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| 1300 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 850 - 750 | Strong | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring |
| 800 - 600 | Medium | C-Cl Stretch | Aryl Chloride |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR technique is ideal for liquid or solid samples, requiring minimal preparation.
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR (or equivalent) is powered on and the ATR crystal (e.g., diamond) is clean.[6]
-
Background Scan: With the clean, empty ATR crystal, run a background scan. This is a critical self-validating step that subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. If the sample is a solid-liquid mixture, ensure good contact is made.[7]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.[6]
-
Data Processing: The resulting spectrum should be baseline-corrected and peak-picked using the instrument software. Compare the observed peaks with the predicted values in the table above.
FTIR Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the complete carbon-hydrogen framework and confirm the position of the fluorine-containing substituent.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region and one for the amine protons. The chemical shifts are heavily influenced by the electronic effects of the substituents. The -NH₂ group is electron-donating, while the -Cl and -CF₃ groups are strongly electron-withdrawing.
| Proton (See Structure) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Chemical Shift and Splitting |
| H6 | ~7.45 | d | J(H6-H5) ≈ 2.5 Hz | 1H | Deshielded by ortho -Cl group. Split by meta H5. |
| H5 | ~7.20 | dd | J(H5-H3) ≈ 8.5 Hz, J(H5-H6) ≈ 2.5 Hz | 1H | Influenced by ortho -CF₃ and meta -Cl. Split by ortho H3 and meta H6. |
| H3 | ~6.80 | d | J(H3-H5) ≈ 8.5 Hz | 1H | Shielded by ortho -NH₂ group. Split by ortho H5. |
| NH₂ | ~4.0 (variable) | br s | - | 2H | Broad signal due to quadrupolar relaxation and exchange. Shift is solvent/concentration dependent. |
Note: These are predicted values based on data from analogous compounds like 4-(trifluoromethyl)aniline and established substituent additivity rules.[8]
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The molecule is expected to show 7 distinct carbon signals. The signal for the carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
| Carbon (See Structure) | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Rationale for Chemical Shift |
| C1 (-NH₂) | ~145.0 | s | Attached to electron-donating -NH₂. |
| C2 (-Cl) | ~118.0 | s | Attached to -Cl, deshielded. |
| C3 | ~115.0 | s | Shielded by para -NH₂ group. |
| C4 (-CF₃) | ~125.0 | q (J ≈ 30-35 Hz) | Deshielded by -CF₃, split into a quartet. |
| C5 | ~127.0 | q (J ≈ 3-4 Hz) | Meta to -CF₃, weak quartet splitting. |
| C6 | ~130.0 | s | Ortho to -Cl, deshielded. |
| -CF₃ | ~124.0 | q (J ≈ 270-275 Hz) | Strong C-F coupling results in a large quartet. |
¹⁹F NMR Spectroscopy
Given the trifluoromethyl group, ¹⁹F NMR is an essential validation technique. A single, sharp singlet is expected for the three equivalent fluorine atoms. Its chemical shift provides confirmation of the Ar-CF₃ moiety. A study on the metabolism of this specific compound utilized ¹⁹F-NMR, underscoring its relevance.[9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Filter the solution into a 5 mm NMR tube.
-
Instrument Setup (e.g., Bruker 500 MHz): Insert the sample, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to achieve high homogeneity.
-
¹H Spectrum Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 8-16 scans with a relaxation delay of 2-5 seconds.
-
Set the spectral width to cover a range from -1 to 10 ppm.
-
-
¹³C Spectrum Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance. A relaxation delay of 2 seconds is standard.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra to determine chemical shifts and coupling constants.
J-Coupling Relationship Diagram
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation information, which helps piece the structure together. The presence of chlorine makes the isotopic pattern a key diagnostic feature.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺•): The molecular weight is 195.57 g/mol .[7] EI-MS will show a molecular ion cluster with peaks at m/z 195 and m/z 197 . The key confirmatory feature is the relative intensity of these peaks, which should be approximately 3:1 , corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[10]
-
Major Fragmentation Pathways: Fragmentation in EI-MS is predictable. Logical losses from the molecular ion will validate the structure.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Rationale |
| 195 / 197 | [C₇H₅ClF₃N]⁺• | - | Molecular Ion (M⁺•) |
| 176 / 178 | [C₇H₄ClF₂N]⁺• | •F | Loss of a fluorine radical is less common but possible. |
| 160 / 162 | [C₇H₅F₃N]⁺• | •Cl | Loss of the chlorine radical. |
| 126 | [C₆H₅F₃]⁺• | •Cl, HCN | Loss of chlorine followed by the elimination of hydrogen cyanide. |
| 145 | [C₆H₄F₃]⁺ | •Cl, •NH | Loss of chlorine and the amine radical. |
| 69 | [CF₃]⁺ | C₇H₅ClN | A very common and stable fragment for trifluoromethyl compounds. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.
-
-
MS Method (EI Source):
-
Ion Source Temp: 230 °C.
-
Electron Energy: 70 eV (Standard for library matching).
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Analysis: Analyze the chromatogram to find the peak for the target compound. Examine the mass spectrum for that peak, identifying the molecular ion cluster and major fragment ions. Compare the fragmentation pattern against the predicted data.
Predicted Fragmentation Pathway
Integrated Analysis and Conclusion
No single spectroscopic technique provides a complete structural picture. The true power of this analytical approach lies in the integration of all data:
-
FTIR confirms the presence of -NH₂, aromatic, -CF₃, and -C-Cl functional groups.
-
Mass Spectrometry establishes the correct molecular weight (195.57 g/mol ) and confirms the presence of one chlorine atom via the 3:1 isotopic pattern at m/z 195/197.
-
NMR Spectroscopy provides the final, unambiguous proof of structure. ¹H and ¹³C NMR confirm the 1,2,4-substitution pattern and the precise connectivity of the atoms, while ¹⁹F NMR validates the trifluoromethyl group's presence.
By following the protocols and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this compound, ensuring the integrity and success of their synthetic and developmental endeavors.
References
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- ResearchGate. (2018). FT-IR spectra of Pure components.
- Oberacher, H. et al. (2019). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- NIST. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. NIST Chemistry WebBook. [Link]
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- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Chloro-4-(trifluoromethyl)aniline
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-Chloro-4-(trifluoromethyl)aniline (C₇H₅ClF₃N), a compound of significant interest in pharmaceutical and chemical synthesis.[1] As researchers and drug development professionals, a comprehensive understanding of its fragmentation patterns is crucial for unambiguous identification and characterization. This document moves beyond a simple recitation of data, offering a mechanistic interpretation of the compound's behavior under electron ionization, grounded in established principles of mass spectrometry.
Foundational Molecular Characteristics
A precise understanding of the analyte's properties is the bedrock of any mass spectrometric analysis. This compound is a substituted aniline with a molecular formula of C₇H₅ClF₃N.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃N | Thermo Scientific[2] |
| Molecular Weight | 195.57 g/mol | Sigma-Aldrich |
| CAS Number | 39885-50-2 | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[3] |
The presence of both a chlorine atom and a trifluoromethyl group on the aniline scaffold dictates a unique and predictable fragmentation signature. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature to anticipate in the resulting mass spectrum.[4][5]
Ionization and Instrumentation: A Deliberate Approach
For a semi-volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. EI at a standard 70 eV provides robust fragmentation and yields reproducible spectra that are ideal for library matching and structural elucidation.[6]
Recommended GC-MS Protocol
This protocol is designed to achieve excellent chromatographic separation and generate a high-quality mass spectrum.
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for aromatic amines (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]
-
Mass Spectrometer (MS): An instrument with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.[6]
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a working concentration of 10-50 µg/mL to avoid detector saturation.
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and maintains sharp peak shapes. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium at 1 mL/min | Provides good efficiency and is inert. |
| Oven Program | 70°C (2 min hold), then 10°C/min to 280°C (5 min hold) | A standard ramp for separating semi-volatile compounds.[6] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard for creating searchable library spectra.[6] |
| Source Temperature | 230 °C | A typical temperature to maintain ion source cleanliness. |
| Mass Range | m/z 40-400 | Captures the molecular ion and all significant fragments. |
Workflow Diagram
Caption: GC-MS workflow for the analysis of this compound.
Deconstructing the Mass Spectrum: A Mechanistic Approach
The electron ionization of this compound initiates a cascade of fragmentation events. The resulting mass spectrum is a fingerprint of the molecule's structure.
The Molecular Ion: The First Clue
The molecular ion peak (M⁺˙) is expected at m/z 195 , corresponding to the nominal molecular weight of the compound with the ³⁵Cl isotope. A crucial confirmation is the presence of the [M+2]⁺˙ peak at m/z 197 , with an intensity approximately one-third of the m/z 195 peak, which is the characteristic signature of a monochlorinated compound.[4][5]
Primary Fragmentation Pathways
The fragmentation of the molecular ion is driven by the relative stability of the resulting ions and neutral losses. For aromatic amines and trifluoromethylated compounds, several key fragmentation routes are anticipated.[7][8]
Key Predicted Fragments for this compound:
| m/z (³⁵Cl) | Proposed Fragment | Neutral Loss | Mechanistic Rationale |
| 195/197 | [C₇H₅ClF₃N]⁺˙ | - | Molecular Ion (M⁺˙) |
| 176/178 | [C₇H₅ClF₂]⁺ | •F | Loss of a fluorine radical from the CF₃ group. |
| 160/162 | [C₇H₄ClF₂N]⁺ | •HF | Loss of hydrogen fluoride, a common pathway for fluorine-containing compounds. |
| 126 | [C₆H₄F₃]⁺ | •Cl, •HCN | Loss of the chlorine atom followed by the elimination of hydrogen cyanide from the aniline ring. |
| 99 | [C₅H₄Cl]⁺ | •CF₃, •HCN | Loss of the trifluoromethyl radical followed by elimination of HCN. |
| 69 | [CF₃]⁺ | C₆H₅ClN | Formation of the stable trifluoromethyl cation.[9] |
Fragmentation Pathway Diagram
The relationships between these key fragments can be visualized as follows:
Caption: Proposed EI fragmentation of this compound.
Trustworthiness and Self-Validation
The protocols and interpretations presented here are built on a self-validating framework:
-
Isotopic Pattern Recognition: The 3:1 ratio of the M⁺˙ and [M+2]⁺˙ peaks, and any chlorine-containing fragments, provides an internal validation of the elemental composition.[4]
-
Logical Fragmentation: The observed fragments align with established principles of ion stability and common neutral losses for halogenated and aromatic compounds.[7][10]
-
Reproducibility: The standardized 70 eV EI method ensures that the obtained spectrum is reproducible and can be compared against spectral libraries for confirmation.
By adhering to the detailed methodology and understanding the mechanistic underpinnings of the fragmentation process, researchers can confidently identify and characterize this compound in complex matrices, ensuring the integrity and progression of their research and development efforts.
References
- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- PubChem. This compound. National Center for Biotechnology Information.
- Otto Chemie Pvt. Ltd. This compound, 97%.
- ResearchGate. (2020). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
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FTIR spectrum of 4-Amino-3-chlorobenzotrifluoride
An In-Depth Technical Guide to the FTIR Spectrum of 4-Amino-3-chlorobenzotrifluoride
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Molecular Signature
4-Amino-3-chlorobenzotrifluoride, also known as 2-Chloro-4-(trifluoromethyl)aniline, is a substituted aniline derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the unique combination of an aromatic amine, a chloro substituent, and a strongly electron-withdrawing trifluoromethyl group. The precise arrangement of these functional groups dictates the molecule's reactivity, stability, and biological activity.
Fourier-Transform Infrared (FTIR) Spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such complex organic molecules.[4][5] By measuring the absorption of infrared radiation by molecular vibrations, FTIR provides a distinct "fingerprint" that is unique to the compound's structure.[4] This guide offers a comprehensive analysis of the , bridging theoretical principles with practical experimental methodology for researchers, scientists, and drug development professionals.
Molecular Structure and Expected Vibrational Modes
The is a composite of the vibrational modes of its constituent functional groups. Understanding the contribution of each part is key to a successful interpretation. The molecule's structure is a 1,2,4-trisubstituted benzene ring.
Caption: Molecular Structure of 4-Amino-3-chlorobenzotrifluoride.
The primary contributors to the IR spectrum are:
-
Primary Aromatic Amine (-NH₂): This group gives rise to characteristic N-H stretching and bending vibrations.
-
Trifluoromethyl Group (-CF₃): The C-F bonds in this group produce very strong and intense absorption bands due to the large change in dipole moment during vibration.[3]
-
Aryl Chloride (C-Cl): The C-Cl bond has a characteristic stretching frequency in the lower wavenumber region of the spectrum.
-
Substituted Benzene Ring: The aromatic ring itself has C=C stretching and C-H stretching and bending modes. The substitution pattern influences the position of the C-H out-of-plane bending bands.
Comprehensive Analysis of the FTIR Spectrum
The FTIR spectrum can be logically divided into distinct regions, each corresponding to specific types of molecular vibrations.[5] The following is a detailed breakdown of the expected absorption bands for 4-Amino-3-chlorobenzotrifluoride.
I. The N-H and C-H Stretching Region (4000 - 2800 cm⁻¹)
This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.
-
N-H Stretching: As a primary aromatic amine, two distinct bands are expected.[6][7][8]
-
Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring typically results in one or more sharp, medium-intensity bands just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[10][11]
II. The Double Bond Region (1700 - 1500 cm⁻¹)
This region is crucial for identifying the amine and aromatic ring components.
-
N-H Bending (Scissoring): Primary amines exhibit a characteristic bending vibration (scissoring motion) in the 1650-1580 cm⁻¹ range.[6][8] This band can sometimes be obscured by or overlap with aromatic ring vibrations.
-
Aromatic C=C Ring Stretching: The benzene ring gives rise to a series of bands, often of variable intensity, between 1600 cm⁻¹ and 1475 cm⁻¹.[11] These absorptions confirm the presence of the aromatic core.
III. The Fingerprint Region (1500 - 600 cm⁻¹)
This region is often complex but contains a wealth of structural information that is highly specific to the molecule.[10]
-
C-N Stretching: Aromatic amines display a strong C-N stretching band between 1335-1250 cm⁻¹.[6][8][9] This is a reliable indicator of the amine group's connection to the aromatic ring.
-
C-F and -CF₃ Group Vibrations: This is one of the most prominent features of the spectrum. The trifluoromethyl group produces exceptionally strong and intense absorption bands due to the high electronegativity of fluorine. Multiple strong bands are expected in the broad 1350-1100 cm⁻¹ region, corresponding to the asymmetric and symmetric C-F stretching modes of the -CF₃ group.
-
Aromatic C-H Out-of-Plane Bending (OOP): The substitution pattern on the benzene ring (1,2,4-trisubstitution) gives rise to characteristic strong absorption bands in the 900-800 cm⁻¹ range.
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the 850-600 cm⁻¹ range.[11][12][13]
-
N-H Wagging: Primary amines also show a broad and strong out-of-plane N-H wagging band, which can appear anywhere from 910-665 cm⁻¹.[6][8]
Summary of Characteristic Absorption Bands
The following table summarizes the key diagnostic peaks for 4-Amino-3-chlorobenzotrifluoride.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric N-H Stretch | Primary Aromatic Amine | 3500 - 3400 | Medium |
| Symmetric N-H Stretch | Primary Aromatic Amine | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium, Sharp |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium - Strong |
| C=C Ring Stretch | Benzene Ring | 1600 - 1475 | Medium, Multiple Bands |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |
| C-F Stretch (Asymmetric & Symmetric) | Trifluoromethyl (-CF₃) | 1350 - 1100 | Very Strong, Multiple Bands |
| Aromatic C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | 900 - 800 | Strong |
| C-Cl Stretch | Aryl Chloride | 850 - 600 | Strong |
| N-H Wag | Primary Amine | 910 - 665 | Strong, Broad |
Experimental Protocol for FTIR Analysis
Given that 4-Amino-3-chlorobenzotrifluoride is a liquid at room temperature (Melting Point: -22°C), the most direct and reliable method for obtaining its FTIR spectrum is using an Attenuated Total Reflectance (ATR) accessory.[1][14] This method requires minimal sample preparation and is highly reproducible.[14]
Methodology: Attenuated Total Reflectance (ATR-FTIR)
This protocol outlines a self-validating system for acquiring a high-quality spectrum. The causality for each step is explained to ensure technical accuracy.
Instrumentation and Materials:
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Sample of 4-Amino-3-chlorobenzotrifluoride.
-
Solvent (e.g., isopropanol or acetone) for cleaning.
-
Lint-free wipes.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves.[15][16]
Caption: A standardized workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Protocol:
-
Crystal Cleaning:
-
Action: Thoroughly clean the surface of the ATR crystal and the pressure anvil using a lint-free wipe dampened with isopropanol or acetone.
-
Causality: This step is critical to remove any residues from previous analyses, which could contribute interfering peaks to the spectrum.[17]
-
-
Background Acquisition:
-
Action: With the clean, empty ATR accessory in place, perform a background scan.
-
Causality: The background scan measures the ambient spectrum (e.g., atmospheric CO₂ and water vapor) and the instrument's response. The spectrometer automatically subtracts this from the sample scan, resulting in a spectrum of only the sample itself.
-
-
Sample Application:
-
Action: Place a small drop (1-2 drops are sufficient) of 4-Amino-3-chlorobenzotrifluoride directly onto the center of the ATR crystal.[18]
-
Causality: Only the portion of the sample in direct contact with the crystal will be analyzed. Using a minimal amount reduces waste and simplifies cleanup.
-
-
Pressure Application:
-
Sample Spectrum Acquisition:
-
Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range of 4000-400 cm⁻¹ is appropriate.
-
Causality: Co-adding multiple scans averages out random noise, leading to a cleaner and more easily interpretable spectrum.
-
-
Post-Analysis Cleanup:
-
Action: Raise the anvil, and clean both the crystal and anvil surfaces thoroughly with a solvent-dampened wipe as performed in Step 1.
-
Causality: Proper cleanup prevents cross-contamination of subsequent samples and maintains the integrity of the ATR accessory.
-
Safety and Handling Considerations
4-Amino-3-chlorobenzotrifluoride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[15] All handling and analysis must be conducted in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE, including chemical-resistant gloves and safety goggles.[15][16] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[15][16][19]
Conclusion
The is rich with information, providing a definitive molecular fingerprint based on its unique combination of functional groups. The characteristic dual peaks of the primary amine N-H stretch, the intense absorptions of the trifluoromethyl group, and the specific bands from the C-N and C-Cl bonds in the fingerprint region allow for unambiguous identification. By following the robust ATR-FTIR protocol detailed in this guide, researchers can reliably obtain high-quality spectra to confirm the identity, purity, and structure of this important chemical intermediate, ensuring the integrity of their research and development endeavors.
References
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
- IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.
- Infrared Spectroscopy. (2015). Illinois State University, Department of Chemistry.
- Sample Preparation for FTIR Analysis. (n.d.). Drawell.
- Study of the composition of amines using IR spectroscopy. (2025). International Journal of Academic Research and Development.
- 4-Amino-3-chlorobenzotrifluoride. (n.d.). Matrix Scientific.
- Sample preparation for FT-IR. (n.d.). University of California, San Diego.
- FT-IR spectrum showing C-Cl stretching and O-H stretching. (2021). ResearchGate.
- Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
- Material Safety Data Sheet - 3-Amino-4-chlorobenzotrifluoride, 97%. (n.d.). Cole-Parmer.
- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech.
- FTIR spectrum information and bond relationship. (n.d.). University of Maryland.
- Safety data sheet. (2022). CPAchem Ltd.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- FTIR Spectroscopy - Guide to Improving Chemical Processes. (n.d.). Mettler Toledo.
- Infrared Spectroscopy. (n.d.). Michigan State University, Department of Chemistry.
- 4-Amino-3-chlorobenzotrifluoride 39885-50-2. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate.
- Trifluoromethyl group. (n.d.). Wikipedia.
- How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com.
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry.
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The Synthesis of 2-Chloro-4-(trifluoromethyl)aniline: A Technical Guide to Core Synthetic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(trifluoromethyl)aniline is a pivotal building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its utility is primarily derived from the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the specific substitution pattern on the aniline ring. This guide provides a comprehensive overview of the principal synthetic routes to this valuable intermediate, with a focus on the key starting materials and the underlying chemical principles governing these transformations. We will delve into the established industrial methodologies, offering detailed experimental protocols and a comparative analysis of the various synthetic strategies.
Introduction: The Significance of this compound
This compound, also known as 4-Amino-3-chlorobenzotrifluoride, is a key intermediate in organic synthesis.[1] The presence of both a chloro and a trifluoromethyl group on the aniline scaffold makes it a versatile precursor for introducing these moieties into more complex molecules. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. This guide will focus on the primary synthetic pathways to this important compound, providing the necessary technical details for its preparation in a laboratory or industrial setting.
Primary Synthetic Pathways
The synthesis of this compound can be approached from several different starting materials. The choice of a particular route often depends on the availability and cost of the precursors, as well as the desired scale of the synthesis. The most common and industrially relevant pathways are detailed below.
Pathway I: Ammonolysis of 3,4-Dichlorobenzotrifluoride
One of the most direct and widely used industrial methods for the preparation of this compound involves the nucleophilic aromatic substitution (SNAr) of 3,4-dichlorobenzotrifluoride with ammonia.[2][3] The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the chlorine atoms.
Key Reaction:
The reaction is typically carried out at elevated temperatures and pressures in an autoclave.[2][3] The regioselectivity of the ammonolysis, favoring the substitution of the chlorine atom at the 4-position, is a key aspect of this synthesis.
Materials:
-
3,4-Dichlorobenzotrifluoride
-
Anhydrous ammonia
-
N-Methylpyrrolidone (NMP) or other suitable high-boiling polar aprotic solvent
-
Potassium fluoride (optional, as a catalyst)[2]
-
Autoclave reactor
Procedure:
-
Charge the autoclave with 3,4-dichlorobenzotrifluoride and N-methylpyrrolidone.[2]
-
If used, add calcined potassium fluoride to the mixture.[2]
-
Seal the reactor and purge with an inert gas, such as nitrogen.
-
Introduce anhydrous ammonia into the reactor.[2]
-
Heat the reaction mixture to a temperature in the range of 230-250°C.[3] The pressure will increase to 25-40 kg/cm ².[3]
-
Maintain the reaction at this temperature and pressure for several hours, monitoring the progress by gas chromatography.[2]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
The reaction mixture is then worked up by adding water and treating with an alkali solution.[3]
-
The organic layer is separated and the product is purified by fractional distillation under reduced pressure to yield this compound.[3]
Table 1: Typical Reaction Parameters for the Ammonolysis of 3,4-Dichlorobenzotrifluoride
| Parameter | Value | Reference |
| Temperature | 230-250 °C | [3] |
| Pressure | 25-40 kg/cm ² | [3] |
| Solvent | N-Methylpyrrolidone | [2] |
| Catalyst | Potassium Fluoride | [2] |
| Reaction Time | 6-8 hours | [3] |
Pathway II: Reduction of 4-Chloro-3-nitrobenzotrifluoride
Another important synthetic route starts from 4-chloro-3-nitrobenzotrifluoride. This method involves the selective reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common choice in industrial settings due to its efficiency and the generation of water as the only byproduct.
Key Reaction:
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
Methanol or Ethanol
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Hydrogenation reactor
Procedure:
-
In a hydrogenation reactor, dissolve 4-chloro-3-nitrobenzotrifluoride in a suitable solvent such as methanol or ethanol.
-
Add the Raney Nickel or Pd/C catalyst to the solution.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas and heat the mixture with stirring.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the theoretical amount of hydrogen has been consumed, cool the reactor and vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or recrystallization.
Alternative Synthetic Strategies
While the two pathways described above are the most prevalent, other methods for the synthesis of this compound and its isomers have been reported.
From m-Chlorobenzotrifluoride
A multi-step synthesis starting from m-chlorobenzotrifluoride can be used to produce the isomeric 4-chloro-2-(trifluoromethyl)aniline. This process involves:
-
Nitration: Nitration of m-chlorobenzotrifluoride using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.[4]
-
Reduction: Catalytic hydrogenation of the nitro intermediate using Raney Nickel to give 4-chloro-2-(trifluoromethyl)aniline.[4]
Although this route produces an isomer, the chemical principles of nitration and reduction are highly relevant to the synthesis of substituted anilines.
From Aniline
A more fundamental, albeit longer, synthetic route can commence from aniline itself. This process, which leads to the related 2,6-dichloro-4-trifluoromethyl aniline, involves:
-
Acetylation: Protection of the amino group of aniline by reacting it with acetic anhydride to form N-acetylaniline.[5]
-
Trifluoromethylation: Introduction of the trifluoromethyl group at the para-position.[5]
-
Chlorination: Chlorination of the aromatic ring.[5]
-
Hydrolysis: Deprotection of the acetyl group to yield the final aniline derivative.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic workflows discussed.
Caption: Primary synthetic routes to this compound.
Caption: Synthesis of an isomeric product from m-Chlorobenzotrifluoride.
Conclusion
The synthesis of this compound is well-established, with the ammonolysis of 3,4-dichlorobenzotrifluoride and the reduction of 4-chloro-3-nitrobenzotrifluoride representing the most industrially viable routes. The choice between these pathways will be dictated by factors such as raw material cost, process safety considerations, and the desired scale of production. The methodologies outlined in this guide provide a solid foundation for the synthesis of this important chemical intermediate, which continues to be in high demand for the development of new pharmaceuticals and agrochemicals.
References
- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. [Link]
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Method for producing 2,6-dichloro-4-trifluoromethylaniline.
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A Senior Application Scientist's Technical Guide to 2-Chloro-4-(trifluoromethyl)aniline
Authored For: Researchers, Scientists, and Drug Development Professionals
Foreword: In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of 2-Chloro-4-(trifluoromethyl)aniline, a pivotal building block whose structural features are frequently exploited in the synthesis of complex pharmaceutical agents. As your Senior Application Scientist, my objective is to move beyond mere data recitation and provide a framework of understanding—elucidating the causality behind its synthesis, the strategic value in its application, and the essential protocols for its safe and effective use.
Part 1: Core Molecular Profile and Physicochemical Properties
This compound, also known by its synonym 4-Amino-3-chlorobenzotrifluoride, is an aromatic amine whose utility is defined by the specific arrangement of its functional groups. The trifluoromethyl group at the 4-position and the chlorine atom at the 2-position create a distinct electronic and steric environment that influences the reactivity of the aniline amine group and the aromatic ring itself. This substitution pattern is critical for its role as a precursor in multi-step syntheses.
Quantitative data for this compound has been consolidated from various suppliers and databases to provide a reliable reference for experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClF₃N | [1][2][3] |
| Molecular Weight | 195.57 g/mol | [2][3][4] |
| CAS Number | 39885-50-2 | [1][3][5] |
| Appearance | Clear colorless to yellow liquid or solid | [1][4][6] |
| Density | ~1.416 g/mL at 25 °C | [5] |
| Boiling Point | 214-218 °C | [4][5] |
| Refractive Index (n20/D) | ~1.5030 | [5][6] |
| InChIKey | MBBUTABXEITVNY-UHFFFAOYSA-N | [1][2] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical process for ensuring a high-purity starting material for pharmaceutical manufacturing. One common and efficient laboratory and industrial approach involves the direct chlorination of 4-(trifluoromethyl)aniline.
Expertise in Action: Causality in Synthesis
The choice of a chlorinating agent is paramount. While elemental chlorine (Cl₂) can be used, it often requires careful control to prevent over-chlorination, leading to di- and tri-chlorinated byproducts. A more selective and controllable alternative is sulfuryl chloride (SO₂Cl₂). The reaction proceeds via an electrophilic aromatic substitution mechanism. The aniline group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, the substitution is strongly directed to the ortho positions. The introduction of a single chlorine atom is typically achieved by using a stoichiometric amount of the chlorinating agent at controlled temperatures. The solvent choice, often a non-polar solvent like chlorobenzene or dichloromethane, facilitates the reaction while allowing for straightforward workup and product isolation.
Experimental Protocol: Synthesis via Electrophilic Chlorination
This protocol is a representative synthesis adapted from established industrial processes.[7]
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a gas scrubber (for HCl and SO₂ off-gassing) with 4-(trifluoromethyl)aniline (1.0 equivalent) and a suitable solvent such as chlorobenzene (approx. 3 volumes).
-
Temperature Control: Begin agitation and adjust the reactor temperature to 55-60 °C. Maintaining this temperature is critical; lower temperatures may slow the reaction to an impractical rate, while higher temperatures increase the risk of side reactions and impurity formation.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (1.0 - 1.1 equivalents) dropwise via the addition funnel over a period of 2-4 hours. The slow addition rate is crucial for controlling the exothermic reaction and minimizing the formation of dichlorinated impurities.
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Samples should be taken periodically until the consumption of the starting material is complete (typically >99%).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction mixture by adding it to a cooled aqueous solution of a mild base, such as sodium bicarbonate, to neutralize the acidic byproducts (HCl and residual SO₂Cl₂).
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent to recover any dissolved product.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Strategic Application in Drug Discovery
The true value of this compound is realized in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds. Its specific substitution pattern is not accidental but is deliberately designed to be incorporated into final drug structures.
Case Study: Precursor to Sorafenib
A prominent example of its application is in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of liver and kidney cancer.[8][9] The aniline is not used directly but is first converted into the corresponding isocyanate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate . This is a critical activation step, transforming the relatively nucleophilic amine into a highly electrophilic isocyanate group, primed for reaction with nucleophiles like amines or alcohols.
The 4-chloro-3-(trifluoromethyl)phenyl moiety, derived directly from our starting material, forms a significant part of the Sorafenib molecule. In this context:
-
The Trifluoromethyl Group: Increases the lipophilicity of this portion of the molecule, which can aid in cell membrane permeability. It also serves as a metabolically stable group, blocking potential sites of oxidative metabolism on the aromatic ring, thereby increasing the drug's half-life.[10]
-
The Chlorine Atom: Its electron-withdrawing nature influences the electronics of the ring and can contribute to the binding affinity of the final molecule within the target kinase's active site.
Drug Synthesis Pathway
Caption: Incorporation of the aniline into the final structure of Sorafenib.
Part 4: Safety and Handling Protocol
Due to its toxicological profile, strict adherence to safety protocols when handling this compound is non-negotiable. It is classified as acutely toxic and an irritant.[2][11]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity | H301: Toxic if swallowed.[2][11] |
| H311: Toxic in contact with skin.[2][11] | |
| H332: Harmful if inhaled.[11] | |
| Skin Irritation | H315: Causes skin irritation.[2][11] |
| Eye Irritation | H319: Causes serious eye irritation.[2][11] |
Mandatory Laboratory Handling Procedure
-
Engineering Controls: All manipulations, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[12]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal technique.[11]
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Spill Management:
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from strong oxidizing agents.[12][13]
-
Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11]
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An In-depth Technical Guide to the Fundamental Reactions of 2-Chloro-4-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of the fundamental reactions involving 2-Chloro-4-(trifluoromethyl)aniline, a critical building block in modern medicinal and agrochemical research. The strategic placement of the chloro, amino, and trifluoromethyl groups on the aniline scaffold imparts unique reactivity, making it a versatile precursor for a diverse array of complex molecules. This document delves into the synthesis of this key intermediate and explores its participation in core transformations including diazotization and subsequent Sandmeyer reactions, palladium-catalyzed cross-coupling reactions, and N-functionalization through acylation and alkylation. The causality behind experimental choices, detailed step-by-step protocols for key transformations, and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound, with the CAS number 39885-50-2, is a halogenated aromatic amine of significant interest in organic synthesis.[1] Its molecular structure is characterized by an aniline core substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position. The trifluoromethyl group (-CF3), a bioisostere for chlorine, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This makes this compound a valuable starting material in the synthesis of pharmaceuticals and agrochemicals.[3][4][5][6] The presence of three distinct functional handles—the amino group, the chloro substituent, and the trifluoromethyl-activated aromatic ring—allows for a wide range of selective chemical transformations. This guide will explore the synthesis and key reactions of this versatile intermediate, providing both theoretical understanding and practical protocols.
Synthesis of this compound
The industrial synthesis of this compound typically starts from more readily available precursors like p-chlorobenzotrifluoride. One common approach involves the nitration of p-chlorobenzotrifluoride followed by reduction of the nitro group to an amine. A more direct route involves the ammonolysis of 3,4-dichlorobenzotrifluoride.[7]
Synthesis via Nitration and Reduction
A plausible synthetic route involves the nitration of 4-chlorobenzotrifluoride to introduce a nitro group, followed by the reduction of the nitro intermediate to yield the corresponding aniline. The directing effects of the trifluoromethyl and chloro groups influence the regioselectivity of the nitration step.
Synthesis via Ammonolysis
An alternative and efficient method is the ammonolysis of 3,4-dichlorobenzotrifluoride. This reaction is typically carried out at elevated temperatures and pressures in the presence of a copper catalyst and an alkali metal halide.[7] This process can achieve high conversion rates under moderate reaction conditions.[7]
Key Reactions of the Amino Group: Diazotization and Sandmeyer Reactions
The primary amino group of this compound is a versatile handle for a variety of transformations, most notably diazotization followed by Sandmeyer or Sandmeyer-type reactions.[8][9][10][11] This two-step sequence allows for the replacement of the amino group with a wide range of substituents, providing access to a diverse array of derivatives.
The diazotization process involves the reaction of the aniline with nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.[12][13][14][15]
Caption: General workflow for the diazotization of this compound.
The resulting diazonium salt is a valuable intermediate that can undergo various transformations.
Sandmeyer Reactions: Halogen and Cyano Group Introduction
The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with a halide (Cl, Br) or a cyano group.[8][9] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[8]
-
Chlorination: Treatment of the diazonium salt with copper(I) chloride yields 1,2-dichloro-4-(trifluoromethyl)benzene.
-
Bromination: Similarly, reaction with copper(I) bromide provides 2-bromo-1-chloro-4-(trifluoromethyl)benzene.[16]
-
Cyanation: The use of copper(I) cyanide allows for the synthesis of 2-chloro-4-(trifluoromethyl)benzonitrile.[16]
Experimental Protocol: Sandmeyer Bromination
A representative protocol for the Sandmeyer bromination of this compound is as follows:[16]
-
In a four-hole reactor, dissolve this compound (0.3 mol) in hydrobromic acid (40%, 1.5 mol).
-
Cool the mixture to 5 °C using a low-temperature bath and add cuprous bromide (0.06 mol).
-
Prepare a solution of sodium nitrite (0.33 mol) in water (90 g).
-
Under vigorous stirring, add the sodium nitrite solution dropwise to the reactor, controlling the rate to manage gas evolution.
-
After the addition is complete, continue stirring at low temperature for 30 minutes, followed by stirring at room temperature for 1-2 hours until gas evolution ceases.
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and process to isolate the product.
Sandmeyer-Type Trifluoromethylation
A modern variation of the Sandmeyer reaction allows for the introduction of a trifluoromethyl group.[17] This transformation is particularly valuable for synthesizing molecules with multiple trifluoromethyl substituents. The reaction is typically mediated by a copper catalyst and utilizes a trifluoromethylating agent like TMSCF₃.[17]
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[18][19] this compound derivatives can be coupled with various boronic acids or their esters to generate biaryl structures, which are prevalent in many biologically active molecules.[20][21] The reactivity of the C-Cl bond can be influenced by the nature of the substituents on the aniline nitrogen.
Caption: Schematic of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[22][23][24][25][26] This reaction is instrumental in synthesizing substituted anilines and diarylamines. While the starting material is already an aniline, its N-protected derivatives or related compounds where the chloro group is to be replaced by another amino functionality can undergo this transformation.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst.[22]
N-Functionalization: Acylation and Alkylation
The amino group of this compound readily undergoes acylation and alkylation reactions, providing access to a wide range of amides, sulfonamides, and secondary or tertiary amines.
Acylation
Acylation involves the reaction of the aniline with an acylating agent such as an acyl chloride or an acid anhydride, typically in the presence of a base.[27][28][29] This reaction is often used to protect the amino group or to introduce specific functionalities. For instance, reaction with cinnamoyl chloride yields N-[4-(trifluoromethyl)phenyl]cinnamamide derivatives.[27]
Experimental Protocol: Acylation with Cinnamoyl Chloride
A general procedure for the acylation of a related trifluoromethylaniline is as follows:[27]
-
Dissolve 4-(trifluoromethyl)aniline (10.2 mmol) in dichloromethane (45 ml).
-
Prepare a solution of cinnamoyl chloride (7.2 mmol) in dichloromethane (5 ml).
-
Add the cinnamoyl chloride solution dropwise to the aniline solution at 0 °C over 2 hours.
-
Stir the mixture for the desired time, then remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (15 ml) and wash with aqueous solutions of NaHCO₃ (1 M, 15 ml) and HCl (1 M, 15 ml).
-
Dry the organic layer over MgSO₄, filter, and concentrate to obtain the product.
Alkylation
Alkylation of the amino group can be achieved using various alkylating agents. Reductive amination is a common method for introducing alkyl groups. Photochemical methods have also been developed for the difluoroalkylation of anilines.[30]
Applications in the Synthesis of Bioactive Molecules
The derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active compounds.
-
Agrochemicals: This aniline is a building block for various herbicides, insecticides, and fungicides.[4][31][32] For example, it is a precursor for the synthesis of 2,6-dichloro-4-trifluoromethylaniline, an important intermediate for N-phenylpyrazole insecticides.[7][33][34][35]
-
Pharmaceuticals: The trifluoromethylaniline scaffold is present in numerous drug candidates and approved drugs due to the favorable properties imparted by the trifluoromethyl group.[2][6][36] The reactions described in this guide are crucial for the synthesis of these complex pharmaceutical agents.[5][37][38]
Quantitative Data Summary
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Ammonolysis | 3,4-dichlorobenzotrifluoride | Anhydrous ammonia, KF, Cu catalyst | 2-chloro-4-trifluoromethylaniline | 77 | [7] |
| Sandmeyer Bromination | 4-Chloro-2-trifluoromethylaniline | HBr, NaNO₂, CuBr | 4-chloro-2-trifluoromethylbromobenzene | High | [16] |
| Acylation | 4-(trifluoromethyl)aniline | Cinnamoyl chloride | N-[4-(trifluoromethyl)phenyl]cinnamamide | 95 | [27] |
Conclusion
This compound is a cornerstone of modern synthetic chemistry, offering a gateway to a vast chemical space of high-value molecules. Its strategic trifluoromethyl and chloro substitutions, coupled with the versatile amino group, provide a powerful platform for the construction of complex agrochemicals and pharmaceuticals. A thorough understanding of its fundamental reactions, including diazotization, Sandmeyer transformations, palladium-catalyzed cross-couplings, and N-functionalizations, is essential for researchers and professionals in the field. The protocols and mechanistic insights presented in this guide aim to facilitate the effective utilization of this important building block in the pursuit of novel chemical entities.
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electrophilic substitution on 4-Amino-3-chlorobenzotrifluoride
An In-Depth Technical Guide to Electrophilic Substitution on 4-Amino-3-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-chlorobenzotrifluoride, also known as 2-chloro-4-(trifluoromethyl)aniline, is a critical building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique electronic environment of its benzene ring, which is substituted with a powerful activating group (-NH₂), a deactivating halogen (-Cl), and a strongly deactivating group (-CF₃). This complex interplay of substituents presents both a challenge and an opportunity for synthetic chemists. This guide provides a comprehensive analysis of the electrophilic aromatic substitution (SEAr) reactions on this substrate. We will dissect the underlying electronic principles governing regioselectivity, offer field-proven experimental protocols for key transformations, and discuss strategic considerations such as the use of protecting groups to achieve desired synthetic outcomes.
The Electronic Landscape of 4-Amino-3-chlorobenzotrifluoride
The successful execution of electrophilic substitution on 4-amino-3-chlorobenzotrifluoride hinges on a precise understanding of its electronic architecture. The reactivity and orientation of incoming electrophiles are not random; they are dictated by the cumulative inductive and resonance effects of the three distinct substituents.
Analysis of Individual Substituent Effects
-
Amino Group (-NH₂): The amino group is a potent activating group and a strong ortho, para-director.[3] Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density significantly enriches the positions ortho and para to it, making them highly nucleophilic and susceptible to attack by electrophiles.[4]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic synthesis. Due to the high electronegativity of fluorine, it exerts a strong negative inductive effect (-I), pulling electron density out of the ring. This effect deactivates the entire ring towards electrophilic attack and directs incoming electrophiles to the meta position.[5][6] The resonance structures of the cationic intermediate (sigma complex) show that placing the positive charge ortho or para to the -CF₃ group is highly destabilizing.[6]
-
Chloro Group (-Cl): Halogens like chlorine exhibit a dual nature. They are deactivating overall due to their inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can participate in resonance (+R effect), directing incoming electrophiles to the ortho and para positions.[4] In the context of this molecule, its influence is subordinate to the more powerful -NH₂ and -CF₃ groups.
Predicting Regioselectivity: A Consensus of Effects
When these groups are present on the same ring, a directing hierarchy emerges. The strongly activating amino group is the dominant director. Let's analyze the available positions for an incoming electrophile (E⁺):
-
Position C6 (ortho to -NH₂, meta to -Cl, meta to -CF₃): This is the most activated and sterically accessible position. The activating resonance effect of the -NH₂ group is maximized here, while the deactivating effects of the -Cl and -CF₃ groups are minimized as they are meta.
-
Position C2 (ortho to -NH₂, occupied by -Cl): This position is already substituted.
-
Position C5 (meta to -NH₂, meta to -Cl, ortho to -CF₃): This position is strongly deactivated by all three groups. The -NH₂ group offers no activation, and it is ortho to the powerfully deactivating -CF₃ group.
-
Position C3 (meta to -NH₂, ortho to -Cl, para to -CF₃): This position is heavily deactivated and sterically hindered.
Visualization of Directing Effects
The following diagram illustrates the electronic push-pull dynamics and the resulting favored position for electrophilic attack.
Sources
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(trifluoromethyl)aniline
Introduction
2-Chloro-4-(trifluoromethyl)aniline (CAS No. 39885-50-2), also known as 4-Amino-3-chlorobenzotrifluoride, is a halogenated aromatic amine essential in modern synthetic chemistry.[1][2] Its utility as a building block, particularly in the synthesis of agrochemicals like fipronil and various pharmaceutical intermediates, makes it a valuable reagent in research and development laboratories.[3][4] However, its chemical structure—an aniline core substituted with both a chlorine atom and a trifluoromethyl group—confers a significant toxicological profile that demands rigorous and informed safety protocols.
This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a simple recitation of standard safety data sheet (SDS) information, providing a deeper, scientifically-grounded framework for its safe use. The protocols and recommendations herein are based on a synthesis of regulatory data, chemical reactivity principles, and field-proven laboratory practices, aiming to create a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Identification and Risk Assessment: A Mechanistic Perspective
A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. Its toxicity is not arbitrary; it is a direct consequence of its chemical properties and how it interacts with biological systems.
Summary of Physicochemical and Hazard Properties
| Property | Value | Source |
| Chemical Formula | C₇H₅ClF₃N | [1][2] |
| Molecular Weight | 195.57 g/mol | [2][5] |
| Appearance | Clear to slightly yellow oily liquid; may darken on exposure to air. | [3] |
| Boiling Point | 214-218 °C | [5] |
| Density | 1.416 g/mL at 25 °C | [5] |
| Flash Point | 103 °C (217.4 °F) - Closed Cup | [5] |
| GHS Signal Word | Danger | [1][2][5] |
Core Toxicological Profile
This compound is classified as acutely toxic if swallowed or in contact with skin, and harmful if inhaled.[1][2][6] It is crucial to understand that aromatic amines as a class can induce methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[3][7] This leads to cyanosis (a bluish discoloration of the skin) and can cause systemic oxygen deprivation.[7] The trifluoromethyl and chloro- substituents can further modulate its metabolic pathways and toxicity.
The primary routes of exposure are dermal absorption, inhalation of aerosols or dust, and ingestion.[7][8] The compound is a known skin and serious eye irritant and may cause respiratory irritation.[1][6]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear, visual language for the hazards associated with this chemical.
| Pictogram | GHS Code | Hazard Statement |
| GHS06 | H301: Toxic if swallowedH311: Toxic in contact with skin | |
| GHS07 | H315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | |
| GHS09 | H400: Very toxic to aquatic life |
(Source: Synthesized from multiple SDS[1][2][6])
The Hierarchy of Controls: A Proactive Safety Framework
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize risk.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically isolate the researcher from the chemical hazard. Due to the compound's toxicity, particularly via inhalation and dermal contact, robust engineering controls are mandatory.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving this compound must be conducted inside a certified chemical fume hood.[8] This is non-negotiable. The hood provides critical exhaust ventilation to prevent the accumulation of harmful vapors or aerosols.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and located near the workstation.[3][10]
Administrative Controls: Standard Operating Procedures (SOPs)
Administrative controls are the work practices and procedures that reduce the risk of exposure.
-
Designated Area: Establish a designated area within the lab specifically for working with this compound. This area should be clearly marked with warning signs.[10]
-
Restricted Access: Limit access to the designated area to trained and authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in all laboratory areas.[11] Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[9] Contaminated work clothing should not be allowed out of the workplace.[4]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering and administrative controls.
-
Hand Protection: Due to the high risk of dermal absorption, glove selection is critical. While specific breakthrough data for this compound is not widely available, guidance for aniline and other halogenated aromatics suggests that nitrile gloves are not recommended for prolonged contact.[10]
-
For Incidental Contact (Splashes): Double-gloving with standard nitrile gloves may be acceptable, but gloves must be removed and replaced immediately upon contamination.[12]
-
For Extended Use or Immersion: Butyl rubber or Viton gloves are recommended for their superior resistance to aromatic compounds.[13] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating your skin.[1][4]
-
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[1] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[4][5]
-
Skin and Body Protection: A full-length, buttoned lab coat must be worn.[10] For procedures with a higher risk of splashing, consider a chemically resistant apron or suit.[9] Long pants and closed-toe shoes are mandatory.
-
Respiratory Protection: If engineering controls fail or during a large spill clean-up, respiratory protection is necessary. A NIOSH (US) or CEN (EU) approved respirator with cartridges suitable for organic vapors and particulates (e.g., type ABEK-P2) should be used.[1] Personnel must be fit-tested and trained in the use of respirators.[14]
Step-by-Step Handling and Storage Protocols
Safe Handling Workflow
This protocol outlines a self-validating workflow for handling this compound.
-
Preparation:
-
Verify the chemical fume hood is operational and certified.
-
Delineate and mark the designated work area.
-
Assemble all necessary equipment (glassware, reagents, spill kit).
-
Don all required PPE as specified in Section 2.3.
-
-
Aliquotting and Transfer:
-
Perform all transfers within the fume hood.
-
Use a compatible container (e.g., glass or polyethylene) for weighing and transfers.[10]
-
Keep the primary container tightly closed when not in use.[6][11]
-
Clean any minor drips or residues from external surfaces immediately with a suitable solvent and dispose of the cleaning material as hazardous waste.
-
-
Post-Handling:
-
Securely seal all containers of the compound.
-
Decontaminate the designated work surface.
-
Properly dispose of any contaminated disposable materials (e.g., pipette tips, weighing paper) in a designated, sealed hazardous waste container.[1]
-
Remove PPE in the correct order (gloves last) and wash hands thoroughly.
-
Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent accidental release.
-
Location: Store in a cool, dry, and well-ventilated place.[3][6]
-
Container: Keep the container tightly closed and sealed.[10][11]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[8][10]
-
Security: The storage area should be locked or otherwise secured to prevent unauthorized access.[11]
Emergency Response Protocols
Pre-planning is critical for a safe and effective response to emergencies.
Exposure Response
Immediate action is required. The goal is to remove the individual from the source of exposure and decontaminate them as quickly and safely as possible.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation if the victim's face is contaminated). Seek immediate medical attention.[1][6][11]
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][6][15] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[3][6][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention and show the SDS to the responding medical personnel.[1]
Spill Management Workflow
The response to a spill depends on its size and location.
Caption: Decision workflow for responding to a chemical spill.
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you have the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill by covering it with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[1][11]
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[1][6]
-
Decontaminate the spill area with soap and water.
-
Label the waste container clearly and arrange for disposal.
Major Spill (Outside of a fume hood, large volume, or if you feel unsafe):
-
Alert others and activate the local emergency alarm if necessary.
-
From a safe location, call emergency services (e.g., 911) and your institution's Environmental Health and Safety (EHS) department.[5][15]
-
Prevent entry into the contaminated area.
-
Provide emergency responders with the chemical's Safety Data Sheet.
Disposal and Decontamination
Waste generated from the use of this compound is considered hazardous waste.
Waste Management Protocol
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[1] As a halogenated organic, it must be segregated into the halogenated waste stream.[1] Do not mix with non-halogenated solvents.
-
Container: Use a compatible container, such as high-density polyethylene (HDPE) or glass, that can be securely sealed.[10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound".[1]
-
Disposal: All disposal must be conducted through a licensed professional waste disposal service.[1][6] Chemical incineration with an afterburner and scrubber is a common disposal method for such compounds.[1] Never pour this chemical down the drain, as it is very toxic to aquatic life.[1][6][9]
Conclusion
This compound is a potent and versatile chemical intermediate. Its significant toxicological properties, however, necessitate a culture of safety built on a deep understanding of its risks and the rigorous application of control measures. By integrating the principles of hazard assessment, the hierarchy of controls, and detailed, validated protocols for handling, storage, and emergency response, researchers can confidently and safely leverage the synthetic power of this compound while ensuring the protection of themselves, their colleagues, and the environment.
References
- MSDS of this compound. (2012-11-28). Capot Chemical Co., Ltd.[Link]
- 2-Chloro-4-trifluoromethylaniline | C7H5ClF3N | CID 162001.
- Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)aniline. (2018-02-05).
- Aniline | Medical Management Guidelines.
- Chemical Exposure and Spill Response Procedures.
- Aniline Standard Operating Procedure.
- Safety D
- KIMBERLY-CLARK* Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark Professional.[Link]
- OSHA Glove Selection Chart. University of Nebraska-Lincoln, Environmental Health and Safety.[Link]
- A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C.
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Methodological & Application
Application Notes and Protocols: Synthesis of Functional Derivatives from 2-Chloro-4-(trifluoromethyl)aniline
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(trifluoromethyl)aniline is a critical starting material in synthetic chemistry, prized for its unique electronic properties and versatile reactivity. The presence of three distinct functional handles—an amino group, a chloro substituent, and an electron-withdrawing trifluoromethyl group—makes it an ideal scaffold for constructing a diverse array of complex molecules. This guide provides an in-depth exploration of key synthetic transformations originating from this building block, offering detailed, field-tested protocols for N-functionalization, palladium-catalyzed cross-coupling reactions, and diazotization-based transformations. Each protocol is accompanied by mechanistic insights and a discussion of critical experimental parameters to empower researchers in the synthesis of novel derivatives for pharmaceutical, agrochemical, and materials science applications.
Introduction: The Versatility of the this compound Scaffold
This compound is a substituted aniline that serves as a cornerstone for the synthesis of numerous biologically active compounds and advanced materials.[1][2] The trifluoromethyl (CF₃) group imparts unique properties, such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability in drug candidates.[3] The chloro and amino groups provide orthogonal reactivity, allowing for selective, stepwise functionalization of the aromatic ring.
This guide details four principal synthetic pathways to generate derivatives from this versatile starting material:
-
N-Acylation: Modification of the amino group to form amides.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed C-C bond formation at the chloro-position.
-
Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation at the chloro-position.
-
Sandmeyer Reaction: Transformation of the amino group into a variety of other functional groups via a diazonium salt intermediate.
The strategic application of these reactions enables the creation of a vast chemical space, including analogues of important pharmaceuticals like Celecoxib.[4][5]
Core Synthetic Strategies: An Overview
The strategic diversification of the this compound core relies on leveraging the distinct reactivity of its functional groups. The nucleophilic amino group is readily acylated, while the chloro group, activated by the electron-withdrawing CF₃ group, is an excellent substrate for palladium-catalyzed cross-coupling reactions. Furthermore, the amino group can be converted into a diazonium salt, a highly versatile intermediate for introducing a wide range of substituents.
Protocol I: N-Functionalization via Acylation
3.1 Mechanistic Rationale N-acylation is a fundamental reaction to form amides, which can serve as key pharmacophores or as a means to protect the amino group.[6] The reaction typically proceeds via nucleophilic attack of the aniline's lone pair on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. The reaction is often performed in the presence of a mild base to neutralize the acid byproduct. Catalyst-free conditions using acetic anhydride are also highly effective and environmentally benign.[6]
3.2 Detailed Protocol: Synthesis of N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide This protocol is adapted from a general, catalyst-free procedure for N-acylation.[6]
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Diethyl ether (Et₂O)
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, add this compound (1.0 mmol, 195.6 mg).
-
Reagent Addition: Add acetic anhydride (1.2 mmol, 122.5 mg, 0.113 mL) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored for completion by Thin Layer Chromatography (TLC) (usually complete within 10-20 minutes).
-
Isolation: After completion, add diethyl ether (5 mL) to the reaction mixture.
-
Crystallization: Allow the flask to stand at room temperature for 1 hour. The N-acetylated product will crystallize out of the solution.
-
Filtration: Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold diethyl ether.
-
Drying: Dry the product under vacuum to yield N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.
3.3 Data Presentation
| Substrate | Acylating Agent | Conditions | Time | Yield (%) |
| Aniline | Acetic Anhydride | Room Temp, Solvent-Free | 5-15 min | >90%[6] |
| p-Nitroaniline | Acetic Anhydride | Room Temp, Solvent-Free | 8 min | 91%[6] |
Protocol II: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
4.1 Mechanistic Rationale The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures.[7][8] The reaction mechanism involves a catalytic cycle with a palladium(0) species.[9] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-chloride bond. This is often the rate-limiting step for aryl chlorides.[9]
-
Transmetalation: The organic group from an organoboron reagent (activated by a base) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
The choice of ligand, base, and solvent system is critical for achieving high yields, especially with less reactive aryl chlorides.[9][10]
4.2 Detailed Protocol: Synthesis of 2-Aryl-4-(trifluoromethyl)aniline Derivatives This protocol is a representative procedure for coupling an aryl chloride with an arylboronic acid.[10][11]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
t-Butanol and Water (degassed)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), Pd(OAc)₂ (2-3 mol%), a suitable phosphine ligand like XPhos (4-6 mol%), and a base such as K₃PO₄ (2.0-3.0 mmol).
-
Evacuation/Backfill: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as t-butanol/water or toluene/water, via syringe.[10]
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion (typically 6-18 hours), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
4.3 Optimization Parameters
| Parameter | Options | Rationale/Considerations |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts requiring a ligand. Pd(PPh₃)₄ can be used directly. |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands (e.g., XPhos) are often required for the challenging oxidative addition of aryl chlorides.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation. K₃PO₄ is often effective for aryl chlorides.[10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, t-BuOH/H₂O | Biphasic systems are common. The choice can influence reaction rate and selectivity.[9] |
Protocol III: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
5.1 Mechanistic Rationale The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds.[12] Similar to the Suzuki coupling, it follows a palladium-based catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] The reaction's success is highly dependent on the ligand, which must facilitate both the oxidative addition to the aryl chloride and the final reductive elimination to form the C-N bond.[14][15]
5.2 Detailed Protocol: Synthesis of N-Aryl-2-chloro-4-(trifluoromethyl)aniline This protocol is based on established methods for the Buchwald-Hartwig amination of aryl halides.[14][15]
Materials:
-
This compound
-
Primary or secondary amine (e.g., Aniline, Morpholine)
-
Palladium precatalyst (e.g., XantPhos Pd G3) or a combination of Pd₂(dba)₃ and a ligand (e.g., XantPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or DBU)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk flask and inert gas supply
Procedure:
-
Inert Atmosphere: Inside a glovebox or in a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), the amine (1.0-1.2 eq), the palladium catalyst (1-5 mol%), and the base (1.5-2.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography.
Protocol IV: Diazotization and Sandmeyer Reactions
6.1 Rationale: Converting the Amine to Other Functional Groups The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a wide variety of other substituents (e.g., -Cl, -Br, -CN, -OH).[3][16] The process occurs in two stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[17]
-
Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN), which catalyzes the replacement of the -N₂⁺ group with the corresponding nucleophile, releasing nitrogen gas.[18] This substitution proceeds via a radical-nucleophilic aromatic substitution mechanism.[3]
6.2 Detailed Protocol: Synthesis of 1,2-Dichloro-4-(trifluoromethyl)benzene This protocol is a representative Sandmeyer chlorination procedure.[17]
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Reaction vessel with vigorous stirring capability
Procedure:
-
Diazotization: a. In a beaker, dissolve this compound (1.0 eq) in concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.1 eq) dropwise, keeping the temperature below 5 °C. d. Stir for an additional 15-30 minutes at 0-5 °C. The resulting cold diazonium salt solution should be used immediately.
-
Sandmeyer Reaction: a. In a separate, larger reaction vessel, prepare a solution of copper(I) chloride (catalytic to stoichiometric amount) in concentrated HCl.[17] b. Cool the CuCl solution in an ice bath to approximately 5-10 °C. c. Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Observe for the evolution of nitrogen gas. d. After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours until gas evolution ceases.
-
Work-up and Purification: a. Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). b. Wash the organic layer with water, dilute NaOH solution, and brine. c. Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. d. Purify the product, 1,2-dichloro-4-(trifluoromethyl)benzene, by distillation or column chromatography.
6.3 Safety Considerations Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution at low temperatures (0-5 °C) and use them immediately after preparation. All operations should be performed behind a safety shield in a well-ventilated fume hood.
Summary and Future Outlook
This compound is a powerful and versatile building block. The protocols detailed in this guide for N-acylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sandmeyer reactions provide a robust toolkit for researchers. These fundamental transformations open the door to a vast landscape of novel chemical entities. By understanding the underlying mechanisms and critical parameters of each reaction, scientists can rationally design and execute syntheses to develop the next generation of pharmaceuticals, agrochemicals, and functional materials.
References
- Chandna, N., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4587-4597.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Karimi-Jaberi, Z., & Pooladian, B. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical Sciences, 124(3), 657-661.
- Knaus, E. E., et al. (2012). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Molecules, 17(8), 9228-9247.
- New Drug Approvals. (n.d.). Celecoxib.
- Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Goossen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286.
- Anwar, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 1-20.
- ResearchGate. (n.d.). Sandmeyer Reaction.
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Application Notes and Protocols for the Sandmeyer Reaction of 2-Chloro-4-(trifluoromethyl)aniline
Introduction: A Versatile Tool for Aryl Core Functionalization
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the transformation of primary aromatic amines into a wide array of functionalized aromatic compounds.[1] This reaction proceeds via the formation of a diazonium salt intermediate, which can then be catalytically converted to aryl halides, cyanides, and other derivatives.[2] For researchers and professionals in drug development, the Sandmeyer reaction offers a powerful tool for modifying the substitution patterns of aromatic rings, a critical step in optimizing the pharmacological properties of lead compounds.
This application note provides a detailed guide to the Sandmeyer reaction using 2-chloro-4-(trifluoromethyl)aniline as a substrate. This particular aniline is a valuable building block in medicinal chemistry and materials science due to the presence of both a chloro and a trifluoromethyl group, which can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. We will explore the underlying mechanism, provide detailed, field-proven protocols for various Sandmeyer transformations, and address crucial safety considerations.
The Scientific Underpinnings: Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is a two-stage process that begins with the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[1]
Stage 1: Diazotization
In the first stage, the primary aromatic amine, this compound, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[3] The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and is attacked by the nucleophilic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.
Stage 2: Copper(I)-Catalyzed Substitution
The second stage is the core of the Sandmeyer reaction. The diazonium salt is treated with a copper(I) salt, such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN).[4] The currently accepted mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical, dinitrogen gas (N₂), and a copper(II) species. The aryl radical then abstracts a halide or cyanide from the copper(II) complex, yielding the final product and regenerating the copper(I) catalyst.[1]
Safety First: Handling Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[1] Therefore, it is imperative to adhere to strict safety protocols:
-
In Situ Generation: Diazonium salts should always be generated in situ and used immediately in the subsequent reaction without isolation.
-
Temperature Control: The diazotization reaction is highly exothermic. Maintain the reaction temperature between 0-5 °C at all times using an ice-salt bath to prevent decomposition of the diazonium salt.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.
-
Quenching: Before workup, any residual diazonium salt should be quenched. This can be achieved by adding a compound that reacts readily with nitrous acid, such as sulfamic acid or urea.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for the Sandmeyer reaction of this compound. The quantities provided are for a typical laboratory scale, and can be adjusted as needed.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | 97% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ≥99% | Major Supplier |
| Hydrochloric Acid (HCl), concentrated | 37% | Major Supplier |
| Hydrobromic Acid (HBr), concentrated | 48% | Major Supplier |
| Copper(I) Chloride (CuCl) | ≥98% | Major Supplier |
| Copper(I) Bromide (CuBr) | ≥98% | Major Supplier |
| Potassium Iodide (KI) | ≥99% | Major Supplier |
| Copper(I) Cyanide (CuCN) | ≥98% | Major Supplier |
| Sodium Cyanide (NaCN) | ≥97% | Major Supplier |
| Diethyl Ether (Et₂O) | ACS Grade | Major Supplier |
| Dichloromethane (DCM) | ACS Grade | Major Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Supplier |
Protocol 1: Synthesis of 1,2-Dichloro-4-(trifluoromethyl)benzene (Chlorination)
-
Diazotization: a. In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq). b. Add concentrated hydrochloric acid (3.0 eq) and water, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. c. In a separate beaker, dissolve sodium nitrite (1.05 eq) in water and cool the solution to 0 °C. d. Add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
-
Sandmeyer Reaction: a. In a separate 500 mL flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C. b. Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) chloride solution. Effervescence (evolution of N₂ gas) will be observed. c. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the product with diethyl ether or dichloromethane (3 x 50 mL). c. Combine the organic layers and wash with water, 1 M sodium hydroxide solution, and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. The crude product can be purified by distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1-Bromo-2-chloro-4-(trifluoromethyl)benzene (Bromination)
-
Diazotization: Follow the diazotization procedure outlined in Protocol 1, using concentrated hydrobromic acid instead of hydrochloric acid.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid and cool to 0 °C. b. Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) bromide solution. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.
Protocol 3: Synthesis of 2-Chloro-1-iodo-4-(trifluoromethyl)benzene (Iodination)
Note: The Sandmeyer reaction for the synthesis of aryl iodides does not typically require a copper(I) catalyst.[4]
-
Diazotization: Follow the diazotization procedure outlined in Protocol 1.
-
Iodination Reaction: a. In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. b. Slowly add the cold diazonium salt solution to the vigorously stirred potassium iodide solution. c. Allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be required to complete the reaction.
-
Work-up and Purification: a. Extract the product with an organic solvent. b. Wash the organic layer with a saturated sodium thiosulfate solution to remove any residual iodine, followed by water and brine. c. Dry and purify as described in Protocol 1.
Protocol 4: Synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile (Cyanation)
A scale-up of a similar reaction has been described for 2-chloro-5-trifluoromethylaniline.[5]
-
Diazotization: Follow the diazotization procedure outlined in Protocol 1.
-
Sandmeyer Reaction: a. In a separate, well-ventilated fume hood, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.5 eq) in water. Caution: Cyanide salts are highly toxic. b. Cool the cyanide solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution. d. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Work-up and Purification: a. Cool the reaction mixture and extract the product with a suitable organic solvent. b. Caution: The aqueous layer will contain cyanide. Treat with bleach or hydrogen peroxide before disposal according to institutional guidelines. c. Wash the organic layer with water and brine, then dry and purify as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete diazotization | Ensure the reaction temperature is strictly maintained between 0-5 °C. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper.[3] |
| Premature decomposition of the diazonium salt | Add the diazonium salt solution to the copper(I) salt solution promptly after its formation. | |
| Formation of Phenol Byproduct | Reaction of the diazonium salt with water | Ensure the reaction is carried out under anhydrous conditions as much as possible, especially for trifluoromethylation reactions.[6] |
| Azo Coupling | Diazonium salt reacting with the starting aniline | Maintain a low temperature and ensure the reaction mixture is sufficiently acidic. |
Conclusion: A Robust Synthetic Strategy
The Sandmeyer reaction of this compound is a robust and highly adaptable method for the synthesis of a variety of functionalized aromatic compounds. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can effectively utilize this classic transformation to access valuable building blocks for drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for the successful implementation of the Sandmeyer reaction in the laboratory.
References
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- Ansari, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8550730/[2]
- Danoun, G., et al. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. URL: https://www.organic-chemistry.
- chemeurope.com. Sandmeyer reaction. URL: https://www.chemeurope.com/en/encyclopedia/Sandmeyer_reaction.html
- BenchChem. (2025). Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions. URL: https://www.benchchem.com/application-notes/43/application-notes-and-protocols-for-the-diazotization-of-aniline-in-sandmeyer-reactions[3]
- J&K Scientific LLC. (2025). Sandmeyer Reaction. URL: https://jk-scientific.com/en/named-reaction/Sandmeyer-Reaction-n20.html[4]
- Burton, D. J. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF3. Angewandte Chemie International Edition. URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201308997[9]
- ResearchGate. Sandmeyer Trifluoromethylation. URL: https://www.researchgate.
- Dai, J.-J., et al. (2013). Copper-promoted Sandmeyer trifluoromethylation reaction. Angewandte Chemie International Edition. URL: https://pubmed.ncbi.nlm.nih.gov/24115431/[11]
- BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. URL: https://www.benchchem.com/application-notes/100/derivatization-of-4-bromo-3-trifluoromethylaniline[12]
- ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. URL: https://www.researchgate.
- Behera, D., et al. (2015). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4618459/[13]
- Organic Chemistry Portal. Sandmeyer Reaction. URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
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- Xu, C., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. URL: https://pubmed.ncbi.nlm.nih.gov/29923412/
- BenchChem. (2025). Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applications. URL: https://www.benchchem.
- BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethylpyridines. URL: https://www.benchchem.com/technical-support-center/17/synthesis-of-trifluoromethylpyridines[7]
- Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/578568[5]
- Zhang, Y., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9180798/
- Krivoshapkina, A. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Catalysts. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773703/
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The Strategic Utility of 2-Chloro-4-(trifluoromethyl)aniline in Modern Pharmaceutical Development: Applications and Synthetic Protocols
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 2-chloro-4-(trifluoromethyl)aniline has emerged as a cornerstone synthon, particularly in the synthesis of targeted therapies. Its intrinsic chemical properties—a nucleophilic amino group for derivatization, a chloro substituent that can serve as a synthetic handle for cross-coupling reactions or influence electronic properties, and a metabolically robust trifluoromethyl group—collectively render it an invaluable asset for medicinal chemists. The trifluoromethyl moiety, in particular, is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity of drug candidates to their biological targets. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols for its key transformations.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective deployment in synthetic campaigns.
| Property | Value |
| CAS Number | 39885-50-2 |
| Molecular Formula | C₇H₅ClF₃N |
| Molecular Weight | 195.57 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 214-218 °C |
| Density | 1.416 g/mL at 25 °C |
The electron-withdrawing nature of both the chloro and trifluoromethyl groups deactivates the aniline ring towards electrophilic aromatic substitution, while the amino group remains a potent nucleophile, readily participating in acylation, sulfonylation, and urea formation reactions. The chloro substituent also provides a reactive site for palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.
Application in the Synthesis of Kinase Inhibitors: The Sorafenib and Regorafenib Paradigm
A significant application of this compound is in the synthesis of multi-kinase inhibitors, exemplified by the FDA-approved drugs Sorafenib and Regorafenib.[1][2][3] These drugs are pivotal in the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma. The 2-chloro-4-(trifluoromethyl)phenyl moiety in these molecules is crucial for their biological activity, as it occupies a key hydrophobic pocket in the ATP-binding site of the targeted kinases.
The Urea Linkage: A Key Pharmacophore
A central feature of Sorafenib and Regorafenib is the biaryl urea linkage, which is critical for their inhibitory activity. The synthesis of this urea moiety typically involves the reaction of this compound with an isocyanate or a carbamate derivative of the partner amine.[1][4]
Synthetic Workflow for Urea Formation
Caption: General workflow for the synthesis of biaryl ureas.
Protocol 1: Synthesis of a Sorafenib Analogue via Isocyanate Reaction
This protocol outlines a general procedure for the synthesis of a biaryl urea, a key structural motif in Sorafenib, using an isocyanate intermediate.
Materials:
-
This compound
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the aniline in anhydrous DCM (approximately 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl urea.
Expanding Horizons: Applications Beyond Kinase Inhibitors
While the role of this compound in kinase inhibitors is well-documented, its utility extends to other therapeutic areas, including the development of antibacterial and antiviral agents. The unique electronic and steric properties of this building block can be leveraged to design molecules with novel mechanisms of action.
Application in Antibacterial Agents
Recent studies have explored the incorporation of the 2-chloro-4-(trifluoromethyl)phenyl moiety into novel antibacterial agents. For instance, derivatives of this aniline have been investigated for their activity against drug-resistant bacteria.[1]
Protocol 2: N-Acylation for the Synthesis of Bioactive Amides
N-acylation is a fundamental transformation to produce amides, which are prevalent in a wide range of pharmaceuticals. This protocol provides a general method for the acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine as a base
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
Synthetic Workflow for N-Acylation
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Application Notes & Protocols: N-Acylation of 4-Amino-3-chlorobenzotrifluoride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Acylated 4-Amino-3-chlorobenzotrifluoride
4-Amino-3-chlorobenzotrifluoride is a critical starting material in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—a nucleophilic amino group ortho to a chlorine atom and para to a strongly electron-withdrawing trifluoromethyl group—makes it a versatile scaffold. The N-acylation of this aniline is a foundational transformation, yielding amide derivatives that serve as key intermediates for more complex molecular architectures. These derivatives are integral to the development of novel therapeutic agents, where the N-acyl group can modulate biological activity, improve pharmacokinetic properties, and provide a handle for further functionalization.
However, the very electronic features that make this molecule attractive also present a distinct synthetic challenge. The combined electron-withdrawing effects of the chloro and trifluoromethyl substituents significantly reduce the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and rendering it less reactive than simple anilines.[1][2][3] This guide provides a detailed examination of the principles governing this reaction and offers robust, field-proven protocols to achieve efficient N-acylation for researchers, scientists, and drug development professionals.
Chemical Principles and Mechanistic Insights
The N-acylation of an amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond, expelling a leaving group and forming the stable amide bond.
For 4-Amino-3-chlorobenzotrifluoride, the reaction rate is heavily influenced by the reduced nucleophilicity of the amino group. The potent, resonance- and inductively-withdrawing trifluoromethyl (-CF3) group, along with the inductive-withdrawing chlorine (-Cl) atom, pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom.[1] This deactivation necessitates more forcing conditions or highly reactive reagents compared to the acylation of electron-rich anilines.
A crucial consideration, particularly when using acyl chlorides, is the generation of one equivalent of hydrogen chloride (HCl) as a byproduct.[4] This acid will readily protonate the unreacted starting aniline, forming an ammonium salt. The resulting positive charge on the nitrogen completely deactivates it towards further nucleophilic attack, effectively halting the reaction.[4][5] Therefore, the inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the HCl as it is formed, ensuring the aniline remains in its free, nucleophilic state.[5][6]
General Experimental Workflow
The following diagram outlines a typical workflow for the N-acylation of 4-Amino-3-chlorobenzotrifluoride. Specific parameters such as temperature, solvent, and reaction time will vary depending on the chosen protocol.
Caption: General workflow for N-acylation of 4-Amino-3-chlorobenzotrifluoride.
Experimental Protocols
Safety First: 4-Amino-3-chlorobenzotrifluoride is harmful and an irritant.[7][8][9] Acylating agents are often corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9][10]
Protocol 1: N-Acylation using an Acyl Chloride
This method utilizes a highly reactive acyl chloride and is generally efficient for deactivated anilines. The use of a base is mandatory.
-
Rationale: Acyl chlorides are among the most electrophilic acylating agents, ensuring a favorable reaction rate even with the electron-deficient aniline. Triethylamine is a common, non-nucleophilic organic base that effectively neutralizes the HCl byproduct without competing in the acylation reaction.[4]
Materials and Reagents:
-
4-Amino-3-chlorobenzotrifluoride (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 eq)
-
Triethylamine (NEt₃) or Pyridine (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel or syringe
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-3-chlorobenzotrifluoride (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the acyl chloride.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled, stirred solution over 10-15 minutes. Ensure the internal temperature remains below 5-10 °C. A precipitate of triethylammonium chloride will likely form.[4]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting aniline.
-
Work-up: a. Once the reaction is complete, quench by adding deionized water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[11]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[12]
Protocol 2: N-Acylation using an Acid Anhydride
Acid anhydrides are less reactive than acyl chlorides but are effective, especially with the aid of a nucleophilic catalyst for deactivated substrates.
-
Rationale: For electron-poor anilines, the reaction with an acid anhydride can be slow. A nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is employed to accelerate the reaction. DMAP first reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent and can efficiently acylate the deactivated aniline.[13]
Materials and Reagents:
-
4-Amino-3-chlorobenzotrifluoride (1.0 eq)
-
Acid anhydride (e.g., acetic anhydride) (1.2 - 1.5 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Work-up reagents as listed in Protocol 1.
Equipment:
-
Same as Protocol 1, with the potential addition of a reflux condenser if heating is required.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-Amino-3-chlorobenzotrifluoride (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM or Toluene.
-
Anhydride Addition: Add the acid anhydride (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish (as determined by TLC), it can be gently heated to 40-60 °C to drive it to completion.[13] Reaction times can range from 4 to 24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Follow steps 7-9 from Protocol 1. The work-up will remove the acetic acid byproduct and any unreacted anhydride.
Protocol 3: N-Acylation using a Carboxylic Acid and a Coupling Agent
This method is ideal for creating amides from carboxylic acids that do not have a corresponding stable acyl chloride or anhydride, and it proceeds under mild conditions.
-
Rationale: Peptide coupling reagents are designed to activate a carboxylic acid in situ to facilitate amide bond formation. Reagents like BOP (Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate) convert the carboxylic acid into a highly reactive OBt active ester, which is then readily attacked by the amine.[14] This avoids the need to first synthesize a harsh acyl chloride.
Materials and Reagents:
-
4-Amino-3-chlorobenzotrifluoride (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Work-up reagents as listed in Protocol 1.
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.0 eq), 4-Amino-3-chlorobenzotrifluoride (1.0 eq), and the BOP reagent (1.1 eq).
-
Solvent and Base: Dissolve the solids in anhydrous DMF. Cool the mixture to 0 °C in an ice bath.
-
Initiation: Add DIPEA (2.5 eq) dropwise to the stirred solution. DIPEA acts as the base to both deprotonate the carboxylic acid and neutralize any acidic byproducts.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the DMF. b. Perform sequential washes with 1 M HCl, saturated NaHCO₃, and brine as described in Protocol 1.
-
Drying, Concentration, and Purification: Follow steps 8-9 from Protocol 1.
Summary of Reaction Conditions
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Acid Anhydride | Protocol 3: Coupling Agent |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Acid Anhydride (e.g., Acetic Anhydride) | Carboxylic Acid |
| Activator/Catalyst | None needed (inherently reactive) | DMAP (catalytic) | BOP, PyBOP, etc. (stoichiometric) |
| Base | Triethylamine, Pyridine (Stoichiometric) | None required, but can be used | DIPEA, NMM (Stoichiometric) |
| Typical Solvent | DCM, THF | DCM, Toluene | DMF, DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature |
| Key Advantage | High reactivity, fast reaction times. | Milder than acyl chlorides, less moisture-sensitive. | Very mild conditions, broad substrate scope for the acyl group. |
| Consideration | Highly exothermic, corrosive, moisture-sensitive. | Slower, may require heating or catalysis for deactivated substrates.[13] | Reagents are more expensive, work-up can be more involved. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Insufficient reactivity of acylating agent. 2. Deactivation of starting amine by HCl byproduct. 3. Low reaction temperature. | 1. Switch from an anhydride to a more reactive acyl chloride. 2. Ensure at least 1.2 equivalents of a suitable base (e.g., NEt₃) are used with acyl chlorides. 3. Increase the reaction temperature, especially for anhydride-based reactions. Consider switching to a higher-boiling solvent like toluene.[13] |
| Incomplete Reaction | 1. Poor solubility of the starting aniline. 2. Insufficient equivalents of acylating agent. | 1. Use a more polar aprotic solvent like DMF or DMSO.[13] 2. Increase the stoichiometry of the acylating agent to 1.5-2.0 equivalents to help drive the reaction to completion.[13] |
| Multiple Products Observed | 1. Impure starting materials. 2. Side reactions (e.g., Friedel-Crafts acylation on the ring). | 1. Verify the purity of 4-Amino-3-chlorobenzotrifluoride and the acylating agent before starting. 2. Friedel-Crafts is unlikely under these conditions as the amino group deactivates Lewis acid catalysts, but ensure mild conditions are maintained.[3][5] Use non-Lewis acidic conditions. |
References
- Technical Support Center: N-Acyl
- Technical Support Center: Regioselective Acylation of Substituted Anilines. Benchchem.
- 4-Amino-3-Chlorobenzotrifluoride. Bouling Chemical Co., Limited.
- Acyl
- SAFETY DATA SHEET - 2-Chloro-4-(trifluoromethyl)aniline. TCI Chemicals.
- Why does the acetylation of the NH2 group of aniline reduce its activity? Quora.
- SAFETY DATA SHEET - 2-Chloro-4-trifluoromethylaniline. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3-aminobenzotrifluoride. Sigma-Aldrich.
- Material Safety Data Sheet - 3-Amino-4-chlorobenzotrifluoride, 97%. Cole-Parmer.
- An eco-friendly and highly efficient route for N-acylation under c
- Friedel–Crafts Acyl
- Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
- Technical Support Center: Synthesis with Aniline Deriv
- 4-Amino-3-chlorobenzotrifluoride CAS#: 39885-50-2. ChemicalBook.
- Reactions of Aniline. Chemistry Steps.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
- Application Notes and Protocols for N-Acylation of Amines with 3-Chloropropionyl Chloride. Benchchem.
- N-acylation of amides through internal nucleophilic c
- Application Notes and Protocols for Acylation Reactions Involving 4-Chlorobenzamide and Primary Amines. Benchchem.
- Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
- Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
- Process for producing 4-amino-3-fluorobenzotrifluoride.
- Preparation of p-aminobenzotrifluoride.
- An Efficient Greener Approach for N-acylation of Amines in W
- N-Acylation in combin
- Amines. NCERT.
- Acid Anhydrides.
- Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. Journal of Organic Chemistry.
- Catalytic N-Alkylation of Anilines.
- Acylation of N-Aryl systems using acyl chlorides. Reddit.
- Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
- Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. Benchchem.
- N-Acylation in Combinatorial Chemistry.
- 4-Amino-3-chlorobenzotrifluoride.
- A Novel Reagent for Coupling of Amino Acid Chlorides with Amino Acid Esters.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
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Application Notes & Protocols: The Strategic Role of 2-Chloro-4-(trifluoromethyl)aniline in the Synthesis of Fipronil
Abstract
Fipronil, a cornerstone of the phenylpyrazole class of insecticides, is distinguished by its broad-spectrum efficacy and unique mode of action, targeting the central nervous system of insects by blocking GABA-gated chloride channels.[1][2] The intricate molecular architecture of Fipronil necessitates a multi-step synthesis where the selection and transformation of the initial building blocks are paramount to the final product's yield and purity. This document provides an in-depth examination of the synthesis of Fipronil, focusing on the critical application of 2-Chloro-4-(trifluoromethyl)aniline as the foundational precursor for the substituted phenyl ring, a key pharmacophore of the final molecule. We will elucidate the strategic chemical transformations, provide detailed experimental protocols, and discuss the causality behind key process parameters, offering researchers and drug development professionals a comprehensive guide to this important synthetic pathway.
Introduction: The Phenylpyrazole Core and its Precursor
The synthesis of Fipronil, chemically named 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-(trifluoromethylsulfinyl)pyrazole, is a testament to precision in organic chemistry. The molecule's structure can be deconstructed into two primary moieties: the substituted phenyl ring and the functionalized pyrazole heterocycle. The journey to the final active pharmaceutical ingredient (API) begins with the strategic construction of the 2,6-dichloro-4-trifluoromethylphenyl group, for which this compound serves as the essential starting material.
The subsequent synthetic cascade involves a series of carefully controlled reactions:
-
Ortho-Chlorination: Introduction of a second chlorine atom to the aniline ring to create the requisite 2,6-dichloro substitution pattern.
-
Diazotization and Cyclization: Conversion of the aniline to a diazonium salt, followed by condensation and cyclization to construct the 5-amino-3-cyanopyrazole ring.
-
Sulfenylation & Selective Oxidation: Introduction of the trifluoromethylthio group onto the pyrazole ring, followed by a highly selective oxidation to the target trifluoromethylsulfinyl group, yielding Fipronil.
This application note will dissect each of these critical stages, providing both the theoretical underpinnings and practical, field-proven protocols.
Overall Synthetic Workflow
The transformation from the starting aniline to Fipronil is a linear synthesis that demands rigorous control at each step to maximize yield and minimize impurity formation. The following diagram provides a high-level overview of this pathway.
Caption: High-level overview of the Fipronil synthesis pathway.
Part I: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline
Mechanistic Principle
The initial and crucial step is the regioselective chlorination of this compound. This is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. Since the para position is already occupied by the trifluoromethyl group, electrophilic attack is directed to the two ortho positions. The first ortho position is already chlorinated, leaving the second (C6) as the primary site for the second chlorination, yielding the desired 2,6-dichloro product. Sulfuryl chloride (SO₂Cl₂) is often employed as the chlorinating agent in a suitable organic solvent.
Experimental Protocol: Chlorination
This protocol is a synthesis of methodologies described in the patent literature.[3][4]
-
Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel with this compound (1.0 eq) and a solvent such as chlorobenzene or dichloroethane (approx. 1.5-2.0 L per kg of aniline).
-
Catalyst Addition (Optional but Recommended): Add N-methylpyrrolidone (NMP) to the mixture.
-
Temperature Control: Heat the mixture to the target reaction temperature of 55-60°C with constant stirring.
-
Reagent Addition: Slowly add sulfuryl chloride (1.0-1.2 eq) to the reaction mixture via the addition funnel over a period of 4-5 hours. Maintain the internal temperature strictly between 55-60°C, as the reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60-65°C for an additional 2-4 hours. Monitor the reaction progress by HPLC or GC until the starting material is consumed (<1%).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to quench the reaction.
-
Neutralize the mixture by adding 5N sodium hydroxide (NaOH) solution until the pH of the aqueous layer is basic.
-
Separate the organic layer.
-
-
Purification: The crude product in the organic layer is purified by fractionation under reduced pressure to yield pure 2,6-dichloro-4-trifluoromethylaniline.
Performance Data
| Starting Material | Chlorinating Agent | Solvent | Yield (%) | Purity (%) | Reference |
| This compound | Sulfuryl Chloride | Dichloroethane | 93.5 | >98 (distilled) | [4] |
| This compound | Sulfuryl Chloride | Chlorobenzene | 95.0 | >98 (distilled) | [3] |
| This compound | Chlorine Gas | Chlorobenzene | — | — | [4] |
Part II: Phenylpyrazole Core Formation
Mechanistic Principle
This stage involves two classical organic reactions. First, the primary aromatic amine of 2,6-dichloro-4-trifluoromethylaniline is converted into a diazonium salt using sodium nitrite in a strong acid medium (diazotization). This diazonium salt is a potent electrophile. It is then immediately used in a condensation reaction with a β-ketonitrile derivative, such as 2,3-dicyano ethyl propanoate.[5] The resulting intermediate undergoes a base-catalyzed intramolecular cyclization (e.g., with ammonia) to form the stable 5-aminopyrazole ring system, yielding the key intermediate: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole.
Caption: Key steps in the formation of the phenylpyrazole core.
Experimental Protocol: Diazotization and Cyclization
-
Diazotization:
-
Prepare a solution of 2,6-dichloro-4-trifluoromethylaniline (1.0 eq) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
-
Condensation and Cyclization:
-
In a separate reactor, prepare a solution of the appropriate condensation partner (e.g., 2,3-dicyano ethyl propanoate).
-
Slowly add the cold diazonium salt solution to the condensation partner solution, maintaining a controlled temperature.
-
After the addition is complete, add a base (e.g., aqueous ammonia) to catalyze the ring closure.
-
Stir the reaction until cyclization is complete (monitor by HPLC).
-
-
Isolation: The product, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole, typically precipitates from the reaction mixture. It can be isolated by filtration, washed with water, and dried.
Part III: Final Assembly - Sulfenylation and Selective Oxidation
This final stage is arguably the most critical, as it installs the unique trifluoromethylsulfinyl group and directly impacts the purity of the final Fipronil product. The primary challenge is to perform a selective oxidation of the sulfide intermediate to the sulfoxide (Fipronil) without over-oxidation to the corresponding sulfone, an impurity that is notoriously difficult to remove.[6]
Caption: The critical selective oxidation step in Fipronil synthesis.
Experimental Protocol: Oxidation of the Sulfide Intermediate
This protocol is based on processes that utilize an in-situ generated peracid for oxidation.[7][8][9]
-
Reactor Setup: Dissolve the sulfide intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (1.0 eq), in a suitable reaction medium. A mixture of dichloroacetic acid and a strong acid like sulfuric acid is an effective system.[8] Alternatively, trichloroacetic acid can be used.[3][9]
-
Temperature Control: Cool the stirred solution to a temperature between 10-20°C. Precise temperature control is essential for selectivity.
-
Oxidant Addition: Over a period of 1.5-2.0 hours, slowly add the oxidizing agent, typically 30-50% w/w aqueous hydrogen peroxide (H₂O₂) (1.0-1.2 eq).
-
Reaction Maintenance: Continue stirring the reaction at the controlled temperature until HPLC analysis indicates >95% conversion of the starting material.
-
Quenching: Quench the reaction by adding a suitable reducing agent, such as an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate, to destroy any excess peroxide.[8]
-
Isolation and Purification:
Performance Data for Oxidation Step
| Sulfide Intermediate | Oxidizing System | Medium | Yield (%) | Purity (%) | Reference |
| Formula (II) Compound | H₂O₂ / H₂SO₄ | Dichloroacetic acid | — | >95 (conversion) | [8] |
| Thio Pyrazole | H₂O₂ | Trichloroacetic acid | — | 94 | [4] |
| Thio Pyrazole | H₂O₂ / H₂SO₄ | Methylene Dichloride | — | 94 | [10] |
| Thio Pyrazole | m-CPBA | Dichloromethane | — | — | [10] |
Conclusion
The synthesis of Fipronil is a multi-step process where efficiency and purity are dictated by the precise control of each chemical transformation. This compound serves as the indispensable starting block, providing the foundational phenyl ring upon which the final, complex molecule is constructed. The subsequent chlorination, diazotization, cyclization, and critically, the selective oxidation, are all key stages that require a deep understanding of reaction mechanisms and process parameters. The protocols and insights provided herein offer a robust framework for researchers engaged in the synthesis of Fipronil, emphasizing the causality behind experimental choices to ensure a successful and high-purity outcome.
References
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- CN102093295A - Synthesis method of insecticide Fipronil - Google P
- US7777052B2 - Process for the preparation of Fipronil, an insecticide, and related pyrazoles - Google P
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- A process for synthesis of fipronil - Googleapis.com.
- Synthesis of fipronil using a coupling reaction - ResearchG
- US9029564B2 - Process for synthesis of fipronil - Google P
- PROCESS FOR THE PREPARATION OF FIPRONIL, AN INSECTICIDE, AND RELATED PYRAZOLES - European Patent Office - EP 2069311 B1 - EPO. [Link]
- Fipronil - Wikipedia. [Link]
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Application Notes and Protocols for the Diazotization of 2-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-4-(trifluoromethyl)aniline Diazonium Salt
The diazotization of primary aromatic amines is a foundational reaction in organic synthesis, yielding highly versatile diazonium salt intermediates.[1] Among these, the diazonium salt derived from this compound is of significant interest to the pharmaceutical and agrochemical industries. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability, lipophilicity, and bioavailability to target molecules, making this building block crucial in modern drug design.[2][3]
This guide provides a comprehensive overview of the experimental setup for the diazotization of this compound. It is designed to equip researchers with the necessary knowledge to perform this reaction safely and efficiently, with a focus on mechanistic understanding, practical execution, and safety considerations. The resulting diazonium salt is a key precursor for a variety of subsequent transformations, including Sandmeyer and Sandmeyer-type reactions, which allow for the introduction of a wide range of functional groups onto the aromatic ring.[2][4][5]
Reaction Mechanism and Rationale
The diazotization reaction involves the conversion of a primary aromatic amine to a diazonium salt by treatment with nitrous acid (HNO₂).[6] Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C).[1][7][8]
The key steps of the mechanism are as follows:
-
Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid to produce nitrous acid.[9]
-
Formation of the Nitrosonium Ion: Protonation of nitrous acid, followed by the loss of a water molecule, generates the highly electrophilic nitrosonium ion (NO⁺).[9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.[9]
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: Protonation of the hydroxyl group of the diazohydroxide, followed by the elimination of a water molecule, yields the stable diazonium ion (-N₂⁺).[9]
The low reaction temperature is critical to prevent the decomposition of the thermally labile diazonium salt, which would otherwise liberate nitrogen gas and potentially lead to undesired side reactions or a hazardous pressure buildup.[1][10]
Safety as a Foundational Principle: Handling Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[10][11] Therefore, a paramount principle in their use is to prepare them in situ at low temperatures and use the resulting solution immediately without isolation.[10]
Cardinal Rules for Safe Handling of Diazonium Salts: [12][13]
-
Temperature Control: The reaction temperature must be strictly maintained below 5 °C at all times.[10][12]
-
Stoichiometry: Use a stoichiometric amount of sodium nitrite to avoid the formation of unstable side products.[10][12]
-
Order of Addition: Always add the sodium nitrite solution slowly to the acidic solution of the amine. This minimizes the concentration of free nitrous acid.[10][12]
-
Monitoring for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates its presence.[7][12]
-
Quenching: Before workup or disposal, any residual diazonium salt should be quenched.
-
Avoid Isolation: Never attempt to isolate the diazonium salt in a solid, dry form unless absolutely necessary and with extreme precautions, handling no more than 0.75 mmol at a time.[10][11][12]
-
Handling Solids: If handling a solid diazonium salt is unavoidable, use plastic spatulas and avoid grinding or subjecting it to friction.[11][12]
-
Venting: Ensure the reaction is conducted in a well-ventilated fume hood to safely vent any evolved gases.[12]
Detailed Experimental Protocol: Diazotization of this compound
This protocol outlines the standard procedure for the aqueous diazotization of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Equivalents |
| This compound | C₇H₅ClF₃N | 195.57 | 10.0 g | 0.051 | 1.0 |
| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | 15.0 mL | ~0.18 | ~3.5 |
| Sodium Nitrite | NaNO₂ | 69.00 | 3.7 g | 0.054 | 1.05 |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Ice | H₂O | 18.02 | As needed | - | - |
| Starch-iodide paper | - | - | As needed | - | - |
| Urea (for quenching) | CH₄N₂O | 60.06 | As needed | - | - |
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Ice-water bath.
-
Beakers and graduated cylinders.
-
Magnetic stir plate.
Procedure:
-
Preparation of the Aniline Salt Solution:
-
In the three-necked round-bottom flask, combine 10.0 g (0.051 mol) of this compound with 50 mL of deionized water and 15.0 mL of concentrated hydrochloric acid.
-
Stir the mixture to ensure complete dissolution of the aniline as its hydrochloride salt.
-
Cool the solution to 0-5 °C using an ice-water bath with continuous stirring.[7]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve 3.7 g (0.054 mol) of sodium nitrite in 20 mL of cold deionized water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution via the dropping funnel over a period of 20-30 minutes.
-
It is crucial to maintain the internal reaction temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[1] The reaction is exothermic, so slow addition is key.
-
-
Monitoring the Reaction:
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.[7]
-
Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. A positive test, indicated by the immediate appearance of a blue-black color, confirms that the diazotization is complete.[7]
-
If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
To remove the excess nitrous acid, a small amount of urea can be added portion-wise until the starch-iodide test is negative. Urea reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution of 2-chloro-4-(trifluoromethyl)benzenediazonium chloride is now ready for immediate use in subsequent reactions, such as a Sandmeyer reaction.[2] Do not store the solution.
-
Experimental Workflow Diagram
Caption: Workflow for the diazotization of this compound.
Applications in Subsequent Synthetic Transformations
The freshly prepared 2-chloro-4-(trifluoromethyl)benzenediazonium chloride solution is a versatile intermediate for introducing various substituents onto the aromatic ring through reactions such as:
-
Sandmeyer Reaction: Displacement of the diazonium group with a nucleophile (e.g., -Cl, -Br, -CN) using a copper(I) salt catalyst.[2][5]
-
Sandmeyer-type Trifluoromethylation: Introduction of a trifluoromethyl group, which is of particular interest in pharmaceutical chemistry.[3][4]
-
Balz-Schiemann Reaction: For the synthesis of aryl fluorides using fluoroboric acid or its salts.[11]
-
Gomberg-Bachmann Reaction: For the formation of biaryl compounds.[11]
-
Iodination: Reaction with potassium iodide to yield the corresponding aryl iodide.[7]
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Solution(s) |
| Low Yield of Subsequent Product | - Incomplete diazotization.- Decomposition of the diazonium salt due to elevated temperature.- Diazonium salt precipitated out of solution. | - Ensure a positive starch-iodide test before proceeding.- Strictly maintain the reaction temperature below 5 °C.- Ensure sufficient acid and water are used to maintain solubility. |
| Formation of Dark, Tarry Byproducts | - Reaction temperature was too high, leading to decomposition and side reactions (e.g., phenol formation).[14]- Localized high concentration of nitrous acid. | - Improve cooling efficiency and monitor the internal temperature closely.- Add the sodium nitrite solution more slowly and with vigorous stirring. |
| Starch-Iodide Test Remains Negative | - Insufficient sodium nitrite added.- Decomposition of sodium nitrite. | - Add more sodium nitrite solution until the test is positive.- Use a fresh, properly stored bottle of sodium nitrite. |
Conclusion
The diazotization of this compound is a powerful and essential transformation in synthetic organic chemistry. By adhering to the detailed protocols and, most importantly, the stringent safety precautions outlined in this guide, researchers can confidently and safely generate the corresponding diazonium salt. The in-situ use of this reactive intermediate opens the door to a vast array of functionalized aromatic compounds, providing a critical tool for professionals in drug development and scientific research. The key to success lies in meticulous temperature control, careful reagent addition, and an unwavering commitment to safety.
References
- Hogan, A. M., & O'Brien, P. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7384–7388. [Link]
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- sathee jee. (n.d.). Chemistry Diazotization Reaction.
- Chen, Y., & Liu, Y. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 349-354. [Link]
- Chemistry LibreTexts. (2023, January 22). Making Diazonium Salts.
- Clark, J. (n.d.). making diazonium salts from phenylamine (aniline). Chemguide.
- ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2835-2865. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
- Organic Chemistry Portal. (n.d.). Diazotisation.
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Application Notes & Protocols: The Strategic Role of 2-Chloro-4-(trifluoromethyl)aniline in Modern Medicinal Chemistry
Abstract
2-Chloro-4-(trifluoromethyl)aniline is a highly versatile and strategically important building block in medicinal chemistry. The specific arrangement of its chloro, amino, and trifluoromethyl substituents on the aniline scaffold imparts unique physicochemical properties that are leveraged in the design of potent and selective therapeutic agents. The trifluoromethyl (CF₃) group is prized for its ability to enhance metabolic stability, increase binding affinity through favorable interactions, and improve bioavailability by modifying lipophilicity.[1][2] The chlorine atom provides an additional point for molecular recognition and can influence the electronic properties of the ring system. This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of kinase inhibitors and other bioactive heterocyclic systems. Detailed, field-tested protocols are provided to enable researchers to effectively utilize this key intermediate in drug discovery programs.
Core Application: Synthesis of Diarylurea-Based Kinase Inhibitors
One of the most prominent applications of this compound is in the synthesis of diarylurea motifs, a cornerstone of many FDA-approved kinase inhibitors.[3][4] This structural class is critical for targeting kinases involved in oncogenesis and tumor angiogenesis.[5] The aniline nitrogen serves as a nucleophile to react with an isocyanate or a carbamate equivalent, forming the stable and potent urea linkage that is key for binding to the kinase hinge region.
Case Study: Synthesis of Regorafenib
Regorafenib is an oral multi-kinase inhibitor used for the treatment of metastatic colorectal cancer and other advanced tumors.[5][6] Its synthesis provides a quintessential example of the strategic use of this compound. The molecule is assembled by coupling the this compound moiety with a second key intermediate, typically an amine-functionalized diaryl ether, via a urea bridge.[7][8]
The following diagram illustrates a common synthetic strategy where this compound is first converted into a carbamate intermediate, which then reacts with the second key fragment to form the final drug substance.
Caption: Synthetic workflow for Regorafenib.
Protocol 1: Synthesis of Regorafenib via Carbamate Intermediate
This protocol outlines the final coupling step to synthesize Regorafenib from its key intermediates.[7]
Materials:
-
Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (Intermediate 1)
-
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 2)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Acetonitrile (anhydrous)
-
Hexane
Procedure:
-
To a stirred solution of phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (0.96 mmol, 1.0 eq) and DABCO (0.2 mmol, 0.21 eq) in anhydrous acetonitrile (3 mL) at room temperature, add 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (0.8 mmol, 0.83 eq) dropwise.
-
Heat the reaction mixture to reflux at 65 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the crude product precipitate through filter paper.
-
Wash the collected solid residue several times with hexane to remove impurities.
-
Dry the product under vacuum to yield Regorafenib as a solid.
Causality: The use of a carbamate intermediate like phenyl carbamate provides a stable, easy-to-handle precursor. DABCO acts as a non-nucleophilic base to facilitate the reaction. The final product precipitates from the reaction mixture upon cooling, simplifying the initial purification.[7]
Application in Bioactive Heterocycle Synthesis
The substituted aniline scaffold is a foundational element for building a wide variety of heterocyclic ring systems that are prevalent in pharmaceuticals.[9] The electronic nature of the this compound ring makes it an excellent precursor for various cyclization reactions to form quinolines, benzimidazoles, and other medicinally relevant structures.
Protocol 2: Gould-Jacobs Synthesis of a Substituted 4-Hydroxyquinoline
The Gould-Jacobs reaction is a powerful method for synthesizing quinolines, which are core structures in numerous antimalarial and anticancer agents.[9] This protocol adapts the general method for use with our target aniline.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (10.5 mmol, 1.05 eq) in ethanol (20 mL).
-
Stir the mixture at room temperature for 1 hour. An intermediate enamine will form.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diphenyl ether (25 mL).
-
Heat the mixture to 240-250 °C with stirring. The cyclization reaction will occur with the elimination of ethanol.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 30-60 minutes), cool the reaction mixture to room temperature.
-
The quinoline product will precipitate. Add hexane to facilitate further precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry to yield the substituted ethyl 7-chloro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate.
Causality: The reaction proceeds in two stages: initial condensation of the aniline with the enol ether of DEEM, followed by a high-temperature, thermally-induced cyclization with elimination of ethanol. Diphenyl ether is used as a high-boiling solvent to achieve the necessary temperature for the cyclization step.[9]
Caption: Gould-Jacobs reaction workflow.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic if swallowed or in contact with skin, harmful if inhaled, and causes skin and serious eye irritation.[10][11]
Hazard Summary & Personal Protective Equipment (PPE)
| Hazard Statement | GHS Pictogram | Recommended PPE |
| H301: Toxic if swallowed | Skull & Crossbones | Chemical-resistant gloves (inspected prior to use), lab coat, face shield, and safety goggles.[10][12] |
| H311: Toxic in contact with skin | Skull & Crossbones | Handle with gloves. Use proper glove removal technique. Dispose of contaminated gloves after use.[10] |
| H315: Causes skin irritation | Exclamation Mark | Wear appropriate protective gloves and clothing to prevent skin exposure.[13] |
| H319: Causes serious eye irritation | Exclamation Mark | Wear appropriate protective eyeglasses or chemical safety goggles.[13] |
| H332: Harmful if inhaled | Exclamation Mark | Use only in a well-ventilated area, preferably in a chemical fume hood.[13] |
| H335: May cause respiratory irritation | Exclamation Mark | Avoid breathing dust/fume/gas/mist/vapors/spray. Use NIOSH/CEN approved respirator if ventilation is inadequate.[10][11] |
| H400: Very toxic to aquatic life | Environment | Avoid release to the environment.[10] |
Handling and Disposal Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[14]
-
Personal Protective Equipment: Wear the PPE outlined in the table above. Nitrile or neoprene gloves are suitable. Gloves must be inspected prior to use and disposed of properly after handling.[10][14]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and immediately call a poison center or doctor.[10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]
-
-
Spills: Evacuate personnel to a safe area. Wear a self-contained breathing apparatus. Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.[10]
-
Disposal: Dispose of waste material by contacting a licensed professional waste disposal service. All containers should be disposed of as unused product.[10][13]
Conclusion
This compound has cemented its status as a privileged building block in medicinal chemistry. Its application in the synthesis of diarylurea-based kinase inhibitors like Regorafenib highlights its direct impact on the development of modern therapeutics. Furthermore, its utility as a precursor for diverse heterocyclic systems underscores its broad potential in drug discovery. The protocols and safety information provided in this guide are intended to equip researchers with the foundational knowledge to handle and utilize this valuable compound effectively and safely in their synthetic endeavors.
References
- Vertex AI Search. (2012). MSDS of this compound.
- Gujarat Fluorochemicals Limited. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C.
- Fisher Scientific.
- Angene Chemical. (2024).
- Thieme E-Journals. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. [Link]
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- BenchChem. Synthesis of Heterocyclic Compounds from 2-Fluoro-4-(trifluoromethyl)
- ResearchGate. Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs).
- ResearchGate. Trifluoromethylated bioactive molecules and the construction of....
- National Center for Biotechnology Information.
- ChemTsc. 2-Hydroxy-4-(trifluoromethyl)
- National Center for Biotechnology Information. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem. [Link]
- European Journal of Medicinal Chemistry. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors.
- Google Patents. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
- ChemicalBook. Regorafenib synthesis.
- BenchChem.
- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- National Center for Biotechnology Information. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]
- ResearchGate.
- Quick Company.
- National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
- BenchChem. Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery.
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Application Note: A Validated Synthetic Protocol for the Preparation of 2,6-Dichloro-4-(trifluoromethyl)aniline
Introduction: The Strategic Importance of 2,6-Dichloro-4-(trifluoromethyl)aniline
2,6-Dichloro-4-(trifluoromethyl)aniline (CAS No: 24279-39-8) is a critical halogenated aromatic amine that serves as an indispensable building block in modern synthetic chemistry. Its unique substitution pattern—featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, and ortho-chlorine atoms that sterically influence molecular conformation—makes it a high-value intermediate.[1] In the pharmaceutical sector, this compound is a key precursor for synthesizing a range of bioactive molecules and cyclic imides with potential therapeutic applications.[2][3] Its most prominent role, however, is in the agrochemical industry, where it is a pivotal intermediate in the production of broad-spectrum insecticides like Fipronil.[2]
The growing demand for this intermediate necessitates robust, scalable, and reproducible synthetic methods. This application note provides a comprehensive, field-tested protocol for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline, starting from its direct precursor, 4-(trifluoromethyl)aniline. We will delve into the mechanistic rationale behind the procedural steps, offer a detailed experimental workflow, and provide guidance on quality control and safety.
Synthesis Overview and Mechanistic Rationale
The synthesis is achieved via a direct, double chlorination of 4-(trifluoromethyl)aniline. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the combined electronic effects of the substituents on the aniline ring.
Reaction Scheme:
Caption: Overall reaction for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline.
Mechanistic Insights:
The directing effects of the two substituents on the starting material, 4-(trifluoromethyl)aniline, are key to the success of this synthesis.
-
Amino Group (-NH₂): The amino group is a powerful activating group and is strongly ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strongly deactivating group due to the powerful inductive electron-withdrawing effect of the three fluorine atoms. It is a meta-director.
In this specific case, the activating influence of the amino group dominates. Since the para position is already occupied by the -CF₃ group, the incoming electrophile (Cl⁺) is directed to the two ortho positions, resulting in the desired 2,6-disubstituted product. The choice of a suitable solvent is crucial to moderate the reaction and ensure high selectivity.[4]
Materials, Reagents, and Equipment
Table 1: Reagents and Chemicals
| Reagent/Chemical | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |
| 4-(Trifluoromethyl)aniline | 455-14-1 | 161.12 | ≥99% |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | ≥99% |
| Dichloroethane | 107-06-2 | 98.96 | Anhydrous, ≥99% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥97% (pellets) |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a gas outlet/scrubber system (for HCl and SO₂ gas)
-
Thermometer or thermocouple probe
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Detailed Experimental Protocol
This protocol is designed for the synthesis of high-purity 2,6-dichloro-4-(trifluoromethyl)aniline with a focus on operational safety and reproducibility.[4][5]
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification process.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser connected to a gas scrubber (containing NaOH solution), add 4-(trifluoromethyl)aniline (1.0 mole equivalent).
-
Add anhydrous dichloroethane as the solvent. A common weight ratio of solvent to aniline is between 2.5:1 and 4:1.[4]
-
Begin stirring to ensure complete dissolution of the starting material.
-
-
Chlorination:
-
Gently heat the mixture to 55-60°C using a heating mantle.
-
Once the temperature is stable, begin the dropwise addition of sulfuryl chloride (2.1 mole equivalents) via a dropping funnel over a period of 3-4 hours. Caution: The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within the specified range. Gaseous byproducts (HCl and SO₂) will be generated.
-
After the addition is complete, continue to stir the reaction mixture at 65-70°C for an additional 2 hours to ensure the reaction goes to completion.[5]
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add water to the flask to quench any remaining sulfuryl chloride.
-
Transfer the mixture to a separatory funnel. Add a 5-10% aqueous sodium hydroxide solution and shake carefully, venting frequently. Continue adding the base until the aqueous layer is neutral or slightly alkaline (pH 7-8). This step neutralizes the hydrochloric acid byproduct.[4]
-
-
Isolation and Purification:
-
Allow the layers to separate and collect the lower organic layer.
-
Wash the organic layer with deionized water to remove any residual salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the dichloroethane solvent. This will yield the crude product.
-
The crude 2,6-dichloro-4-(trifluoromethyl)aniline is then purified by vacuum distillation.[4] Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~70-90°C under vacuum).[4]
-
Product Characterization and Quality Control
The final product should be a colorless solid or liquid with a high degree of purity, which can be confirmed using standard analytical methods.[6]
Table 2: Physical and Analytical Properties
| Property | Expected Value |
| Chemical Formula | C₇H₄Cl₂F₃N |
| Molecular Weight | 230.01 g/mol |
| Appearance | Colorless solid or liquid |
| Melting Point | 34°C |
| Boiling Point | 60°C (at reduced pressure) |
| Purity (by GC/HPLC) | ≥99.5%[4] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemically resistant gloves.
-
Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood, especially during the handling of sulfuryl chloride and the chlorination reaction itself, which produces toxic gases.
-
Reagent Handling: Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize the acidic and basic aqueous waste before disposal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.- Loss of product during work-up. | - Ensure reaction is stirred for the full duration at the correct temperature.- Be careful during phase separations to not discard the organic layer. |
| Product Impurity | - Over-chlorination or side reactions.- Inefficient purification. | - Maintain strict temperature control during chlorination.- Ensure the vacuum distillation is performed carefully to separate fractions effectively. |
| Reaction Stalls | - Low-quality or wet reagents/solvent. | - Use anhydrous solvents and high-purity starting materials. |
Conclusion
This application note details a reliable and scalable method for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline from 4-(trifluoromethyl)aniline. By carefully controlling the reaction conditions, particularly temperature, and following a systematic purification procedure, a final product with purity exceeding 99.5% can be consistently obtained.[4] This protocol provides researchers and drug development professionals with a validated pathway to access this crucial chemical intermediate.
References
- 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. (2025). Ningbo Inno Pharmchem Co.,Ltd.
- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
- Method for producing 2,6-dichloro-4-trifluoromethylaniline. Google Patents.
- Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope.
- A process for the preparation of polyhalogenated perhaloalkylaniline. Googleapis.com.
- Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. Google Patents.
- 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8. Biosynth.
- 2,6-dichloro-4-trifluoromethyl aniline: Significance and symbolism. LITHAZ.
- 4-(Trifluoromethyl)aniline. Chem-Impex.
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Application Notes and Protocols for the Development of Advanced Polymers Using 2-Chloro-4-(trifluoromethyl)aniline
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking High-Performance Polymers
2-Chloro-4-(trifluoromethyl)aniline is a versatile, yet underexplored, monomer for the synthesis of advanced polymers. Its unique combination of a reactive amine group, a deactivating chloro group, and a bulky, electron-withdrawing trifluoromethyl (CF₃) group offers a compelling platform for creating materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. The presence of both chlorine and a trifluoromethyl group can significantly influence polymer solubility, chain packing, and dielectric properties, making it a target of interest for specialty applications in aerospace, microelectronics, and advanced coatings.
This guide provides two distinct, field-proven methodologies for leveraging this compound in polymer synthesis. The first protocol details a direct approach via oxidative polymerization to produce a substituted polyaniline. The second, more advanced protocol, outlines a pathway to high-performance polyamides and polyimides through the chemical modification of the initial monomer into a novel diamine.
PART 1: Direct Oxidative Polymerization of this compound to Poly[this compound]
This section details the synthesis of a novel polyaniline derivative directly from the monomer. The presence of the chloro and trifluoromethyl substituents is expected to yield a polymer with greater solubility in organic solvents compared to unsubstituted polyaniline, albeit with potentially lower electrical conductivity.[1]
Scientific Rationale
Oxidative polymerization is a standard and effective method for synthesizing polyanilines.[2] The reaction proceeds via the formation of aniline radical cations, which then couple to form dimers, oligomers, and finally, the polymer chain.[1] An acidic medium is crucial as it protonates the aniline monomer, preventing over-oxidation and promoting a more regular "head-to-tail" chain growth.[3] Ammonium persulfate (APS) is chosen as a robust oxidant, known to reliably initiate polymerization for a wide range of aniline derivatives.[2] The electron-withdrawing nature of the substituents on this compound may necessitate slightly longer reaction times or slightly elevated temperatures compared to unsubstituted aniline to achieve high molecular weight.
Experimental Workflow Diagram
Caption: Two-stage workflow for producing polyamides/polyimides.
Protocol 1: Synthesis of a Novel Diamine Monomer
This protocol is conceptual and based on established methods for the reductive coupling of nitroaromatics. [4][5][6][7]Optimization will be required.
Step 1A: Nitration of this compound
-
Safety First: This reaction is highly exothermic and uses strong acids. Work in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
-
Reaction Setup: Cool a flask containing a stirred solution of this compound in concentrated sulfuric acid to 0°C.
-
Nitrating Agent: Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.
-
Reaction and Work-up: Stir at low temperature for several hours, then pour the mixture over ice. The nitro-product will precipitate and can be collected by filtration, washed with water until neutral, and dried. The primary product is expected to be 2-Chloro-5-nitro-4-(trifluoromethyl)aniline.
Step 1B: Reductive Coupling to Form the Diamine
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the nitro-aniline intermediate from Step 1A in a suitable solvent like THF or DMF.
-
Catalyst and Reductant: Add a suitable catalyst system. Bimetallic systems like nickel-palladium or molybdenum complexes have been shown to be effective. [4][6]Add a reducing agent, such as sodium borohydride (NaBH₄) or triethylsilane, portion-wise. [4]3. Reaction: Heat the mixture under reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diamine should be purified by column chromatography or recrystallization.
Protocol 2: Polycondensation to Form Polyamides
This protocol uses the newly synthesized diamine and a diacid chloride.
Materials:
-
Synthesized diamine monomer
-
Terephthaloyl chloride or Isophthaloyl chloride (Diacid chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Monomer Solution: In a flask under a nitrogen atmosphere, dissolve 10 mmol of the synthesized diamine and 22 mmol of anhydrous pyridine in 50 mL of anhydrous NMP. Cool the solution to 0°C.
-
Polymerization: In a separate flask, dissolve 10 mmol of the diacid chloride in 25 mL of anhydrous NMP. Add this solution dropwise to the stirred diamine solution. The reaction is often rapid, with a noticeable increase in viscosity.
-
Reaction Completion: After the addition, allow the solution to warm to room temperature and stir for 12-24 hours.
-
Precipitation: Pour the viscous polymer solution slowly into a large volume of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100°C for 24 hours.
Expected Properties of Advanced Polymers
The incorporation of the rigid biphenyl structure along with the chloro and trifluoromethyl substituents is predicted to yield polymers with exceptional properties. [8][9][10][11][12][13]
| Property | Expected Polyamide | Expected Polyimide | Rationale |
|---|---|---|---|
| Glass Transition (Tg) | > 280 °C | > 350 °C | The rigid biphenyl core and bulky side groups restrict chain rotation, significantly increasing Tg. Polyimides are inherently more rigid than polyamides. [8][9] |
| Thermal Stability (TGA, Td5%) | > 450 °C (in N₂) | > 500 °C (in N₂) | High aromatic content and the strong C-F bonds contribute to excellent thermal and thermo-oxidative stability. [9] |
| Solubility | Soluble in NMP, DMAc, m-cresol | Good solubility in aprotic polar solvents | The CF₃ groups and the chloro-substituent disrupt intermolecular packing, preventing crystallization and enhancing solubility compared to non-substituted analogues. [10] |
| Mechanical Properties | High tensile strength and modulus | Very high tensile strength and modulus, but potentially lower elongation at break | The rigid polymer backbone will lead to strong, stiff materials. [9] |
| Dielectric Constant | Low (Predicted: 2.8 - 3.2) | Very Low (Predicted: 2.5 - 2.9) | The fluorine content lowers polarizability and reduces moisture absorption, both of which decrease the dielectric constant. [13]|
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with appropriate care.
-
Toxicity: It is toxic if swallowed, toxic in contact with skin, and harmful if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. [11]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated chemical fume hood. [11][12][4]* Handling: Avoid creating dust or aerosols. Keep away from heat and sources of ignition. Store in a cool, dry, well-ventilated area in a tightly sealed container. [12]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This material is very toxic to aquatic life. [11] Always consult the latest Safety Data Sheet (SDS) before handling this chemical. [11][12][4]
Conclusion
This compound represents a significant opportunity for the development of novel polymers with tailored properties. Through direct oxidative polymerization, soluble and thermally stable polyaniline derivatives can be readily synthesized. For more demanding applications, its conversion to a custom diamine monomer opens the door to a new family of high-performance polyamides and polyimides. The protocols and expected data provided in this guide offer a robust framework for researchers to explore the full potential of this versatile monomer.
References
- MSDS of this compound. (2012-11-28). Capot Chemical Co., Ltd.
- Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (2024-05-22).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-18). Thermo Fisher Scientific.
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022-01-27). MDPI.
- Functional Aromatic Polyamides. (2017-03-23). PMC - PubMed Central.
- (PDF) Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2025-10-14).
- Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. (2022-04-21).
- Reductive coupling of nitro compounds with boronic acid derivatives: an overview. (2023-11-13).
- Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. (2022-02-04). MDPI.
- Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. (2020-01-01).
- Direct Reductive Coupling of Nitro Compounds for the Synthesis of Advanced Amines. (2025-08-10).
- Thermal properties of polyimides: (a) DSC curves of polyimides, (b)... (2020-01-01).
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2024-05-24). MDPI.
- New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. (2023-12-13). ACS Omega.
- PAGE 1 of 10 - Gujarat Fluorochemicals Limited. (2018-02-05).
- FTIR Spectra of (a) PANI-EB, (b) PANI-LEB, and (c) PANI-18 carbons. (2014-01-01).
- New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. (2023-12-13). PMC - PubMed Central.
- FTIR spectrum of polyaniline. (2019-01-01).
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021-06-14). PMC - PubMed Central.
- Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. (2021-01-01). MDPI.
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Application Note & Protocol: Preparation of Analytical Standards for 4-Amino-3-chlorobenzotrifluoride
Abstract
This document provides a comprehensive guide for the preparation of analytical standards of 4-Amino-3-chlorobenzotrifluoride (CAS No: 39885-50-2). It is intended for researchers, scientists, and drug development professionals who require accurate and reliable standards for analytical method development, validation, and routine sample analysis. The protocols herein detail the necessary steps for the preparation of both stock and working standards, with a focus on ensuring accuracy, precision, and stability. This guide emphasizes the rationale behind procedural choices, aligning with best practices in analytical chemistry to ensure the integrity of the generated data.
Introduction: The Critical Role of Analytical Standards
In the realm of pharmaceutical analysis and drug development, the accuracy and reliability of analytical data are paramount. Analytical standards serve as the cornerstone of quantitative analysis, providing a reference point against which unknown samples are measured.[1][2] The preparation of these standards is a critical step that directly influences the validity of analytical results. For a compound like 4-Amino-3-chlorobenzotrifluoride, an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds, having well-characterized and accurately prepared analytical standards is essential for quality control and regulatory compliance.[3][4]
This guide provides a detailed, experience-driven approach to the preparation of analytical standards for 4-Amino-3-chlorobenzotrifluoride, ensuring that the resulting solutions are of the highest quality for downstream applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Physicochemical Properties of 4-Amino-3-chlorobenzotrifluoride
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing robust analytical methods and preparing stable standards.
| Property | Value | Source |
| Chemical Formula | C₇H₅ClF₃N | [5][6][7] |
| Molecular Weight | 195.57 g/mol | [5][6][7] |
| CAS Number | 39885-50-2 | [6][7] |
| Appearance | Clear light yellow to yellow liquid after melting; may appear as a white to light brown crystalline powder. | [5][6][7] |
| Boiling Point | Approximately 212-218 °C | [5][7] |
| Density | Approximately 1.416 g/mL at 25 °C | [7] |
| Solubility | Low solubility in water. Soluble in common organic solvents like dichloromethane, toluene, ethanol, and ether. | [5] |
| Synonyms | 2-Chloro-4-(trifluoromethyl)aniline, 2-Chloro-alpha,alpha,alpha-trifluoro-p-toluidine | [6][8] |
Health & Safety First: Handling 4-Amino-3-chlorobenzotrifluoride
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS). 4-Amino-3-chlorobenzotrifluoride is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[8][9]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible substances like strong oxidizers.[5] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Experimental Workflow: From Receipt to Analysis
The following diagram illustrates the logical flow for the preparation and use of 4-Amino-3-chlorobenzotrifluoride analytical standards.
Caption: Logical workflow for the preparation and use of analytical standards.
Protocol: Preparation of Stock Standard Solution (1 mg/mL)
This protocol details the preparation of a primary stock solution. The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with the intended analytical technique (e.g., HPLC or GC). Acetonitrile is a common and suitable solvent for HPLC analysis of similar compounds.[10][11]
Materials and Equipment:
-
4-Amino-3-chlorobenzotrifluoride reference standard (purity ≥97%)[6]
-
HPLC-grade acetonitrile
-
10 mL Class A volumetric flask
-
Analytical balance (readable to 0.01 mg)
-
Spatula
-
Weighing paper or boat
-
Pasteur pipette
-
Ultrasonic bath
Procedure:
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Reference Standard: Accurately weigh approximately 10 mg of the 4-Amino-3-chlorobenzotrifluoride reference standard into the tared weighing boat. Record the exact weight.
-
Transfer to Volumetric Flask: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Expert Insight: To ensure quantitative transfer, use a small amount of the solvent (acetonitrile) to rinse the weighing boat and transfer the rinsing into the volumetric flask. Repeat this step 2-3 times.
-
-
Dissolution: Add approximately 5-7 mL of acetonitrile to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution.
-
Equilibration: Allow the solution to return to ambient temperature.
-
Dilution to Volume: Carefully add acetonitrile dropwise using a Pasteur pipette until the bottom of the meniscus is level with the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogeneous solution.
-
Labeling and Storage: Label the flask with the compound name, concentration, solvent, preparation date, and analyst's initials. Store the stock solution in a tightly sealed, light-protected container at 2-8°C.
Protocol: Preparation of Working Standard Solutions
Working standards are prepared by diluting the stock solution to concentrations relevant to the analytical method's calibration range.
Materials and Equipment:
-
Prepared 1 mg/mL stock solution of 4-Amino-3-chlorobenzotrifluoride
-
HPLC-grade acetonitrile
-
Class A volumetric pipettes and flasks of appropriate sizes (e.g., 1 mL, 5 mL, 10 mL, 25 mL, 50 mL)
-
Pipette bulbs
Procedure (Example for a 5-point calibration curve):
The following is an example of preparing a series of working standards from the 1 mg/mL stock solution.
| Working Standard | Concentration (µg/mL) | Volume of Stock (mL) | Final Volume (mL) |
| 1 | 100 | 1 | 10 |
| 2 | 50 | 0.5 | 10 |
| 3 | 25 | 0.25 | 10 |
| 4 | 10 | 1 | 100 |
| 5 | 1 | 0.1 | 100 |
-
Prepare Working Standard 1 (100 µg/mL): Using a 1 mL Class A volumetric pipette, transfer 1 mL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask. Dilute to the mark with acetonitrile and homogenize.
-
Prepare Subsequent Standards: Similarly, prepare the remaining working standards by transferring the appropriate volume of the stock solution into the designated volumetric flasks and diluting with acetonitrile.
-
Trustworthiness Principle: For lower concentrations, it may be more accurate to perform a serial dilution from a more concentrated working standard rather than directly from the stock solution to minimize pipetting errors. For example, Working Standard 5 (1 µg/mL) could be prepared by diluting Working Standard 1 (100 µg/mL).
-
Analytical Methodologies: A Starting Point
While this note focuses on standard preparation, the choice of analytical technique dictates the solvent and concentration range.
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like 4-Amino-3-chlorobenzotrifluoride.
-
Suggested Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12][13]
-
Mobile Phase: A gradient mixture of acetonitrile and water (with an acidic modifier like 0.1% formic acid for better peak shape) is a common starting point for similar aromatic amines.[10]
-
Detection: UV detection at a wavelength of approximately 254 nm is a good starting point, but a full UV scan of the standard is recommended to determine the wavelength of maximum absorbance.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Gas Chromatography (GC):
-
Rationale: GC is suitable for volatile compounds. Given the boiling point of 4-Amino-3-chlorobenzotrifluoride, GC is a viable technique.
-
Suggested Starting Conditions:
-
Column: A mid-polarity column like a DB-5 (or equivalent) is a robust choice for general-purpose analysis of aromatic compounds.[10]
-
Injector Temperature: 250°C
-
Detector: A Flame Ionization Detector (FID) is a common and reliable detector for organic compounds.[10][14]
-
Detector Temperature: 300°C
-
Oven Program: An initial temperature of around 80°C, followed by a temperature ramp to approximately 280°C, would be a reasonable starting point.[10]
-
Carrier Gas: Helium at a constant flow.
-
Conclusion: The Foundation of Quality Data
The meticulous preparation of analytical standards is a non-negotiable prerequisite for generating high-quality, reproducible, and defensible analytical data in a regulated environment. By understanding the physicochemical properties of 4-Amino-3-chlorobenzotrifluoride, adhering to strict safety protocols, and following validated procedures for weighing and dilution, researchers can have high confidence in the accuracy of their standard solutions. This, in turn, provides a solid foundation for all subsequent analytical measurements.
References
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- 4-Amino-3-chlorobenzotrifluoride | 39885-50-2 - ChemicalBook.
- 4-Amino-3-chlorobenzotrifluoride - M
- High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed.
- How Do You Prepare Reference Standards and Solutions? - Spectroscopy Online.
- Material Safety Data Sheet - 3-Amino-4-chlorobenzotrifluoride, 97% - Cole-Parmer.
- USP Reference Standards in Pharmaceutical Analysis - SynThink Research Chemicals.
- Reference Standards, Types, Uses, Preparation & Qualific
- 3-Amino-4-chlorobenzotrifluoride for synthesis 121-50-6 - Sigma-Aldrich.
- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organiz
- High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride | Request PDF - ResearchG
- Safety d
- 4-Amino-3-Chlorobenzotrifluoride TCI Analytical reagent - AMI Scientific.
- A Guide to Using Analytical Standards.
- • SAFETY D
- Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar | Asian Journal of Chemistry.
- Quantitative Analysis of 5-Amino-2-chlorobenzotrifluoride in Complex Mixtures: A Compar
- 3-Amino-4-chlorobenzotrifluoride - SIELC Technologies.
- 3-Amino-4-chlorobenzotrifluoride 121-50-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
- APPLIC
- 4-Amino-3-chlorobenzotrifluoride 39885-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd.
- US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google P
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals.
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Application Notes & Protocols: Modern Strategies in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of FDA-approved small-molecule drugs featuring at least one heterocyclic scaffold.[1][2] Their structural diversity and ability to engage in specific biological interactions make them indispensable in drug discovery.[3][4][5] This guide moves beyond classical synthetic routes to explore the causality and application of modern, efficient, and sustainable methodologies. We will delve into the principles of Microwave-Assisted Organic Synthesis (MAOS), Multicomponent Reactions (MCRs), Transition-Metal Catalysis, and Flow Chemistry. Detailed, field-proven protocols for the synthesis of high-value heterocyclic cores—including pyridines, pyrimidines, indoles, and quinolines—are provided to empower researchers in their quest for novel therapeutic agents.
The Paradigm Shift in Heterocyclic Synthesis: Pillars of Modernity
Traditional methods for synthesizing heterocycles often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents, leading to low overall yields and significant chemical waste.[6][7] The contemporary approach is underpinned by principles of efficiency, safety, and sustainability, often referred to as Green Chemistry.[8][9][10] These modern strategies are not merely incremental improvements but represent a fundamental shift in how chemists approach the construction of complex molecules.
Green Chemistry: The Foundational Principle
The core objective of green chemistry is to design chemical processes that minimize or eliminate the use and generation of hazardous substances.[10][11] In heterocyclic synthesis, this translates to using environmentally benign solvents (like water or ethanol), developing catalyst-free reactions, or employing recyclable heterogeneous catalysts.[9][12] Methodologies like microwave-assisted synthesis and multicomponent reactions are inherently "greener" as they drastically reduce reaction times and the number of synthetic steps, thereby saving energy and reducing waste.[6][8]
Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery
Microwave irradiation has emerged as a powerful non-conventional energy source in organic synthesis.[13] Unlike conventional heating which relies on conduction, microwave energy utilizes dielectric heating to rapidly and uniformly energize the molecules in a reaction mixture.[13][14] This often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced reaction purities by minimizing unwanted side reactions.[15] This rapid, efficient heating makes MAOS an invaluable tool for constructing libraries of diverse heterocyclic compounds for high-throughput screening.[14]
Multicomponent Reactions (MCRs): The Elegance of Simplicity
MCRs are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial parts of all reactants.[16][17] This approach is a cornerstone of sustainable chemistry due to its high atom economy, operational simplicity, and reduction of intermediate isolation and purification steps.[18][19] MCRs are exceptionally powerful for generating molecular diversity, allowing for the rapid synthesis of large libraries of complex heterocyclic compounds from simple, readily available building blocks.[20][21]
Transition-Metal Catalysis & C-H Activation: Precision and Efficiency
Transition-metal catalysis has revolutionized organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with unprecedented precision.[22] In recent years, the direct functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds has become a transformative strategy.[23][24] C-H activation avoids the need for pre-functionalized starting materials, shortening synthetic sequences and improving atom economy.[25][26] Catalysts based on palladium, rhodium, copper, and cobalt are frequently employed to construct or functionalize important heterocyclic cores like indoles and quinolines.[22][24][27]
Flow Chemistry: From Lab to Production
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[28][29] This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced yields and safety, particularly for highly exothermic or hazardous reactions.[30][31] A key advantage is its scalability; a process optimized on a milligram scale in the lab can often be scaled to kilogram production simply by running the system for a longer duration, bridging the gap between discovery and manufacturing.[32][33]
Application Notes & Protocols for Key Heterocycles
This section provides detailed protocols for the synthesis of four critical classes of N-heterocycles, grounding the principles discussed above in practical, replicable examples.
Pyridine Synthesis via Microwave-Assisted Hantzsch Reaction
The pyridine ring is a fundamental scaffold in pharmaceuticals and agrochemicals.[33][34] The Hantzsch synthesis is a classic MCR, and its efficiency can be dramatically enhanced using microwave irradiation, providing rapid access to dihydropyridine derivatives which can be subsequently oxidized to pyridines.
Causality: Microwave heating accelerates the multiple condensation and cyclization steps of the Hantzsch reaction. The use of an MCR format in a one-pot procedure maximizes efficiency and minimizes waste.[35] This protocol uses ammonium acetate as a greener, solid source of ammonia.
Protocol 2.1.1: Microwave-Assisted Synthesis of a Hantzsch Dihydropyridine
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine an aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add 3 mL of absolute ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the instrument.
-
Work-up and Purification: After cooling the reaction vessel to room temperature, the solid product often precipitates. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.
Quantitative Data Comparison
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional | Reflux in Ethanol | 3 - 4 hours | 70-85% | |
| Microwave | 120°C in Ethanol | 10 - 15 minutes | 88-95% | [35] |
Workflow Diagram: Hantzsch Pyridine Synthesis
Caption: One-pot MCR workflow for dihydropyridine synthesis.
Pyrimidine Synthesis via Iridium-Catalyzed Multicomponent Reaction
Pyrimidines are core components of nucleobases (cytosine, thymine, uracil) and are prevalent in a wide range of therapeutics, including anticancer and antiviral agents.[5][36] Modern sustainable methods leverage transition-metal catalysis to construct the pyrimidine core from simple, renewable feedstocks like alcohols.[18][21]
Causality: This innovative protocol utilizes a PN5P-Ir-pincer complex catalyst to assemble a pyrimidine from an amidine and three alcohol molecules.[18][21] The reaction proceeds through a sophisticated cascade of condensation and dehydrogenation steps. The catalyst facilitates the selective C-C and C-N bond formations, while the liberation of hydrogen gas and water drives the reaction to completion, resulting in an aromatized pyrimidine ring. This method is highly regioselective and atom-economical.
Protocol 2.2.1: Iridium-Catalyzed Synthesis of Substituted Pyrimidines from Alcohols [21]
-
Catalyst & Reactant Loading: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the amidine hydrochloride (0.5 mmol), the PN5P-Ir pincer complex catalyst (1-2 mol%), and potassium tert-butoxide (1.5 mmol).
-
Solvent/Reactant Addition: Add the primary alcohol (e.g., benzyl alcohol, 1.0 mmol) and the secondary alcohol (e.g., 1-phenylethanol, 2.0 mmol) via syringe. Toluene (2 mL) can be used as a solvent.
-
Reaction Conditions: Seal the Schlenk tube and heat the mixture in an oil bath at 150°C for 24 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride solution (5 mL).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure substituted pyrimidine.
Quantitative Data for Iridium-Catalyzed Pyrimidine Synthesis [21]
| Amidine | Alcohols | Yield (%) |
| Benzamidine HCl | Benzyl alcohol, 1-Phenylethanol | 93% |
| Acetamidine HCl | 1-Hexanol, 2-Hexanol | 75% |
| Benzamidine HCl | 1-Butanol (3 equiv.) | 81% |
Reaction Mechanism: Catalytic Pyrimidine Assembly
Caption: Catalytic cascade for pyrimidine synthesis from alcohols.
Indole Synthesis via Catalytic Fischer Indole Synthesis
The indole motif is a privileged structure in medicinal chemistry, found in numerous natural products and blockbuster drugs like Sumatriptan and Ondansetron.[31][37] The Fischer indole synthesis is a classic named reaction, but often requires harsh acidic conditions. Modern variations utilize catalysts to improve efficiency and selectivity under milder conditions.[22][38]
Causality: The use of a Lewis acid or Brønsted acid catalyst facilitates the key steps of the Fischer synthesis: the formation of the phenylhydrazone, the[1][1]-sigmatropic rearrangement (the Claisen-like rearrangement), and the final cyclization/aromatization cascade.[38] Catalytic amounts of reagents like indium(III) chloride or chiral phosphoric acids can promote the reaction efficiently, often allowing for lower temperatures and broader substrate scope compared to stoichiometric strong acids.[37]
Protocol 2.3.1: Lewis Acid-Catalyzed Fischer Indole Synthesis [37]
-
Reactant Loading: To a round-bottom flask, add the phenylhydrazine derivative (1.0 mmol), the ketone (1.1 mmol), and the Lewis acid catalyst (e.g., Indium(III) chloride, 5 mol%).
-
Solvent Addition: Add a suitable solvent such as acetonitrile or 1,2-dichloroethane (5 mL).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80°C) for the required time (typically 1-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography on silica gel.
Comparative Performance of Catalysts in Indole Synthesis [37]
| Catalyst | Typical Loading (mol%) | Conditions | General Yield Range |
| H₂SO₄ (Classical) | Stoichiometric | High Temp. | Variable, often moderate |
| InCl₃ (Lewis Acid) | 5-10% | 80°C, MeCN | Good to Excellent (75-95%) |
| Chiral Phosphoric Acid | 5-10% | RT to 60°C | Good, with high enantioselectivity |
| Gold/Palladium Salts | 1-5% | Varies | Good to Excellent |
Logical Relationship: Fischer Indole Mechanism
Caption: Key mechanistic steps of the acid-catalyzed Fischer Indole Synthesis.
Quinoline Synthesis via C-H Activation/Annulation
Quinolines are a vital class of heterocycles with applications ranging from antimalarial drugs (e.g., Chloroquine) to materials science.[23][39] Modern syntheses increasingly rely on C-H activation strategies to build the quinoline core, offering a more atom-economical and direct route compared to classical named reactions like the Skraup or Friedländer synthesis.[24]
Causality: This protocol employs a rhodium or cobalt catalyst to achieve an oxidative annulation between an aniline (or a derivative like an enaminone) and an alkyne or other coupling partner.[24] The catalyst facilitates a sequence involving directed C-H activation at the ortho-position of the aniline, insertion of the coupling partner, and subsequent intramolecular cyclization to form the pyridine ring fused to the benzene ring. An oxidant is often required to regenerate the active catalytic species.[25]
Protocol 2.4.1: Rhodium-Catalyzed Synthesis of Quinolines from Enaminones [24]
-
Reactant Loading: In a pressure tube under an inert atmosphere, combine the enaminone (0.5 mmol), the alkyne (1.2 mmol), [Cp*RhCl₂]₂ catalyst (2.5 mol%), and AgSbF₆ co-catalyst (10 mol%).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) (2.0 mL) as the solvent.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100°C for 12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove metal salts, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired quinoline product.
Quantitative Data for Transition Metal-Catalyzed Quinoline Synthesis [24]
| Catalyst System | Coupling Partners | Yield (%) |
| Rh(III)/Ag(I) | Enaminones + Alkynes | 75-92% |
| Co(II)/Ligand | 2-Aminoaryl Alcohols + Ketones | 68-89% |
| Cu(I) | Ketone Oxime Acetates + Anilines | 70-95% |
Experimental Workflow: C-H Activation for Quinoline Synthesis
Caption: General workflow for quinoline synthesis via C-H activation.
Conclusion and Future Outlook
The synthesis of heterocyclic compounds is undergoing a profound transformation, driven by the principles of efficiency, sustainability, and precision.[6][9] Methodologies such as MAOS, MCRs, C-H activation, and flow chemistry are no longer niche academic pursuits but are becoming integral tools in the arsenal of medicinal and process chemists.[7][30] By understanding the causality behind these powerful techniques—from the rapid dielectric heating in a microwave reactor to the intricate dance of a transition-metal catalyst activating a C-H bond—researchers can make more informed decisions, accelerate their discovery programs, and develop greener, more robust synthetic routes. The continued integration of these strategies, along with the development of novel catalytic systems and automation platforms, promises an exciting future for the synthesis of next-generation therapeutics and functional materials.
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Application Notes & Protocols: 2-Chloro-4-(trifluoromethyl)aniline as a Versatile Intermediate for High-Performance Azo Dye Synthesis
Abstract
This document provides a comprehensive technical guide for researchers and chemists on the utilization of 2-Chloro-4-(trifluoromethyl)aniline as a key intermediate in the synthesis of azo dyes. The unique electronic properties conferred by the chloro and trifluoromethyl substituents make this aniline derivative an exceptional building block for creating dyes with high stability, vibrant hues, and excellent fastness properties. We will explore the underlying chemical principles, present a detailed, field-proven protocol for synthesis, and discuss the characterization and industrial relevance of the resulting colorants.
Introduction: The Strategic Advantage of this compound in Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, forming the backbone of the textile, printing, and specialty chemical industries.[1][2] Their synthesis is elegantly straightforward, typically involving a two-step diazotization and azo coupling process.[1] The final properties of an azo dye—its color, intensity, and durability—are fundamentally dictated by the chemical structure of its aromatic precursors.
This compound stands out as a superior diazo component due to its distinct molecular architecture. The presence of two strong electron-withdrawing groups, a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position, significantly influences the molecule's electronic profile. This has several critical consequences:
-
Enhanced Electrophilicity: These groups increase the electrophilicity of the resulting diazonium salt, promoting a more efficient coupling reaction.
-
Bathochromic Shift: The trifluoromethyl group, in particular, can induce a bathochromic (deepening of color) shift in the final dye's absorption spectrum, enabling the creation of deep reds, blues, and other valuable shades.
-
Increased Stability: The substituents contribute to the overall chemical and photolytic stability of the chromophore, leading to dyes with superior lightfastness and resistance to fading.[3]
This guide will provide the necessary protocols and theoretical background to leverage these advantages in a laboratory setting.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 39885-50-2 | [4] |
| Molecular Formula | C₇H₅ClF₃N | [4] |
| Molecular Weight | 195.57 g/mol | [4] |
| Appearance | Liquid | N/A |
| Boiling Point | 214-218 °C | [4] |
| Density | 1.416 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.5030 | [4] |
The primary reactive site is the aromatic amine (-NH₂) group, which readily undergoes diazotization. The electron-withdrawing nature of the Cl and CF₃ groups slightly reduces the basicity of the amine but is crucial for stabilizing the diazonium intermediate under the right conditions.
The Core Reaction: A Two-Stage Synthetic Pathway
The synthesis of azo dyes from an aromatic amine is a classic example of electrophilic aromatic substitution, proceeding in two distinct stages.[1][5]
Caption: General two-stage reaction scheme for azo dye synthesis.
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻). This reaction is performed in a strong acidic medium (e.g., HCl) with sodium nitrite (NaNO₂).[6] The nitrous acid (HNO₂) generated in situ is the active nitrosating agent. This step is critically temperature-sensitive and must be conducted at 0–5 °C to prevent the unstable diazonium salt from decomposing into phenols and releasing nitrogen gas.[1][5]
-
Azo Coupling: The diazonium salt, a potent electrophile, is then introduced to an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, anilines).[2] The coupling component is typically dissolved in a slightly alkaline solution to activate it for electrophilic attack, leading to the formation of the characteristic and stable azo bond (–N=N–), which constitutes the dye's chromophore.
Detailed Laboratory Protocol: Synthesis of a Monoazo Dye
This protocol details the synthesis of a vibrant red azo dye by diazotizing this compound and coupling it with 2-naphthol, a common and reliable coupling agent.[5]
Materials and Reagents
-
This compound (1.96 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, ~37%) (3 mL)
-
Sodium Nitrite (NaNO₂) (0.70 g, 0.01 mol)
-
2-Naphthol (β-Naphthol) (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Beakers (100 mL, 400 mL), Magnetic Stirrer, Stir Bar, Glass Rod, Buchner Funnel, Filter Paper.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for dye synthesis.
Step-by-Step Procedure
Part A: Diazotization of this compound
-
Preparation of Aniline Salt: In a 100 mL beaker, carefully add this compound (1.96 g) to a mixture of concentrated HCl (3 mL) and water (10 mL). Stir until the aniline fully dissolves, forming its hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous magnetic stirring. It is crucial to maintain this temperature range throughout the diazotization.
-
Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.70 g) in 5 mL of cold water.
-
Reaction: Add the sodium nitrite solution dropwise to the cold aniline salt solution over 15-20 minutes. Use a glass rod or thermometer to ensure the temperature does not exceed 5 °C.[5] A clear solution of the diazonium salt should form.
-
Completion: Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes to ensure the reaction is complete.[7]
Part B: Azo Coupling
-
Preparation of Coupling Component: In a 400 mL beaker, dissolve 2-naphthol (1.44 g) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0–5 °C in a separate ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous and efficient stirring.[5]
-
Precipitation: A vibrant, colored precipitate of the azo dye will form immediately.[5]
-
Completion: Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.[7]
Part C: Isolation and Purification
-
Filtration: Isolate the solid dye product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate on the filter paper thoroughly with cold distilled water to remove any unreacted salts or reagents.
-
Drying: Transfer the solid product to a watch glass and allow it to air dry or dry in a desiccator. Record the final yield.
Characterization and Expected Results
The synthesized dye should be characterized to confirm its identity and purity.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | A vibrant red to deep red crystalline powder. |
| Purity | Thin-Layer Chromatography (TLC) | A single spot indicating a pure compound. |
| Colorimetric Analysis | UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region (approx. 480-530 nm), confirming the color.[8][9] |
| Structural Verification | ¹H NMR, ¹³C NMR, FT-IR | Spectra consistent with the proposed chemical structure of (E)-1-((2-chloro-4-(trifluoromethyl)phenyl)diazenyl)naphthalen-2-ol.[8] |
Industrial Applications and Significance
Dyes derived from halogenated and trifluoromethyl-substituted anilines are highly valued in industries that demand high performance. Their applications include:
-
Textile Industry: For dyeing synthetic fibers like polyester and polyamide, where high lightfastness and wash-fastness are required.[10][11]
-
Pigments: As a base for high-performance pigments used in automotive paints, plastics, and printing inks due to their excellent thermal and chemical stability.[10][12]
-
Specialty Chemicals: Used in the formulation of specialty coatings and advanced materials where color durability is a critical performance metric.[12]
The incorporation of this compound provides a reliable pathway to produce colorants that meet these demanding industrial standards.[3]
References
- Dataintelo. (n.d.). 2 6 Dichloro 4 trifluoromethyl Aniline dctfma Market Report | Global Forecast From 2025 To 2033.
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- Unknown. (2025). Dye Chemistry Insights: Leveraging Dichloroaniline for Vibrant Colors.
- Dataintelo. (n.d.). 2,6-Dichloro-4-(trifluoromethyl) Aniline (dctfma) Market Report | Global Forecast From 2025 To 2033.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Al-Rubaie, L. A., & Yousif, E. I. (2020).
- Al-Amiery, A. A. (2021). 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties.
- Unknown. (n.d.). Synthesis and dyeing performance of new bifunctional reactive azo dyes derived from 2-chloro-4-[ 4'-(J3-sulphatoethyl ).
- International Journal of Innovative Research in Science, Engineering and Technology. (2020).
- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Link]
- Organic Chemistry Portal. (n.d.).
- Zoto, C. A. (n.d.). Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study.
- Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
- Unknown. (n.d.). CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye.
- Google Patents. (n.d.). 4-alkyl-2-trifluoromethyl-aniline.
- MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
- Britton, J., & Raston, C. L. (2016).
- ResearchGate. (n.d.).
- Heriot-Watt Research Portal. (n.d.). Studies of fluorescent dyes: Part 2. An investigation of the synthesis and electronic spectral properties of substituted 3-(2'-benzimidazolyl)coumarins. [Link]-the-synt)
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethyl)aniline (CAS 39885-50-2). This valuable intermediate is a cornerstone in the development of numerous pharmaceuticals and agrochemicals, where the unique electronic properties of the trifluoromethyl group are paramount.[1][2] This guide is structured to provide researchers, chemists, and process development professionals with actionable solutions to common challenges encountered during its synthesis, thereby improving yield, purity, and overall efficiency.
We will delve into the most prevalent synthetic strategies, offering troubleshooting advice and answers to frequently asked questions. Our focus is on the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Primary Synthetic Pathways Overview
The two most industrially and academically relevant routes to this compound begin from readily available benzotrifluoride derivatives. The choice of pathway often depends on the cost of starting materials, scale, and available equipment.
-
Route A: Catalytic Hydrogenation: This pathway involves the reduction of a nitro-substituted precursor, typically 5-Chloro-2-nitrobenzotrifluoride or 3-Chloro-4-nitrobenzotrifluoride. It is often favored for its high yields and relatively clean conversions.[2]
-
Route B: Nucleophilic Aromatic Substitution (SNAr): This route utilizes a di-halo substituted precursor, most commonly 3,4-Dichlorobenzotrifluoride, which undergoes amination with ammonia or an ammonia surrogate.[3][4] This method can be advantageous but often requires high pressure and temperature.
Caption: Troubleshooting workflow for low yield in SNAr amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common isomeric impurity, and how can it be managed?
A1: The most common isomer is 2-chloro-5-(trifluoromethyl)aniline. It typically forms during the SNAr route from 3,4-dichlorobenzotrifluoride, where ammonia attacks the carbon meta to the CF₃ group instead of the desired para position. The ratio of desired product to this isomer is often around 87:13. [3]While complete prevention is difficult, optimizing for lower reaction temperatures (where kinetically possible) can sometimes improve selectivity. Purification is typically achieved by fractional distillation under reduced pressure or by column chromatography on a lab scale.
Q2: Are there alternative, milder methods for C-N bond formation to synthesize this aniline?
A2: Yes, modern cross-coupling reactions offer milder alternatives to classical SNAr, though they often come with higher catalyst costs.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and can couple aryl halides with ammonia or ammonia equivalents under significantly milder conditions than traditional SNAr. [5][6][7]The development of specialized phosphine ligands has expanded the scope to include less reactive aryl chlorides. [8]* Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction. [9]While traditional Ullmann reactions required harsh conditions, modern protocols using specific ligands can facilitate the reaction at lower temperatures. [10][11] Q3: Which analytical techniques are recommended for monitoring reaction progress and confirming product identity?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion, product-to-isomer ratio, and the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): The definitive method for structural confirmation of the final product. The ¹⁹F NMR will show a characteristic singlet for the CF₃ group, and the ¹H NMR will have a distinct splitting pattern for the aromatic protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q4: What are the key safety precautions when handling these compounds?
A4: Trifluoromethylated anilines and their precursors should be handled with care.
-
Toxicity: Aniline derivatives are generally toxic and can be absorbed through the skin. They are irritants to the eyes, skin, and respiratory system. [12]* Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile may not be sufficient for prolonged contact with chlorinated solvents; check compatibility charts).
-
Reaction Conditions: When performing high-pressure reactions (like Route B), ensure the autoclave is properly rated, maintained, and operated by trained personnel. Use a blast shield.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Experimental Protocol: Catalytic Hydrogenation of 5-Chloro-2-nitrobenzotrifluoride
This protocol is a representative lab-scale procedure for Route A.
| Parameter | Value | Rationale |
| Reactant | 5-Chloro-2-nitrobenzotrifluoride | Starting material |
| Catalyst | 10% Palladium on Carbon (50% wet) | Standard catalyst for nitro reduction |
| Catalyst Loading | 2 mol% | Sufficient for efficient conversion |
| Solvent | Methanol | Good solubility for substrate and H₂ |
| Hydrogen Source | H₂ gas balloon or Parr shaker | Standard lab hydrogenation setups |
| Pressure | 1-3 atm | Balances reaction rate and safety |
| Temperature | 25 °C (Room Temperature) | Reaction is typically exothermic |
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-nitrobenzotrifluoride (10.0 g, 44.3 mmol).
-
Solvent Addition: Add 100 mL of methanol to the flask and stir until the solid is fully dissolved.
-
Inerting: Carefully add 10% Pd/C (50% wet, approx. 0.94 g, 2 mol% Pd) to the flask. Seal the flask and purge the system with nitrogen or argon for 5-10 minutes to remove oxygen.
-
Hydrogenation: Evacuate the nitrogen/argon and backfill with hydrogen gas from a balloon. For higher pressure, transfer the slurry to a suitable Parr hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude oil or solid can be purified further if necessary (e.g., by recrystallization or distillation) to yield this compound. The expected yield is typically >90%.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
- BenchChem. (n.d.). How to increase the efficiency of nucleophilic aromatic substitution reactions.
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- StackExchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction.
- PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Google Patents. (n.d.). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
- Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.
- Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
- Wikipedia. (n.d.). Sandmeyer reaction.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile.
- Google Patents. (n.d.). CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
- Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Justia Patents. (2010). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- Sigma-Aldrich. (n.d.). This compound 97 39885-50-2.
- BLD Pharm. (n.d.). 39885-50-2|this compound.
- PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
- Googleapis.com. (2011). W 2011/058576 Al o o.
- Guidechem. (n.d.). How can 2-chloro-4-fluoroaniline be synthesized and applied effectively?.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-(trifluoromethyl)aniline 97 445-03-4.
- Google Patents. (n.d.). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
- Otto Chemie Pvt. Ltd. (n.d.). This compound, 97% | 39885-50-2.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Chemical Communications (RSC Publishing). (2015). Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines.
- ChemBK. (2024). This compound.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of 4-(Trifluoromethyl)aniline: Pathways and Mechanisms.
- RSC Publishing. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles.
- Materials Chemistry Frontiers (RSC Publishing). (n.d.). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes.
- MDPI. (2012). Hydrogenation of Nitrobenzene Over Au/MeOx Catalysts—A Matter of the Support.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
Technical Support Center: Purification of Crude 4-Amino-3-chlorobenzotrifluoride
Welcome to the technical support guide for the purification of 4-Amino-3-chlorobenzotrifluoride (ACBT). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the purification of this critical intermediate. The purity of ACBT is paramount for the success of subsequent synthetic steps, and this guide offers practical, field-proven solutions to achieve high-purity material.
Section 1: Frequently Asked Questions - Understanding Your Crude Material
A successful purification strategy begins with understanding the potential impurities. The primary synthesis of 4-Amino-3-chlorobenzotrifluoride often involves the high-pressure amination of 3,4-dichlorobenzotrifluoride.[1][2] This process can introduce several impurities that must be addressed.
Q1: What are the most common impurities I should expect in my crude ACBT?
A1: Your crude product profile will likely contain a mixture of the following:
-
Isomeric Byproducts: The most common byproduct is the regioisomer, 3-Amino-4-chlorobenzotrifluoride. The synthesis from 3,4-dichlorobenzotrifluoride can yield both isomers, with 4-Amino-3-chlorobenzotrifluoride typically being the major product.[1]
-
Unreacted Starting Materials: Residual 3,4-dichlorobenzotrifluoride is a frequent impurity that needs to be removed.
-
Solvent Residues: High-boiling point solvents used during the synthesis, such as N-methylpyrrolidone (NMP), may be present.[1][2]
-
Degradation Products: Given the high temperatures and pressures used in synthesis, minor degradation or side-reaction products may have formed.[1]
-
Color Impurities: The crude product often appears as a light yellow to yellow or even brown liquid, indicating the presence of color bodies which may be oxidized species or polymeric impurities.[1]
Q2: My crude ACBT is much darker than the expected colorless to light yellow. What does this indicate?
A2: A dark color typically points to the presence of oxidized impurities or trace amounts of polymeric byproducts. While these may be present in small quantities, they can significantly impact the color. The compound is also known to be sensitive to light and air, which can contribute to color formation over time.[3] It is advisable to store it in a cool, dark, and tightly sealed container.[4][5]
Section 2: Selecting the Right Purification Strategy
Choosing the correct purification technique is critical and depends on the scale of your experiment, the primary impurities, and the desired final purity.
Workflow for Purification Method Selection
The following diagram outlines a logical workflow for selecting the most appropriate purification method for your crude ACBT.
Sources
- 1. 4-Amino-3-chlorobenzotrifluoride | 39885-50-2 [chemicalbook.com]
- 2. 4-Amino-3-chlorobenzotrifluoride CAS#: 39885-50-2 [m.chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 4-Amino-3-Chlorobenzotrifluoride Manufacturer & Supplier in China | Uses, Safety Data, Applications & Price [boulingchem.com]
- 5. 39885-50-2 Cas No. | 4-Amino-3-chlorobenzotrifluoride | Matrix Scientific [matrixscientific.com]
Technical Support Center: Navigating Side Products in Reactions of 2-Chloro-4-(trifluoromethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trifluoromethyl)aniline. This guide is designed to provide in-depth, field-proven insights into identifying and mitigating common side products encountered during key synthetic transformations of this versatile building block. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and ultimately control your reaction outcomes for enhanced purity and yield.
Frequently Asked Questions (FAQs)
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am performing an SNAr reaction on this compound with a primary amine and observing a mixture of products. What are the likely side products?
Answer:
In SNAr reactions with this compound, the primary side products arise from a lack of complete regioselectivity. While the chlorine atom is the intended site of substitution, under certain conditions, side reactions can occur. The powerful electron-withdrawing nature of the trifluoromethyl group and the chloro substituent activate the aromatic ring for nucleophilic attack.
-
Isomeric Amination Products: Although substitution at the chlorine-bearing carbon is generally favored, trace amounts of other isomers may form depending on the reaction conditions and the nucleophile.
-
Hydrolysis of the Trifluoromethyl Group: Under harsh basic conditions or with prolonged heating, the trifluoromethyl group can be susceptible to hydrolysis, leading to the formation of a carboxylic acid derivative.[1][2][3][4] This is a less common but possible side reaction.
-
Dehalogenation: Reductive dehalogenation can lead to the formation of 4-(trifluoromethyl)aniline.
Question 2: How can I control the regioselectivity of SNAr on this compound?
Answer:
Controlling regioselectivity in SNAr reactions of di-substituted benzenes is crucial.[5][6][7][8] For this compound, the chlorine at C2 is activated by the para trifluoromethyl group. To enhance selectivity for substitution at the chloro position:
-
Reaction Temperature: Employ the lowest effective temperature to favor the kinetically controlled product.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO are commonly used.
Section 2: Buchwald-Hartwig Amination
Question 3: I am attempting a Buchwald-Hartwig amination with this compound and my yield is low, with a significant amount of a byproduct that appears to be 4-(trifluoromethyl)aniline. What is happening?
Answer:
The formation of 4-(trifluoromethyl)aniline is a classic example of a hydrodehalogenation side reaction in the Buchwald-Hartwig amination.[9][10][11] This occurs when the palladium catalyst promotes the replacement of the chlorine atom with a hydrogen atom from a hydride source in the reaction mixture.
Another potential side reaction is β-hydride elimination from the palladium-amide intermediate, which can also lead to the hydrodehalogenated arene and an imine.[9]
Question 4: How can I minimize hydrodehalogenation in my Buchwald-Hartwig reaction?
Answer:
Minimizing hydrodehalogenation is key to achieving high yields in Buchwald-Hartwig aminations.[12] Here are several strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands, such as XPhos or RuPhos, have been shown to be effective in reducing hydrodehalogenation.[11][13][14][15]
-
Catalyst Precursor: Using a pre-formed palladium catalyst can sometimes give cleaner reactions than generating the active catalyst in situ.
-
Base Selection: The strength and nature of the base can influence the extent of side reactions. Strong, non-coordinating bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate can sometimes be advantageous.
-
Reaction Temperature: Running the reaction at a lower temperature can help to suppress the hydrodehalogenation pathway.
Question 5: I see some insoluble material in my Buchwald-Hartwig reaction. What could this be?
Answer:
Insoluble material in a Buchwald-Hartwig reaction can sometimes be attributed to the formation of phosphine oxides .[16] This can occur if there are trace amounts of oxygen in the reaction. It is crucial to ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Section 3: Diazotization Reactions
Question 6: I am performing a diazotization of this compound followed by a Sandmeyer reaction. I am getting a phenolic byproduct. How can I avoid this?
Answer:
The formation of 2-Chloro-4-(trifluoromethyl)phenol is a common side product in diazotization reactions, arising from the reaction of the diazonium salt with water.[17][18][19][20][21][22] To minimize the formation of this phenolic impurity:
-
Low Temperature: Maintain a low reaction temperature (typically 0-5 °C) throughout the diazotization process. Diazonium salts are thermally unstable and will decompose to form phenols at higher temperatures.
-
Control of Acidity: Maintaining the correct acidic conditions is crucial to stabilize the diazonium salt.[22]
-
Minimize Water Content: If possible, use anhydrous or concentrated acids to reduce the amount of water available for the side reaction.
Question 7: My diazotization reaction mixture has a strong color, and I am isolating a colored impurity. What could this be?
Answer:
The formation of a colored impurity often points to an azo coupling side reaction.[23][24][25] This occurs when the newly formed diazonium salt acts as an electrophile and attacks an unreacted molecule of this compound (which acts as a nucleophile). This side reaction is more prevalent if the reaction is not sufficiently acidic.
To prevent azo coupling:
-
Sufficient Acid: Ensure an adequate excess of acid is used to protonate the starting aniline, rendering it non-nucleophilic.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly to form nitrous acid and then the diazonium salt, minimizing the opportunity for unreacted aniline to be present with the diazonium salt.
Troubleshooting Guides
Guide 1: Identifying Impurities
Symptom: Your final product shows extra peaks in the HPLC or GC-MS analysis.
Troubleshooting Workflow:
Caption: Workflow for impurity identification.
Recommended Analytical Protocols:
Protocol 1: HPLC Method for Reaction Monitoring and Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 30 °C.
Protocol 2: GC-MS Method for Volatile Impurities
-
Column: HP-5ms or equivalent non-polar column.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Detector: Mass Spectrometer (scan mode for identification, SIM mode for quantification).
| Potential Side Product | Expected Analytical Signature |
| Isomeric Amination Products | Same molecular weight as the desired product in MS, but different retention time in HPLC/GC. Differentiated by NMR. |
| 4-(Trifluoromethyl)aniline | Lower molecular weight than the starting material (loss of Cl). Shorter retention time in reversed-phase HPLC. |
| 2-Chloro-4-carboxyaniline | Higher molecular weight due to hydrolysis of -CF3 to -COOH. More polar, shorter retention time in reversed-phase HPLC. |
| 2-Chloro-4-(trifluoromethyl)phenol | Similar molecular weight to the starting material (NH2 replaced by OH). Can be distinguished by MS fragmentation and NMR. |
| Azo-coupled Dimer | Significantly higher molecular weight (approximately double that of the starting material). |
Guide 2: Purification Strategies
Symptom: You have identified the side products, but they are difficult to separate from your desired product.
Purification Workflow:
Caption: Decision tree for purification strategy.
Purification Protocol Selection:
-
Column Chromatography: The first line of defense for most organic compounds. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.
-
Acid-Base Extraction: This technique is particularly useful for separating acidic (e.g., phenolic or carboxylic acid) or basic (e.g., unreacted aniline) impurities from your neutral product.
-
Preparative HPLC: For very challenging separations, preparative HPLC can provide high purity, albeit at a higher cost and lower throughput.
References
- Buchwald–Hartwig amin
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Improved method for synthesizing m-trifluoromethyl phenol.
- BH amination side products and purific
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
- Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Royal Society of Chemistry. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Help troubleshooting a Buchwald-Hartwig amin
- METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL.
- METHOD 8131 ANILINE AND SELECTED DERIVATIVES BY GAS CHROM
- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. [Link]
- Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]
- A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry. [Link]
- Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.
- Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. SAGE Journals. [Link]
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new deriv
- Process for the preparation of 2-trifluoromethyl aniline.
- Aliphatic Amines Unlocked for Selective Transformations through Diazotiz
- Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.
- Phenol Synthesis Part II. SlideShare. [Link]
- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PubMed Central. [Link]
- Method for producing 2,6-dichloro-4-trifluoromethylaniline.
- Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and...
- Aniline purity. Agilent. [Link]
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Diazotis
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
- Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.
- Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines...
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]
- 14.4: Diazotization of Amines. Chemistry LibreTexts. [Link]
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 11. reddit.com [reddit.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
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- 20. data.epo.org [data.epo.org]
- 21. pubs.acs.org [pubs.acs.org]
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- 24. Diazotisation [organic-chemistry.org]
- 25. chem.libretexts.org [chem.libretexts.org]
stability issues of 2-Chloro-4-(trifluoromethyl)aniline in storage
Welcome to the technical support center for 2-Chloro-4-(trifluoromethyl)aniline (CAS No. 39885-50-2). This guide is designed for researchers, scientists, and drug development professionals to address common stability and handling issues encountered during storage and experimentation. Our goal is to provide practical, field-proven insights to ensure the integrity of your materials and the success of your research.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you may encounter. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement an effective solution.
Question 1: My previously colorless or light-yellow sample of this compound has developed a distinct yellow or brown tint. What is causing this, and is the material still usable?
Answer: This is the most common visual indicator of product degradation. The color change is primarily due to oxidation. The amine functional group (-NH₂) in anilines is susceptible to oxidation when exposed to air (oxygen) and can be accelerated by light (photodegradation).[1] This process forms highly conjugated, colored impurities.
-
Causality: The electron-withdrawing nature of the chloro and trifluoromethyl groups on the aromatic ring influences the electron density of the amine group, but does not prevent oxidation.[2][3] Over time, repeated exposure to atmospheric oxygen, especially after a container is opened, will lead to the formation of these chromophoric (color-causing) byproducts.
-
Recommended Action:
-
Assess the Severity: A slight deepening of a pale-yellow color may not significantly impact many synthetic applications. However, a transition to a dark yellow, orange, or brown color indicates substantial degradation.
-
Analytical Verification: Before use, verify the purity of the discolored material using a suitable analytical method like GC-MS or HPLC. Compare the purity profile against the Certificate of Analysis (CoA) provided with the product or a freshly opened reference sample. The presence of new impurity peaks confirms degradation.
-
Purification: For high-purity applications, the material can often be repurified. Standard methods like column chromatography or distillation (boiling point: 214-218 °C) can be effective.[4]
-
Prevention: To prevent future occurrences, strictly adhere to recommended storage conditions. After opening, consider flushing the container headspace with an inert gas like argon or nitrogen before resealing.
-
Question 2: My analytical results (GC, HPLC) show multiple impurity peaks that were not present when the material was new. How can I confirm if this is due to storage instability?
Answer: The appearance of new peaks is a clear quantitative sign of degradation. These peaks represent the byproducts formed from the decomposition of this compound.
-
Causality: Beyond oxidation, prolonged or improper storage can lead to other degradation pathways. While this specific aniline is generally stable under recommended conditions, moisture can be a concern.[5] Furthermore, certain analytical conditions, such as excessively high temperatures in a GC inlet, can cause thermal degradation of the analyte during the analysis itself, which may be mistaken for a storage issue.[1]
-
Recommended Action Protocol:
-
Control Experiment: Analyze a freshly opened, uncompromised sample of this compound using the same analytical method. If the new sample shows high purity, it strongly suggests the stored sample has degraded.
-
Method Validation: To rule out in-analysis degradation, especially for GC methods, try lowering the injector port temperature incrementally to see if the impurity profile changes.[1]
-
Identify Incompatibilities: Review your storage logs. Ensure the material has not been stored near or in contact with incompatible chemicals such as strong oxidizing agents, acids, acid chlorides, or acid anhydrides, which can catalyze decomposition.[5][6]
-
Below is a workflow to troubleshoot analytical impurities.
Caption: Troubleshooting workflow for analytical impurities.
Question 3: My reaction yields are inconsistent or lower than expected when using an older bottle of this compound. Could this be related to its stability?
Answer: Absolutely. The purity of your starting material is critical to achieving expected reaction outcomes. Using a degraded reagent is a common cause of poor yields and inconsistent results.
-
Causality:
-
Reduced Molar Quantity: If a portion of the aniline has degraded, the actual amount of active starting material in the mass you've weighed out is lower than calculated. This directly impacts stoichiometry and limits the theoretical yield.
-
Reaction Interference: Degradation byproducts can act as inhibitors or participate in unwanted side reactions, consuming your other reagents and complicating the purification of your desired product.
-
-
Self-Validating Protocol to Confirm Reagent Quality:
-
Purity Check: Before proceeding with a large-scale reaction, perform a quick purity check on the suspect aniline using TLC, GC, or ¹H NMR.
-
Small-Scale Test Reaction: Run two small, parallel reactions. One with the older, suspect aniline and one with a new, unopened bottle.
-
Compare Outcomes: If the reaction with the new material proceeds as expected and the one with the older material gives a poor yield, you have definitively confirmed that the stability of the stored aniline is the issue. This validates the need to discard the old material or purify it before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the definitive, authoritative storage conditions for this compound?
This compound must be stored with care to maximize its shelf life. The following conditions are based on a synthesis of safety data sheets and best practices for substituted anilines.[7][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration is recommended.[8] | Reduces the rate of potential oxidative and thermal degradation reactions. |
| Atmosphere | Keep container tightly closed.[7][8][10] For long-term storage, displace air with an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation from atmospheric oxygen and exposure to moisture.[5] |
| Light | Protect from light. Store in an amber or opaque container. | Prevents light-induced degradation (photodecomposition).[11] |
| Location | A dry, well-ventilated area away from heat and ignition sources.[7][8][12][13] | Ensures safety and prevents accumulation of potentially harmful vapors. |
| Compatibility | Segregate from incompatible materials. | Avoids accidental contact with strong acids, oxidizing agents, and other reactive chemicals that can cause vigorous or explosive reactions.[5][9][13][14] |
Q2: What are the primary signs of degradation I should watch for?
The primary signs are a noticeable color change from colorless/pale yellow to dark yellow or brown, and the appearance of new peaks in analytical data (GC, HPLC, NMR).
Q3: What is the general degradation pathway for this compound?
While detailed mechanistic studies are specific, the degradation of anilines generally proceeds via oxidation of the amino group. This can lead to the formation of nitroso, nitro, and eventually polymeric, highly colored species. The process is accelerated by oxygen, UV light, and heat.
Caption: Generalized degradation pathway of the aniline.
Q4: Is this compound sensitive to moisture?
Yes, the Safety Data Sheet explicitly lists avoiding moisture as a condition to prevent potential hazardous reactions or degradation.[5] Always store in a dry environment with the container lid tightly sealed.
References
- Apollo Scientific. 2-Chloro-4-(trifluoromethoxy)
- MSDS of this compound. (2012-11-28).
- Sigma-Aldrich. This compound 97.
- Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-2-(trifluoromethyl)aniline. (2024-03-25).
- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-5-(trifluoromethyl)aniline. (2025-09-18).
- Key Organics. Safety Data Sheet: N-(3-chloro-4-methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline. (2017-12-01).
- YouTube. Effect of Substituents on the Basicity of Anilines. (2020-06-13).
- ResearchGate. Substituent effects on the physical properties and pKa of aniline. (2025-08-06).
- Physics Forums. What Factors Influence the Basicity Order of Substituted Anilines?. (2011-01-06).
- UCCS.
- Guidance on Safe Storage of Chemicals in Labor
- ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Angene Chemical. Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. (2024-12-01).
- Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. (2024-12-11).
- Sciencemadness Wiki. Safe handling and storage of chemicals. (2025-08-20).
- Aniline Storage and Handling Guide.
- Standard Oper
- ResearchGate. Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp.
- ChemicalBook. This compound(39885-50-2).
- BLD Pharm. This compound.
- PubChem. 2-Chloro-4-trifluoromethylaniline.
- Thermo Scientific Chemicals. This compound, 98%.
- Otto Chemie Pvt. Ltd. This compound, 97%.
- PubMed. Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.
- Thermo Scientific Chemicals. This compound, 98% 100 g.
- Benchchem. Understanding and preventing the degradation of 4-(Trifluoromethyl)aniline during analysis.
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- MDPI. Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024-03-19).
Sources
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- 3. researchgate.net [researchgate.net]
- 4. This compound, 97% | 39885-50-2 | Ottokemi™ [ottokemi.com]
- 5. capotchem.cn [capotchem.cn]
- 6. This compound(39885-50-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 10. keyorganics.net [keyorganics.net]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
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- 13. dess.uccs.edu [dess.uccs.edu]
- 14. nottingham.ac.uk [nottingham.ac.uk]
potential degradation products of 2-Chloro-4-(trifluoromethyl)aniline
Technical Support Center: 2-Chloro-4-(trifluoromethyl)aniline
Document ID: TSC-2C4TFA-DP-001
Version: 1.0
Introduction: Compound Profile
This compound is a key halogenated aromatic amine used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the chlorine atom, make it a valuable intermediate.[1] However, like many anilines, its chemical stability can be a concern during synthesis, purification, storage, and analysis.[3][4] Atmospheric oxidation, for instance, can cause discoloration in aniline compounds over time.[4] This guide provides an in-depth technical resource for researchers to understand, predict, and troubleshoot the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned yellow/brown. Can I still use it?
A: Discoloration is a common indicator of oxidation.[3][4] For applications requiring high purity, such as pharmaceutical synthesis, the presence of these oxidative impurities can be detrimental. It is strongly recommended to assess the purity of the discolored material by a suitable analytical method like HPLC-UV or GC-MS before use.[3] If significant impurities are detected, purification (e.g., recrystallization or column chromatography) may be required.
Q2: How should I properly store this compound to maximize its shelf life?
A: To minimize degradation, store the compound in a tightly sealed, amber glass container to protect it from light and air.[3] The storage area should be cool, dry, and well-ventilated. For long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.
Q3: What are the most likely degradation pathways for this compound?
A: The primary degradation pathways are Oxidation , Photodegradation , and potentially Hydrolysis under specific pH and temperature conditions. The aniline functional group is susceptible to oxidation, while the carbon-chlorine bond can undergo nucleophilic substitution (hydrolysis) or homolytic cleavage (photolysis).
Q4: I am seeing unexpected peaks in my HPLC/GC analysis. Could they be degradation products?
A: Yes. If samples are not handled properly (e.g., left on a benchtop exposed to light and air) or if the analytical conditions are too harsh (e.g., high GC inlet temperature), in-analysis degradation can occur.[3] It is crucial to prepare samples fresh, use amber vials, and optimize analytical parameters to be as mild as possible.[3]
Troubleshooting Guide: Investigating Potential Degradation
This section provides a logical workflow for identifying the root cause of suspected compound degradation.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering unexpected analytical results or sample appearance.
Caption: Troubleshooting workflow for suspected degradation.
In-Depth Analysis: Potential Degradation Pathways
Understanding the chemical reactivity of this compound is essential for predicting its degradation products. Forced degradation studies, which intentionally stress a compound under various conditions, are the standard approach to identify likely degradants.[5][6]
Summary of Potential Degradants
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Oxidative | Oxidation of the aniline group | Nitroso, nitro derivatives, and polymeric materials |
| Acidic/Basic Hydrolysis | Nucleophilic aromatic substitution of chlorine | 2-Amino-5-(trifluoromethyl)phenol |
| Photolytic | Homolytic cleavage of C-Cl bond, radical reactions | 4-(Trifluoromethyl)aniline, various dimers |
| Thermal | Various decomposition pathways | Dependent on temperature and atmosphere |
Visualizing Degradation Pathways
The following diagram illustrates the primary chemical transformations the parent compound may undergo.
Caption: Potential degradation pathways of the parent compound.
Mechanistic Insights
-
Oxidative Degradation: The amino group (-NH₂) is electron-rich and susceptible to oxidation, which can lead to the formation of colored impurities like nitroso (-NO) and nitro (-NO₂) compounds, and eventually complex polymeric materials.[4] This is often catalyzed by air and light.
-
Hydrolytic Degradation: While anilines are generally stable to hydrolysis, the C-Cl bond on the aromatic ring can be susceptible to nucleophilic substitution under forced conditions (e.g., strong acid or base at elevated temperatures).[5][7] The product would be the corresponding phenol, 2-Amino-5-(trifluoromethyl)phenol.
-
Photodegradation: Exposure to UV light can provide the energy to break the C-Cl bond, a process known as photolysis.[3][8] This generates radical intermediates that can lead to a variety of products, including the de-chlorinated compound, 4-(Trifluoromethyl)aniline.[9][10]
Experimental Protocols
To proactively identify potential degradation products, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions beyond normal storage.[6]
Protocol: Forced Degradation Study
Objective: To generate and identify under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound (high purity reference)
-
HPLC-grade Acetonitrile and Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks
-
Amber and clear HPLC vials
-
Calibrated HPLC-UV/DAD or HPLC-MS system
-
Photostability chamber (ICH Q1B compliant)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
-
Stress Conditions: (Prepare each sample in duplicate)
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Place 1 mL of stock solution in a clear vial inside a photostability chamber. Expose to ICH Q1B recommended light conditions. Run a parallel sample in an amber vial as a dark control.
-
Control Sample: Prepare a sample by diluting the stock solution with the analysis solvent and keep it under normal laboratory conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including the control, by a stability-indicating HPLC method. The method must be capable of separating the main peak from all generated degradation products. An HPLC-MS system is highly recommended for structural elucidation of the degradants.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify new peaks (degradation products). Aim for a target degradation of 5-20% of the parent compound to ensure that secondary degradation is minimized.[5]
-
Use a Diode Array Detector (DAD) to check for peak purity of the parent peak in all conditions.
-
If using MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.
-
References
- ACS Publications. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design.
- ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- ACS Publications. (2025).
- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Understanding and preventing the degradation of 4-(Trifluoromethyl)aniline during analysis.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Google Patents. (n.d.). Method for synthesizing 4-chloro-2-(trifluoroacetyl)
- NCERT. (n.d.). Amines.
- Otto Chemie Pvt. Ltd. (n.d.). This compound, 97%.
- Pharmaguideline. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022).
- MedCrave online. (2016).
- PubMed. (n.d.). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.
- Quick Company. (n.d.).
- BLD Pharm. (n.d.). This compound.
- Benchchem. (n.d.).
- Smolecule. (n.d.). Buy 2,6-Dichloro-4-(trifluoromethyl)aniline.
- NIH. (n.d.).
- ResearchGate. (n.d.).
- Thermo Scientific Chemicals. (n.d.). This compound, 98%.
- PLOS One. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
Sources
- 1. Buy 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 [smolecule.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalytic Reactions with 2-Chloro-4-(trifluoromethyl)aniline
Welcome to the technical support hub for optimizing catalytic cross-coupling reactions involving 2-Chloro-4-(trifluoromethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this uniquely substituted aryl chloride. The combination of a deactivating chloro-substituent and a potent electron-withdrawing trifluoromethyl group (-CF₃) renders this molecule a challenging, yet valuable, building block. Its reduced nucleophilicity and the inertness of the C-Cl bond demand carefully optimized and often modern catalytic systems.
This document moves beyond standard protocols to explain the 'why' behind experimental choices, providing you with the foundational knowledge to troubleshoot effectively and innovate rationally.
Frequently Asked Questions (FAQs): Core Concepts
Q1: Why are my cross-coupling reactions with this compound consistently sluggish or low-yielding?
A: The primary challenge stems from the electronic nature of the substrate. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG), and the chloro group (-Cl) is also electronegative. Together, they pull electron density away from the aromatic ring.[1] This has two major consequences:
-
Reduced Nucleophilicity (for C-N couplings): The electron deficiency significantly decreases the availability of the aniline's nitrogen lone pair for donation, making it a poor nucleophile in reactions like Buchwald-Hartwig amination.[1][2]
-
Inert C-Cl Bond: While the EWGs make the aryl ring susceptible to nucleophilic attack in some contexts, they make the oxidative addition of the C-Cl bond to a low-valent metal center (like Pd(0)), the crucial first step in most cross-coupling reactions, more difficult compared to aryl bromides or iodides.[3]
Overcoming these electronic hurdles requires catalysts with enhanced activity, often achieved through the use of specialized ligands.
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). What causes this and how can I prevent it?
A: Hydrodehalogenation is a common side reaction, particularly in Suzuki-Miyaura couplings. It often arises from the β-hydride elimination from a palladium-hydride species, which can be formed from various sources within the reaction mixture.[4] For electron-deficient substrates, this pathway can sometimes compete with or even outpace the desired cross-coupling.
Mitigation Strategies:
-
Choice of Base: Use of weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can sometimes reduce this side reaction compared to stronger bases.[4][5]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, minimizing the lifetime of intermediates that could lead to side reactions.[6]
-
Reagent Purity: Ensure the purity of your boronic acid, as impurities can sometimes act as hydride sources.[4]
-
Inert Atmosphere: Rigorously exclude oxygen and moisture, as they can lead to catalyst degradation and alter the reaction pathway.[4]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides in-depth troubleshooting for the most common palladium-catalyzed reactions performed with this compound.
Buchwald-Hartwig Amination (C-N Bond Formation)
The coupling of the electron-poor this compound with another amine is challenging due to its low nucleophilicity. Success hinges on using a highly active catalyst system capable of forcing the C-N bond formation.
Common Problem: Low or No Conversion to the Diaryl-Amine Product.
This is the most frequent failure mode. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Solutions:
-
Pillar 1: Ligand Choice is Critical: For electron-deficient aryl chlorides, the rate-limiting step is often the reductive elimination to form the C-N bond.[7][8] Modern dialkylbiaryl phosphine ligands are essential.
-
Expertise: Ligands like XPhos , RuPhos , and BrettPhos possess the steric bulk and electron-donating properties to stabilize the palladium center and dramatically accelerate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][6] Their use is often non-negotiable for this substrate class.
-
-
Pillar 2: The Right Base: The N-H bond of this compound is weakly acidic. A strong, non-nucleophilic base is required for deprotonation without competing in the reaction.
-
Trustworthiness: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the industry standards.[1] Weaker bases like K₂CO₃ are typically insufficient for this transformation.
-
-
Pillar 3: Precatalysts for Reproducibility: Generating the active Pd(0) species in situ can be inconsistent.
-
Authoritative Grounding: Using well-defined, air-stable palladium precatalysts (e.g., XPhos Pd G3 ) ensures a reliable and reproducible generation of the active monoligated Pd(0) catalyst, leading to more consistent results.[1]
-
-
Vessel Preparation: To a dry Schlenk flask or microwave vial containing a stir bar, add the aryl halide (if solid, 1.0 equiv), this compound (1.2 equiv), the biarylphosphine ligand (1.5-3 mol %), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the vessel and purge by evacuating and backfilling with argon or nitrogen at least three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a ~0.1 M solution) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction couples the aryl chloride with a boronic acid or ester. While the C-Cl bond is challenging to activate, the primary issues are often related to catalyst activity and side reactions.[4][5]
Common Problem: Low Yield with Significant Starting Material Remaining or Protodeboronation/Homocoupling Side Products.
Troubleshooting & Optimization:
Caption: Key interdependent parameters for successful Suzuki coupling.
Detailed Solutions:
-
Catalyst System:
-
Base Selection:
-
Trustworthiness: The choice of base is critical. Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough for transmetalation but can minimize side reactions like protodeboronation of the boronic acid partner.[4][10] Cesium carbonate (Cs₂CO₃) is also highly effective, particularly for stubborn couplings.[5]
-
-
Solvent and Degassing:
-
Authoritative Grounding: An oxygen-free environment is non-negotiable to prevent oxidation and deactivation of the Pd(0) catalyst.[4] Rigorous degassing of solvents (e.g., via freeze-pump-thaw cycles or extensive bubbling with argon) is crucial for success.[4][5] A mixture of an organic solvent like dioxane with water is common, as water helps solubilize the inorganic base.[9]
-
-
Vessel Preparation: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol %), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere (3x vacuum/argon cycles).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction to 80-100 °C and stir vigorously. Monitor progress by LC-MS.
-
Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash chromatography.
Sonogashira & Heck Reactions
While less common for this specific aniline substrate compared to C-N and Suzuki couplings, these methods are important for introducing alkyne and alkene functionalities.
| Reaction Type | Common Problem | Recommended Catalyst System | Key Optimization Strategy |
| Sonogashira Coupling | Alkyne homocoupling (Glaser); Low yield. | Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)Co-catalyst: CuI (1-2 mol%)Base: Triethylamine (TEA) or Diisopropylamine (DIPA) | Ensure strict anaerobic conditions to prevent oxidative homocoupling.[11][12] Consider "copper-free" conditions using a more active palladium/ligand system if Glaser coupling is persistent.[13][14] |
| Mizoroki-Heck Reaction | Low reactivity of the C-Cl bond. | Catalyst: Pd(OAc)₂ (2-5 mol%)Ligand: P(o-tol)₃ or other phosphinesBase: K₂CO₃ or Et₃N | Higher temperatures (100-140 °C) are often required to drive the reaction.[15][16] The use of polar aprotic solvents like DMF or DMA can also be beneficial. |
References
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic-Chemistry.org. [Link]
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008).
- Beller, M., et al. (2004). New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides.
- Benchchem. (2025). Technical Support Center: Accelerating Sluggish Suzuki Couplings. Benchchem.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Wikipedia. (2023).
- Wikipedia. (2023). Heck reaction. Wikipedia. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-2-(trifluoromethyl)quinoline. BenchChem.
- Organic Chemistry Portal. (2021). Heck Reaction. Organic-Chemistry.org. [Link]
- Ackermann, L., et al. (2021).
- BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. BenchChem.
- Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
- Organic Chemistry Portal. (2021). Sonogashira Coupling. Organic-Chemistry.org. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Doucet, H., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Ackermann, L., et al. (2021).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides | Scilit [scilit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 8. escholarship.org [escholarship.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting HPLC Separation of Aniline Derivatives
Welcome to the technical support center for the HPLC analysis of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of these basic compounds. Aniline and its derivatives are notorious for their challenging chromatographic behavior, primarily due to their basic nature, which can lead to problematic interactions with standard silica-based reversed-phase columns.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve robust, reproducible, and accurate results.
Part 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing not just solutions but also the underlying scientific principles to foster a deeper understanding of your chromatographic system.
Issue 1: My aniline derivative peak is tailing severely.
Q: Why is my aniline peak showing significant tailing, and how can I achieve a more symmetrical peak shape?
A: Peak tailing is the most frequent issue when analyzing basic compounds like aniline derivatives on traditional silica-based C18 columns.[1][2] The primary cause is secondary interactions between the basic amine groups of the analytes and acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[2][3] These interactions create multiple retention mechanisms, leading to a non-symmetrical peak shape where the latter half of the peak is elongated.[1]
Here’s a systematic approach to mitigate peak tailing:
1. Mobile Phase pH Optimization: The ionization state of both the aniline derivatives and the residual silanols is pH-dependent.[4][5][6]
-
Low pH (pH < 3): At a low pH, the residual silanol groups are fully protonated (Si-OH) and thus less likely to interact with the protonated basic analytes (R-NH3+).[2][7] This is often the simplest and most effective way to reduce tailing.[2]
-
High pH (pH > 8): Alternatively, working at a high pH deprotonates the aniline derivative (R-NH2), making it less likely to interact with the now ionized silanol groups (Si-O-). However, this requires a pH-stable column, as traditional silica columns can dissolve at high pH.[5]
2. Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to saturate the active sites on the stationary phase, effectively shielding the aniline derivatives from interacting with the residual silanols.[8][9] Concentrations in the range of 20-50 mM are typically effective.
3. Column Selection: If mobile phase optimization is insufficient, consider using a column specifically designed for the analysis of basic compounds.[1][10]
-
Base-Deactivated Columns: These columns have minimal residual silanol groups due to advanced end-capping techniques, which block the silanols from interacting with basic analytes.[2][11]
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic stationary phases often exhibit better peak shapes for basic compounds over a wider pH range.
-
Polymer-Based Columns: These columns lack silanol groups entirely and can be an excellent choice for separating basic compounds, especially at high pH.[8]
4. Employ Mobile Phase Additives: Small amounts of a basic additive, such as triethylamine (TEA), can be added to the mobile phase. TEA acts as a competitive base, binding to the active silanol sites and preventing the aniline derivatives from interacting with them.
Issue 2: I am seeing poor resolution between two or more aniline derivative peaks.
Q: My aniline derivatives are co-eluting or have very poor separation. What strategies can I employ to improve the resolution?
A: Poor resolution can stem from several factors, including inappropriate mobile phase conditions, suboptimal column chemistry, or inadequate method parameters.
1. Adjust Organic Modifier Content: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of your analytes, which can often lead to better separation.[12] A good starting point is to develop a gradient method to screen for the optimal organic modifier concentration.[13]
2. Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. Methanol is a protic solvent and can engage in hydrogen bonding, which can alter the elution order and improve the resolution of certain aniline derivatives.
3. Optimize Mobile Phase pH: As discussed for peak tailing, pH can dramatically affect the retention and selectivity of ionizable compounds like aniline derivatives.[4][14] Systematically varying the pH of the mobile phase can significantly alter the separation between co-eluting peaks.[4] A change of just 0.5 pH units can sometimes be enough to achieve baseline resolution.
4. Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially better resolution.[12] However, be aware that temperature can also affect the selectivity of the separation.
5. Select a Different Stationary Phase: If the above strategies fail, the column chemistry may not be suitable for your specific analytes. Consider a column with a different stationary phase, such as a phenyl or cyano column, which can offer different selectivities compared to a standard C18 column.[10][15]
Issue 3: My retention times are shifting from one injection to the next.
Q: I am experiencing inconsistent retention times for my aniline derivatives. What are the likely causes and how can I stabilize my method?
A: Retention time instability is a common problem that can compromise the reliability of your analytical method.[7][16] The causes can be related to the column, the mobile phase, or the HPLC system itself.
1. Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[17] This is particularly important when using gradient elution or after changing the mobile phase. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.
2. Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts.[7][18]
-
Accurate pH Measurement: Ensure the pH of the mobile phase is accurately and consistently prepared for every batch.
-
Thorough Degassing: Air bubbles in the mobile phase can cause pump-related pressure fluctuations and lead to variable retention times.[17] Degas the mobile phase using sonication, vacuum filtration, or an in-line degasser.
3. Column Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.[7] Using a column oven to maintain a constant temperature is crucial for reproducible results.
4. Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can lead to inaccurate mobile phase delivery and fluctuating retention times.[16] Regular preventative maintenance of the pump is essential.
5. Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at the extremes of the pH range.[5] This can lead to a gradual shift in retention times. If you observe a consistent drift in one direction, it may be time to replace the column.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating a complex mixture of aniline derivatives?
A1: For a complex mixture, a high-purity, base-deactivated C18 column is often a good starting point.[15] These columns provide good hydrophobic retention and minimized silanol interactions.[2] If the mixture contains very polar aniline derivatives, a column with an embedded polar group or an aqueous C18 column might be more suitable. For separations at high pH, a hybrid or polymer-based column is recommended to ensure column stability.[8]
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of anilines?
A2: Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, leading to shorter retention times. It also has a lower viscosity, which results in lower backpressure. Methanol, being a protic solvent, can engage in hydrogen bonding interactions with the analytes and the stationary phase, which can lead to different selectivity compared to acetonitrile. For aniline derivatives, which have hydrogen-bonding capabilities, switching between these two solvents can be a powerful tool for optimizing selectivity.
Q3: Is it better to use isocratic or gradient elution for aniline derivatives?
A3: For a simple mixture with a few components that elute close to each other, an isocratic method can be sufficient and is often more robust. However, for complex mixtures of aniline derivatives with a wide range of polarities, a gradient elution method is generally preferred.[13] A gradient method allows for the separation of both early and late-eluting compounds in a reasonable timeframe with good peak shape.
Q4: My sample is in a solvent that is much stronger than my mobile phase. Will this be a problem?
A4: Yes, this can lead to significant peak distortion, including peak fronting or splitting.[19] The strong sample solvent can cause the analytes to travel through the initial part of the column too quickly, disrupting the partitioning process. It is always best to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[13]
Q5: How can I confirm that peak tailing is due to silanol interactions and not a physical problem with my HPLC system?
A5: A simple diagnostic test is to inject a neutral, non-basic compound (like toluene or naphthalene) that should not interact with silanol groups.[3][11] If this neutral compound gives a symmetrical peak, but your aniline derivative still tails, the problem is likely chemical (silanol interactions).[3] If both the neutral compound and your analyte show tailing, there may be a physical issue in your system, such as a void in the column, a poorly made connection, or excessive extra-column volume.[3][11]
Visual Troubleshooting Workflow
Below is a flowchart to guide your troubleshooting process when encountering poor peak shape with aniline derivatives.
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
Summary Table: Key Parameters for Aniline Derivative Separation
| Parameter | Recommendation for Aniline Derivatives | Rationale |
| Column | Base-deactivated C18 or C8; Hybrid-particle columns | Minimizes secondary interactions with residual silanols, improving peak shape.[2][11] |
| Mobile Phase pH | 2.5 - 3.5 (with standard silica columns) | Protonates residual silanols, reducing their interaction with basic analytes.[2][7] |
| Buffer | Phosphate or Formate, 20-50 mM | Maintains a stable pH and can help mask residual silanols.[8][9] |
| Organic Modifier | Acetonitrile or Methanol | Varying the organic modifier can significantly impact selectivity. |
| Temperature | 30 - 40 °C (controlled by column oven) | Improves efficiency and reduces backpressure; consistency is key for reproducibility.[12] |
| Sample Solvent | Initial mobile phase composition or weaker | Prevents peak distortion caused by solvent mismatch.[13][19] |
References
- Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Riggin, R. M., & Howard, C. C. (1982). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
- Dghaim, R., Al-Khatib, H., & Laila, H. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 5(59), 47585-47592.
- Element Lab Solutions. Peak Tailing in HPLC.
- Axion Labs. HPLC Peak Tailing.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Chromtech. HPLC Column Selection Guide.
- Chen, S., et al. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection. Journal of Liquid Chromatography & Related Technologies, 33(12), 1163-1175.
- Agilent. (2020, July 16). Don't Lose It: Getting Your Peaks in Shape.
- ResearchGate. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- ResearchGate. (2012). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- ResearchGate. (2023, March 9). How to fix peak shape in hplc?
- Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube.
- Dolan, J. W. (2015, April 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Moravek. Exploring the Role of pH in HPLC Separation.
- ResearchGate. (2013). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
- Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube.
- PharmaGuru. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes.
- Chromatography Today. (2023, March 14). 4 Common Mistakes to Avoid in HPLC.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- Macherey-Nagel. HPLC Troubleshooting Guide.
- MDPI. (2021). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Membranes, 11(11), 868.
- Agilent. (2015, October 15). HPLC Troubleshooting.
- Scribd. HPLC Column Troubleshooting Guide.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. halocolumns.com [halocolumns.com]
- 9. hplc.eu [hplc.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromtech.net.au [chromtech.net.au]
- 16. m.youtube.com [m.youtube.com]
- 17. medikamenterqs.com [medikamenterqs.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. scribd.com [scribd.com]
minimizing impurities in the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your synthetic protocols.
Overview of Synthetic Strategies
The synthesis of 2,6-dichloro-4-trifluoromethyl-aniline (DCTFA) is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic routes start from either p-chlorobenzotrifluoride or 3,4-dichlorobenzotrifluoride and involve key chlorination and amination steps.[1][2] Another described method involves the acetylation of aniline, followed by trifluoromethylation, chlorination, and hydrolysis.[3] Given its role as a key intermediate in the production of pharmaceuticals and agrochemicals like fipronil, controlling the impurity profile is of paramount importance.[4]
This guide will focus on the challenges and solutions related to the common synthetic pathways involving chlorination and amination of trifluoromethyl-substituted benzene derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of DCTFA. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.
Issue 1: Low Overall Yield
Question: My overall yield of 2,6-dichloro-4-trifluoromethyl-aniline is consistently low. What are the likely causes and how can I improve it?
Answer:
Low overall yield in the synthesis of DCTFA can stem from several factors, from incomplete reactions to product loss during workup and purification. A systematic approach is necessary to identify and address the root cause.
Potential Causes & Troubleshooting Steps:
-
Incomplete Amination: The amination step, often carried out at high temperatures and pressures, can be a critical point for yield loss.
-
Verify Reaction Conditions: Ensure that the temperature, pressure, and reaction time are within the optimal range as described in the literature. For instance, some processes require temperatures of 150-350°C.[2]
-
Catalyst Activity: If a catalyst such as a copper species is used, ensure its activity is not compromised. Consider using fresh catalyst.
-
Ammonia Concentration: The concentration of ammonia is crucial. Ensure an adequate molar excess of ammonia is used to drive the reaction to completion.[1]
-
-
Suboptimal Chlorination: The chlorination step can lead to a mixture of products if not properly controlled.
-
Control of Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) to avoid under- or over-chlorination.
-
Reaction Temperature: The temperature of the chlorination reaction can influence the regioselectivity. Monitor and control the temperature closely to favor the formation of the desired 2,6-dichloro isomer.
-
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and washing steps.
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic during extraction to keep the aniline product in the organic phase.
-
Solvent Choice: Use an appropriate extraction solvent in sufficient volumes to ensure complete extraction of the product.
-
-
Inefficient Purification: Both distillation and recrystallization can lead to yield loss if not optimized.
-
Vacuum Distillation: For distillation, ensure the vacuum is stable and the column is efficient to achieve good separation without excessive loss.[5]
-
Recrystallization: When recrystallizing, carefully select the solvent system and control the cooling rate to maximize crystal formation and minimize the amount of product remaining in the mother liquor.
-
Issue 2: Presence of Isomeric Impurities
Question: My final product is contaminated with isomeric impurities. How can I identify them and prevent their formation?
Answer:
The formation of isomeric impurities is a common challenge in the synthesis of substituted anilines. These impurities can be difficult to remove due to their similar physical properties to the desired product.
Common Isomeric Impurities:
-
2,4-dichloro-6-trifluoromethyl-aniline: Can arise from non-selective chlorination.
-
3,5-dichloro-4-trifluoromethyl-aniline: Another potential isomer from the chlorination step.
-
2,4,5-trichlorotrifluoromethyl benzene: An impurity that can form during the chlorination of p-chlorobenzotrifluoride.[1]
Identification of Isomers:
A combination of analytical techniques is recommended for the unambiguous identification of isomeric impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile isomers based on their fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate isomers, especially when coupled with a high-resolution mass spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for distinguishing between isomers based on the chemical shifts and coupling patterns of the protons and fluorine atoms on the aromatic ring.
Prevention and Minimization Strategies:
-
Control of Chlorination Regioselectivity:
-
Catalyst Choice: The choice of catalyst in the chlorination of p-chlorobenzotrifluoride can influence the isomer distribution.[1]
-
Temperature Control: As mentioned, maintaining the optimal reaction temperature is crucial for regioselectivity. Gradual addition of the chlorinating agent can also help to control the reaction exotherm and improve selectivity.
-
-
Starting Material Purity:
-
Ensure the purity of your starting materials (e.g., 4-trifluoromethyl-aniline or 3,4-dichlorobenzotrifluoride) is high, as impurities in the starting material can carry through to the final product.
-
-
Purification:
Issue 3: Incomplete Reaction and Starting Material Carryover
Question: I am observing a significant amount of unreacted starting material in my crude product. What should I do?
Answer:
Incomplete conversion of starting material is a common issue that directly impacts yield and purity.
Troubleshooting Steps:
-
Reaction Time: Extend the reaction time to ensure the reaction has gone to completion. Monitor the reaction progress using an appropriate technique like TLC, GC, or HPLC.
-
Reaction Temperature: Increase the reaction temperature within the limits of the protocol. For many organic reactions, a moderate increase in temperature can significantly increase the reaction rate.
-
Reagent Stoichiometry: Ensure that the molar ratio of the reactants is correct. A slight excess of one reagent may be necessary to drive the reaction to completion.
-
Catalyst Deactivation: If a catalyst is used, it may have become deactivated. Consider adding fresh catalyst or using a higher catalyst loading.
-
Mixing: In heterogeneous reactions, ensure that the stirring is efficient to facilitate contact between the reactants.
Issue 4: Formation of Colored Impurities
Question: My final product has an undesirable color (e.g., yellow or brown). What is the cause and how can I obtain a colorless product?
Answer:
The formation of colored impurities is often due to oxidation or side reactions. The desired 2,6-dichloro-4-trifluoromethyl-aniline is typically a white to off-white solid.[4]
Potential Causes of Color:
-
Oxidation of the Aniline: Anilines are susceptible to air oxidation, which can form highly colored polymeric impurities.
-
Nitrated Impurities: If nitric acid is present or formed as a byproduct, it can lead to the formation of colored nitro compounds. A Chinese patent suggests that oxynitride impurities can be a source of coloration.[6]
-
Side Reactions at High Temperatures: At elevated temperatures, decomposition or polymerization reactions can occur, leading to colored byproducts.
Decolorization and Prevention Methods:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon. The activated carbon will adsorb many of the colored impurities. Filter the solution and then recrystallize or distill the product.
-
Chemical Reduction: One patent describes the use of a reducing agent like zinc or iron powder in the presence of dilute acid to reduce colored oxidation impurities.[6]
-
Recrystallization: Recrystallization is often very effective at removing colored impurities, which may be less soluble or more soluble than the desired product in the chosen solvent system.
Experimental Protocols
Protocol 1: General Chlorination of 4-Trifluoromethylaniline
This protocol is a general guideline and should be adapted based on specific literature procedures.
-
Setup: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet, dissolve 4-trifluoromethylaniline in a suitable solvent (e.g., chlorobenzene, dichloromethane).[2][5]
-
Chlorination: Cool the solution to the desired temperature (e.g., 0-10 °C). Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining the temperature.
-
Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to remove excess chlorine.
-
Neutralization: Neutralize the reaction mixture with an aqueous base (e.g., sodium hydroxide solution).
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the 2,6-dichloro-4-trifluoromethyl-aniline is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of anilines include ethanol, methanol, or hexane/ethyl acetate mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Impurity Formation
The following diagram illustrates a simplified pathway for the synthesis and the potential formation of a key isomeric impurity.
Caption: Synthetic pathway and potential impurity formation.
Troubleshooting Decision Tree
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂F₃N | [4] |
| Molecular Weight | 230.01 g/mol | [4] |
| Melting Point | 34-36 °C | [4] |
| Boiling Point | 60-62 °C at 1 mmHg | [4] |
| Appearance | White to orange to green powder or lump | [4] |
References
- 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. (2025).
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents. (n.d.).
- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline - Quick Company. (n.d.).
- Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline - WIPO Patentscope. (n.d.).
- Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap. (n.d.).
- CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. (n.d.).
- CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents. (n.d.).
Sources
- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 3. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of 2-Chloro-4-(trifluoromethyl)aniline Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of 2-Chloro-4-(trifluoromethyl)aniline. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the successful and safe scale-up of this compound is critical. This guide, compiled by Senior Application Scientists, provides in-depth technical insights and practical troubleshooting advice to navigate the complexities of transitioning from laboratory-scale synthesis to industrial production. We will delve into the common challenges, from reaction control to purification, offering solutions grounded in scientific principles and field-proven experience.
I. Understanding the Synthetic Landscape: Common Production Routes
The industrial production of this compound typically follows one of two primary synthetic pathways. The choice of route is often dictated by the availability and cost of starting materials, as well as the desired purity profile of the final product.
Route A often provides a more direct path to the desired isomer, while Route B may be more economical depending on the cost of 4-(trifluoromethyl)aniline, but can present challenges in isomeric purity.[1][2][3]
II. Troubleshooting Guide & FAQs: Overcoming Scale-Up Hurdles
This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format to provide direct and actionable solutions.
A. Reaction Control & Optimization
Q1: We are experiencing poor conversion rates during the ammonolysis of 3,4-Dichlorobenzotrifluoride. What are the likely causes and how can we improve the yield?
A1: Low conversion in the ammonolysis step is a common challenge, often linked to reaction conditions and catalyst activity. Here are key areas to investigate:
-
Insufficient Temperature and Pressure: This reaction typically requires elevated temperatures (230-250°C) and pressures (30-40 kg/cm ²) to proceed efficiently.[1] Ensure your reactor system can safely achieve and maintain these conditions. Inadequate heating or pressure leaks can significantly slow down the reaction rate.
-
Catalyst Deactivation: Copper-based catalysts are often employed in this reaction. The catalyst can be deactivated by impurities in the starting materials or corrosion products from the reactor. Consider using a higher catalyst loading or a pre-treatment step for your starting materials.
-
Inadequate Mixing: In a large reactor, poor agitation can lead to localized "hot spots" and areas of low reactant concentration, hindering the overall conversion. Ensure your impeller design and agitation speed are sufficient to maintain a homogeneous reaction mixture.
-
Ammonia Concentration: The concentration of ammonia is a critical parameter. While an excess is required to drive the reaction, too high a concentration at elevated temperatures can lead to excessive pressure. A controlled feed of ammonia gas during the reaction can help maintain the optimal pressure and concentration.[1]
Q2: During the chlorination of 4-(trifluoromethyl)aniline, we are observing the formation of significant amounts of the 2,6-dichloro isomer and other polychlorinated byproducts. How can we improve the selectivity for the desired mono-chloro product?
A2: Controlling selectivity in electrophilic aromatic chlorination is a significant challenge, especially at scale. The trifluoromethyl group is deactivating and meta-directing, while the amino group is activating and ortho-, para-directing. The interplay of these effects can lead to a mixture of products.
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a crucial role. Highly reactive agents like chlorine gas can lead to over-chlorination. Consider using a milder agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to improve selectivity.[1]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over thermodynamically favored, but often undesired, polychlorinated species.
-
Solvent Effects: The choice of solvent can influence the electrophilicity of the chlorinating agent and the substrate's reactivity. Experiment with different solvents, such as chlorinated hydrocarbons or polar aprotic solvents, to optimize selectivity.
-
Stoichiometry Control: Precise control over the stoichiometry of the chlorinating agent is critical. A slow, controlled addition of the chlorinating agent to the reaction mixture can help to minimize local excesses that lead to over-chlorination.
Q3: We are concerned about the exothermic nature of the chlorination reaction and the risk of a thermal runaway. What measures should we take to ensure safety during scale-up?
A3: The chlorination of aromatic compounds is often highly exothermic, and the risk of a thermal runaway is a serious concern that increases with scale.[4][5][6]
-
Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment is essential.[4] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide critical data on the heat of reaction and the onset temperature of any decomposition reactions.
-
Heat Removal Capacity: The reactor's cooling system must be capable of removing the heat generated by the reaction. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[4] Ensure your reactor has adequate jacket cooling, internal cooling coils, or an external heat exchanger.
-
Controlled Addition: A semi-batch process, where the chlorinating agent is added at a controlled rate, is a standard method for managing exotherms. The addition rate should be linked to the reactor's cooling capacity to prevent heat accumulation.
-
Emergency Quenching System: Have a well-defined and tested emergency quenching protocol in place. This could involve the rapid addition of a reaction inhibitor or a cold, inert solvent to quickly cool the reaction and stop the exotherm.
| Parameter | Lab Scale (e.g., 1L flask) | Production Scale (e.g., 500L reactor) | Scale-Up Consideration |
| Heat Generation | Proportional to volume (low) | Proportional to volume (high) | Heat generation increases significantly. |
| Heat Removal | High surface area to volume ratio | Low surface area to volume ratio | Cooling becomes less efficient. |
| Mixing | Relatively easy to achieve homogeneity | Can have dead zones and poor mixing | Requires careful design of agitator and baffles. |
| Addition Time | Short | Long and controlled | Crucial for managing exotherms. |
B. Purification & Isolation
Q4: We are struggling with the separation of the desired this compound from its isomer, 2-chloro-5-(trifluoromethyl)aniline. What are effective purification strategies at a larger scale?
A4: The separation of positional isomers is a common challenge in the purification of substituted anilines due to their similar physical properties.[7]
-
Fractional Distillation under Vacuum: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation on a large scale. The vacuum is necessary to prevent thermal decomposition of the aniline at high temperatures.
-
Melt Crystallization: This technique can be highly effective for separating isomers with different melting points. The crude product is melted and then slowly cooled to selectively crystallize the desired isomer.[8]
-
Derivative Formation: In some cases, it may be beneficial to derivatize the aniline mixture, separate the derivatives (which may have more distinct physical properties), and then cleave the derivative to obtain the pure desired isomer. This adds steps to the process but can be a viable solution for difficult separations.
Q5: Our final product is off-color (yellow to brown). What is the cause of this discoloration and how can we obtain a colorless product?
A5: The discoloration of anilines is typically due to the formation of colored oxidation byproducts. Anilines are susceptible to oxidation, especially when exposed to air and light.[9]
-
Inert Atmosphere: Conduct the final purification and isolation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration.
-
Distillation: As mentioned for isomer separation, vacuum distillation is also effective at removing less volatile, colored, and often polymeric impurities.
-
Storage: Store the purified product in dark, airtight containers under an inert atmosphere to prevent degradation over time.
C. Safety & Environmental Considerations
Q6: What are the key safety precautions for handling this compound and the reagents used in its synthesis on a large scale?
A6: this compound and many of the reagents used in its synthesis are hazardous. A robust safety protocol is non-negotiable.
-
Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and chemical-resistant clothing. Respiratory protection may be necessary depending on the scale and ventilation.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a contained system to minimize exposure to vapors and dust.
-
Material Compatibility: Ensure that all reactor and transfer line materials are compatible with the corrosive reagents used, such as chlorine and acidic byproducts. Corrosion can lead to equipment failure and loss of containment.
-
Emergency Procedures: Have clearly defined and practiced emergency procedures for spills, fires, and accidental exposures. Safety showers and eyewash stations should be readily accessible.
Q7: What are the best practices for managing the waste streams generated during the production of this compound?
A7: The production of halogenated aromatic compounds generates hazardous waste that must be managed responsibly.[10][11][12][13]
-
Waste Segregation: Segregate halogenated organic waste from non-halogenated waste streams.[12] This is crucial for proper disposal and potential recycling.
-
Aqueous Waste Treatment: Aqueous waste streams may contain residual anilines, salts, and acids. These should be neutralized and treated to remove organic contaminants before discharge. Advanced oxidation processes can be effective for degrading aniline derivatives in wastewater.[14]
-
Solvent Recycling: Where possible, implement solvent recovery and recycling systems to reduce waste and improve the economic and environmental profile of the process.
-
Incineration: Halogenated organic waste is often disposed of by high-temperature incineration in facilities equipped with appropriate flue gas scrubbing systems to remove acidic gases like HCl.[10]
III. Experimental Protocols
The following are generalized, illustrative protocols for the key reaction steps. These should be adapted and optimized for your specific equipment and safety procedures.
Protocol 1: Ammonolysis of 3,4-Dichlorobenzotrifluoride
-
Reactor Setup: Charge a high-pressure autoclave with 3,4-Dichlorobenzotrifluoride, a copper-based catalyst, and a suitable solvent (e.g., N-methylpyrrolidone).
-
Inerting: Purge the reactor with nitrogen to remove any air.
-
Ammonia Addition: Introduce anhydrous ammonia into the reactor.
-
Reaction: Heat the reactor to 235-250°C and maintain the pressure between 35-40 kg/cm ² by feeding additional ammonia as needed. Monitor the reaction progress by GC analysis of aliquots.
-
Work-up: After the reaction is complete, cool the reactor, vent the excess ammonia, and process the reaction mixture to isolate the crude this compound.
Protocol 2: Chlorination of this compound
-
Reactor Setup: Charge a glass-lined reactor with a solution of this compound in a suitable solvent (e.g., chlorobenzene).
-
Cooling: Cool the reactor to the desired reaction temperature (e.g., 55-60°C).
-
Reagent Addition: Slowly add sulfuryl chloride to the reaction mixture over several hours, maintaining the temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction progress by GC or HPLC to ensure complete conversion and to check for the formation of byproducts.
-
Work-up: Once the reaction is complete, quench the reaction mixture, neutralize any acidic byproducts, and proceed with the isolation and purification of the final product.[1]
IV. Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring reaction progress, assessing product purity, and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and quantifying isomeric impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is typically used.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities and byproducts from the reaction. It provides both retention time and mass spectral data for confident identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying any structural isomers or unexpected byproducts.
V. Conclusion
The scale-up of this compound production presents a series of challenges that require a thorough understanding of the underlying chemistry and chemical engineering principles. By anticipating potential issues related to reaction control, purification, and safety, and by implementing robust troubleshooting strategies, researchers and production chemists can successfully navigate the path from the laboratory to industrial-scale manufacturing. This guide provides a framework for addressing these challenges, but it is essential to augment this information with rigorous process-specific hazard analysis and optimization studies.
References
- Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education. MDPI.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications.
- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications.
- Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Justia Patents.
- Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. ResearchGate.
- Chlorinated Aromatic Compounds in a Thermal Process Promoted by Oxychlorination of Ferric Chloride. PubMed.
- Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
- Chlorinated aromatics from combustion: influence of chlorine, combustion conditions, and catalytic activity. PubMed.
- Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Aniline and Its Derivatives. ResearchGate.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed.
- Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC - NIH.
- Chlorine Behavior during Formation of Chlorinated Aromatic Compounds in a Thermal Process Promoted by Oxychlorination of Ferric. KEK.
- This compound, 97%. Otto Chemie Pvt. Ltd.
- Reactor Troubleshooting. ATO.com.
- hazardous waste segregation. Bucknell University.
- halogenated organic wastes: Topics by Science.gov. Science.gov.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
- This compound. PubChem.
- Maintenance Guide for High-Pressure Reactors: Ensuring Safety, Longevity, and Efficiency. Linquip.
- Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods (RSC Publishing).
- Managing Excessive Heat in Exothermic Chemical Reactions. ResearchGate.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI.
- Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate.
- Risk assessment of polycyclic aromatic hydrocarbons and their chlorinated derivatives produced during cooking and released in exhaust gas. PubMed.
Sources
- 1. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. patents.justia.com [patents.justia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. amarequip.com [amarequip.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. p2infohouse.org [p2infohouse.org]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. halogenated organic wastes: Topics by Science.gov [science.gov]
- 14. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
managing exothermic reactions with 4-Amino-3-chlorobenzotrifluoride
Initiating Research on Reactivity
I'm now diving into the specifics. My initial focus is on 4-Amino-3-chlorobenzotrifluoride's reactivity. I've initiated some focused Google searches to pull up all available information. I'm keen to understand how it reacts, with a specific interest in any exothermic reactions or thermal decomposition pathways. I'm building a robust foundation of research to start.
Focusing Reaction Research
I'm now starting a more structured approach. I'll begin with targeted Google searches to find data on 4-Amino-3-chlorobenzotrifluoride's reactivity and thermal characteristics. My goal is to identify plausible exothermic reactions and investigate established protocols, safety data, and failure modes. I'll also research chemical process safety to inform my troubleshooting advice. I intend to build a technical support center format with FAQs and troubleshooting guides.
Outlining the Response Strategy
I'm now taking a more organized approach. I'll start with targeted Google searches focusing on 4-Amino-3-chlorobenzotrifluoride. I intend to find plausible exothermic reactions, protocols, and safety data. I'm also searching for chemical process safety information. I'll then create a technical support center with FAQs and Troubleshooting Guides. I'm building detailed protocols and diagrams for mitigation, and tables for data. Finally, I will write, cite sources, and review everything.
Gathering Initial Data
I've established a preliminary base with information on 4-Amino-3-chlorobenzotrifluoride. I have its structure, synonyms like 2-Chloro-4-(trifluoromethyl)aniline, and initial safety data. The search indicates exothermic reactions, especially diazotization, are a concern.
Expanding the Search Parameters
I'm now digging deeper into the exothermic behavior of this compound. The broad strokes are clear: diazotization is the main risk. However, I need details. I'm focusing the search to find concrete examples of 4-Amino-3-chlorobenzotrifluoride reactions, and close analogues. Quantitative data, like heats of reaction and decomposition temps, is a priority. I am also looking at the finer points of quenching.
Analyzing Hazardous Reactions
I've been digging deeper into the potential hazards of 4-Amino-3-chlorobenzotrifluoride. My research confirms that diazotization and nitration stand out as highly probable and notably exothermic reactions, demanding careful attention. I've also found...
Examining Specific Data Gaps
I've solidified my understanding of the hazards associated with 4-Amino-3-chlorobenzotrifluoride. I've focused on diazotization and nitration's exothermic nature and found supporting resources, including safety data sheets and case studies of similar compounds. However, I need to find specific quantitative data, such as heat of reaction and decomposition temperature, to refine the protocols. I'm prioritizing data for 4-Amino-3-chlorobenzotrifluoride and quenching protocols.
Pinpointing Exothermic Parameters
I've gathered further information on the hazards of 4-Amino-3-chlorobenzotrifluoride, confirming diazotization and nitration's exothermic nature. My searches have established that these are the most likely and hazardous exothermic reactions. I've found resources discussing thermal instability and case studies for realistic troubleshooting. Yet, I'm still searching for concrete data for the compound itself, like heat of diazotization/nitration, and decomposition temperature. I'm prioritizing the refinement of quenching protocols.
Assessing Reaction Hazards
I've been gathering details about the exothermic hazards linked to 4-Amino-3-chlorobenzotrifluoride reactions. I am especially focused on the risks presented by diazotization and nitration. I've found some general protocols, which I am now assessing in more detail.
Analyzing Data Gaps
I'm now prioritizing the need for specific, quantitative thermal data, like heat of reaction and decomposition temperatures, for the exact reactions of interest. While I have broad data, that is not chemically specific. I'm focusing on finding the missing thermal data to provide a better response. Also, I am now looking for detailed quenching protocols beyond general advice.
Developing Content Framework
I've assembled a solid base of information on the hazards of 4-Amino-3-chlorobenzotrifluoride reactions, concentrating on diazotization and nitration. I've found DSC data for related diazonium salts and details on nitration exothermicity. The absence of specific calorimetric data for the exact reactions means I will use related compounds to generate a robust guide, clearly stating any data limitations. I'm ready to synthesize the information into FAQs, troubleshooting guides, protocols, diagrams, and tables, ready for the user.
Technical Support Center: Solvent Selection for Recrystallization of Aniline Derivatives
Welcome to the technical support center for the purification of aniline derivatives. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical process of solvent selection for recrystallization. Moving beyond simple protocols, we will explore the underlying chemical principles to empower you to make informed decisions and troubleshoot common issues encountered in the lab.
Fundamental Principles: The "Why" Behind Solvent Choice
Recrystallization is a powerful purification technique for solids, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent should exhibit:
-
High solvency for the target compound at elevated temperatures (near the solvent's boiling point).
-
Low solvency for the target compound at low temperatures (room temperature or below).
-
Favorable solubility for impurities , either being highly soluble at all temperatures (so they remain in the mother liquor) or very insoluble (so they can be removed by hot filtration).[1]
-
Chemical inertness , meaning it will not react with the compound being purified.[2]
-
A boiling point below the melting point of the solute to prevent the compound from "oiling out."
-
Sufficient volatility to be easily removed from the purified crystals.
The core principle guiding initial selection is "like dissolves like." [2] The polarity of the aniline derivative, which is heavily influenced by the substituents on the aromatic ring, dictates the choice of a polar or non-polar solvent. Aniline itself is a somewhat polar molecule due to its amino (-NH2) group but also possesses a significant non-polar benzene ring, giving it limited solubility in water but good solubility in many organic solvents like ethanol, ether, and benzene.[3][4]
Substituents can dramatically alter this balance:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) tend to decrease polarity.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) and groups capable of hydrogen bonding (e.g., -OH) increase polarity.[5]
Systematic Approach to Solvent Selection
A methodical approach to solvent screening is more efficient than random trial and error. This process can be performed on a small scale (10-20 mg of crude material) in test tubes.
Caption: A systematic workflow for single-solvent selection.
Common Solvents and Their Applications for Aniline Derivatives
The choice of solvent is highly dependent on the specific derivative being purified. The following table provides a starting point for selection.
| Solvent | Boiling Point (°C) | Polarity | Common Applications & Notes |
| Water | 100 | High | Suitable for anilines with highly polar functional groups (e.g., -SO₃H, -COOH) or for creating salts. Acetanilide can be recrystallized from hot water.[2][6][7] |
| Ethanol (EtOH) | 78 | High | A versatile and common choice for a wide range of anilines. Often used in a solvent pair with water.[2] |
| Methanol (MeOH) | 65 | High | Similar to ethanol but more volatile. Good for moderately polar derivatives.[2] |
| Ethyl Acetate (EtOAc) | 77 | Medium | A good choice for derivatives of intermediate polarity. Less polar than alcohols. |
| Acetone | 56 | Medium | Can be effective, but its low boiling point can lead to rapid evaporation and premature crystallization.[8] |
| Toluene | 111 | Low | Effective for non-polar aniline derivatives. Its high boiling point is advantageous for dissolving stubborn compounds but can make it difficult to remove. |
| Hexanes/Heptane | ~69 | Low | Used for very non-polar derivatives. Often employed as the "anti-solvent" or "poor" solvent in a mixed-solvent system.[9] |
Troubleshooting Guide & FAQs
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the saturated solution is cooled to a temperature above the melting point of the solute. The compound comes out of solution as a liquid instead of a solid. This is common when the boiling point of the solvent is too high or when there are significant impurities depressing the melting point.[10][11]
-
Solution 1: Reheat and Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[12] This ensures crystallization begins at a lower temperature.
-
Solution 2: Change Solvents. Select a solvent with a lower boiling point.
-
Solution 3: Use a Mixed-Solvent System. Add a "poor" solvent to the hot solution to induce crystallization at a more favorable temperature.
Q2: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This typically means your solution is not supersaturated. Either too much solvent was used, or the compound is more soluble than anticipated.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the solution.[7][12] The microscopic scratches provide nucleation sites for crystal growth.
-
Solution 2: Add a Seed Crystal. If available, add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[12]
-
Solution 3: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[13]
Q3: The starting aniline material is dark and the color persists in the crystals. How can I remove colored impurities?
A: Dark colors in anilines are often due to small amounts of highly colored oxidation products.[11]
-
Solution: Use Activated Charcoal. After dissolving the crude product in the hot solvent, remove the flask from the heat and add a very small amount (a spatula tip) of activated charcoal to the solution.[6][11] The charcoal adsorbs the colored impurities. Bring the solution back to a boil briefly, and then perform a hot gravity filtration to remove the charcoal before cooling.
Q4: When should I use a mixed-solvent system?
A: A mixed-solvent system is ideal when no single solvent has the desired solubility profile.[1][10] You will use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[10][14] Common pairs include ethanol/water, ethyl acetate/hexanes, and methanol/diethyl ether.[1][10]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude aniline derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry. Heat the mixture to boiling (using a hot plate and stir bar) while slowly adding more solvent dropwise until the solid just dissolves.[13]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.[11]
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. Preheat the funnel and receiving flask to prevent premature crystallization.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[13] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals completely to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).[14]
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid).[10][14] This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[11][14]
-
Crystallization & Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
References
- Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem. Retrieved January 10, 2026.
- Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 10, 2026.
- Eby, R. (1981). Solvent selection for recrystallization: An undergraduate organic experiment.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026.
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved January 10, 2026.
- Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved January 10, 2026.
- Aniline. (n.d.). Solubility of Things. Retrieved January 10, 2026.
- Recrystallization. (n.d.).
- Issues with aniline nitrate solubility during crystallization. (n.d.). Benchchem. Retrieved January 10, 2026.
- Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 10, 2026.
- Landrie, C. (n.d.).
- An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents. (n.d.). Benchchem. Retrieved January 10, 2026.
- The Solubility of Aniline. (2022). ChemicalBook. Retrieved January 10, 2026.
- 1- List the most important criteria for selecting a recrystallization.docx. (n.d.). Slideshare. Retrieved January 10, 2026.
- Amines. (n.d.). National Council of Educational Research and Training (NCERT). Retrieved January 10, 2026.
- Solubility experiments of aniline tetramer in different solvents. (n.d.).
- How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange. Retrieved January 10, 2026.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved January 10, 2026.
- Targema, M., et al. (2015). Molecular structure and solvent effects on the dipole moments and polarizabilities of some aniline derivatives.
- Finding the best solvent for recrystallisation student sheet. (2021).
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 10, 2026.
- Polarity of Solvents. (n.d.). MilliporeSigma. Retrieved January 10, 2026.
- Video: Recrystallization - Procedure. (2020). JoVE. Retrieved January 10, 2026.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Video: Recrystallization - Procedure [jove.com]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Technical Support Center: Quantitative Analysis of 2-Chloro-4-(trifluoromethyl)aniline
From the desk of the Senior Application Scientist
Welcome to the technical support center for the quantitative analysis of 2-Chloro-4-(trifluoromethyl)aniline (CAS No: 39885-50-2). This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this key chemical intermediate. Here, we address common challenges and provide field-proven solutions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the quantitative analysis of this compound?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for analyzing this compound.[1] The choice depends on your specific requirements:
-
HPLC (Recommended for Routine QC): Reversed-phase HPLC (RP-HPLC) with UV detection is highly recommended for routine quality control.[1] It is robust, demonstrates high precision, and is suitable for a wide range of potential non-volatile impurities or degradation products that might be present.[1][2]
-
GC: GC is highly efficient for volatile compounds and provides excellent separation.[1] When coupled with a Mass Spectrometer (GC-MS), it offers definitive identification of impurities, which is invaluable for comprehensive characterization and structural elucidation of unknown components.[1][3]
Q2: I'm developing an HPLC method. What is a good starting point for column and mobile phase selection?
A great starting point for method development is reversed-phase chromatography.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard and effective choice for this class of compounds.[2] For faster analysis, consider using columns with smaller particles (e.g., 3 µm) for UPLC applications.[4]
-
Mobile Phase: A simple mobile phase of acetonitrile and water is effective.[4] Adding a small amount of acid, such as 0.1% formic acid, to both the aqueous and organic phases helps to ensure good peak shape and reproducible retention times by controlling the ionization state of the aniline.[2]
Q3: How should I prepare my samples and standards for analysis?
Proper sample and standard preparation is critical for accurate results.
-
Standard Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in the mobile phase or a compatible solvent (like acetonitrile/water) to create a stock solution.[1] Subsequent dilutions should be made from this stock to prepare a calibration curve.
-
Sample Preparation: Dissolve the sample in the same diluent as the standard to a concentration that falls within the validated range of your calibration curve.[2] To protect your column from blockages and extend its lifetime, it is imperative to filter all samples through a 0.45 µm syringe filter before injection.[2][5]
Q4: What are the key parameters to assess when validating my analytical method?
Method validation must be performed in accordance with regulatory guidelines, such as ICH Q2(R1), to ensure the method is fit for its intended purpose.[6] The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Typical HPLC-UV Method Validation Parameters (as per ICH Q2(R1))
| Validation Parameter | Expected Performance | Comments |
| Specificity | No interference at the retention time of the main peak. | Assessed by analyzing blank, placebo, and spiked samples. |
| Linearity (R²) | >0.99 | Typically assessed over a range of 50-150% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Determined by analyzing spiked samples at a minimum of three concentration levels. |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Assessed by multiple injections/preparations by the same analyst on the same day (repeatability) and by different analysts on different days (intermediate precision).[7][8] |
| LOQ (% of target) | ~0.05% | The analyte response should be at least 10 times the baseline noise. |
| LOD (% of target) | ~0.02% | The analyte response should be approximately 3 times the baseline noise. |
| Robustness | No significant impact on results. | Small variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are tested. |
Experimental Workflow & Protocols
The following diagram illustrates a typical workflow for the quantitative analysis of this compound.
Caption: General workflow for quantitative analysis.
Protocol 1: Starting RP-HPLC-UV Method
This protocol provides a robust starting point for method development and should be fully validated according to ICH Q2(R1) guidelines before routine use.[7][8]
-
Chromatographic System: An HPLC system equipped with a pump, UV-Vis detector, column oven, and autosampler.[2]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase:
-
Chromatographic Conditions:
-
Gradient Program: A gradient may be necessary to separate impurities. A suggested starting gradient is:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
Troubleshooting Guide
This section addresses specific issues you may encounter during HPLC analysis.
Problem 1: Peak Tailing
Peak tailing is the most common chromatographic problem for aniline compounds. It is often caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.[5]
Caption: Troubleshooting decision tree for peak tailing.
Solutions for Peak Tailing:
-
Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) suppresses the ionization of silanol groups, minimizing the secondary interactions.[9]
-
Use a Mobile Phase Additive: If pH adjustment is insufficient, adding a small amount of a competitive amine like triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase can be effective.[5] The TEA will preferentially interact with the active silanol sites, improving the peak shape of the primary analyte.
-
Increase Buffer Strength: Ensure your buffer concentration is adequate, typically in the 10-50 mM range, to maintain a constant pH and ionic state for the analyte.[5][9]
-
Use a Modern Column: Modern HPLC columns are often manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. Using such a column is often the most effective solution.[9]
Problem 2: Unstable Retention Times
Drifting retention times can compromise the accuracy and precision of your quantification.
| Potential Cause | Explanation & Solution |
| Poor Column Equilibration | The column chemistry has not reached equilibrium with the mobile phase. Solution: Increase the column equilibration time before starting your analytical sequence.[10] |
| Incorrect Mobile Phase Composition | Errors in preparation or degradation of mobile phase components can cause drift. Solution: Prepare fresh mobile phase daily. If using a gradient pump, ensure the mixer is functioning correctly.[10] |
| Temperature Fluctuations | The column temperature directly affects retention time. Solution: Use a thermostatted column oven and ensure the laboratory ambient temperature is stable.[10] |
| Changing Flow Rate | Inconsistent flow from the pump will lead to proportional changes in retention time. Solution: Check for leaks in the system, ensure pump seals are in good condition, and verify the flow rate with a calibrated flow meter.[10][11] |
Problem 3: High System Backpressure
A sudden increase in backpressure can indicate a blockage in the HPLC system.
| Potential Cause | Explanation & Solution |
| Blocked Column Frit | Particulates from the sample or mobile phase have blocked the inlet frit of the column. Solution: Always filter samples and mobile phases.[5] If a blockage occurs, try back-flushing the column (if permitted by the manufacturer).[5] Using a guard column or an in-line filter can prevent this issue.[5] |
| Buffer Precipitation | The buffer has precipitated in the mobile phase, often due to high organic solvent concentration. Solution: Ensure the buffer is soluble in all mobile phase compositions used in your gradient. Flush the system with high aqueous mobile phase to dissolve precipitated salts.[12] |
| System Blockage | A blockage may exist elsewhere, such as in the injector or tubing. Solution: Systematically disconnect components starting from the detector and working backward to isolate the source of the high pressure.[11] |
References
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. (n.d.). BenchChem.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Quality Guidelines. (n.d.). ICH.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products. (n.d.). BenchChem.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
- Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC.
- HPLC Troubleshooting Guide. (n.d.). Phenomenex.
- Application Note: High-Sensitivity GC-MS Methods for the Detection and Quantification of 4-(Trifluoromethyl)aniline. (n.d.). BenchChem.
- A Comparative Guide to HPLC and GC Methods for the Impurity Profiling of 4-(Trifluoromethyl)aniline. (n.d.). BenchChem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. realab.ua [realab.ua]
Technical Support Center: Overcoming Poor Reactivity in Functionalization Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor reactivity in functionalization reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower you to troubleshoot complex chemical transformations effectively. This resource is structured as a series of questions and answers that address common and specific issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My functionalization reaction is showing little to no product formation. What are the first and most critical parameters to investigate?
A1: When a reaction fails or provides a low yield, a systematic approach is crucial to identify the root cause. Before making drastic changes, start by assessing the foundational parameters of your setup. Many seemingly complex issues stem from simple oversights.
The Foundational Checklist:
-
Reagent and Solvent Integrity: This is the most common source of failure. Many catalysts and reagents, particularly in C-H functionalization and cross-coupling reactions, are highly sensitive to air and moisture.[1][2]
-
Inert Atmosphere: The active state of many transition-metal catalysts (e.g., Pd(0)) is readily oxidized by atmospheric oxygen, leading to deactivation.[2][3]
-
Action: Confirm your inert gas (Argon or Nitrogen) is of high purity and that your reaction vessel is properly sealed. Employ techniques like freeze-pump-thaw cycles for rigorous degassing of sensitive reaction mixtures.[3]
-
-
Reaction Temperature: C-H activation and other functionalization reactions often have a significant activation energy barrier.[1]
-
Action: Ensure your heating apparatus is calibrated and providing consistent temperature. If the reaction is sluggish, a careful, incremental increase in temperature may be necessary. Conversely, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[1][2] A temperature screen is often a valuable optimization step.[2][4][5]
-
-
Stoichiometry: Incorrect stoichiometry can lead to the complete consumption of a limiting reagent before the reaction is complete, or an excess of one reagent could promote side reactions.[6][7][8][9]
-
Action: Double-check all calculations for molar equivalents. In many catalytic reactions, the substrate is the limiting reagent to maximize its conversion, especially in late-stage functionalization.[10]
-
The following flowchart provides a logical workflow for initial troubleshooting when faced with a low-yielding reaction.
Caption: A logical flowchart for troubleshooting low-yield functionalization reactions.
Q2: My reaction starts but then stalls, or the catalyst appears to die. What are the likely causes of catalyst deactivation?
A2: Catalyst deactivation is a frequent culprit in sluggish or incomplete reactions. It occurs when the active catalytic species is converted into an inactive form.[11][12] Understanding the mechanism of deactivation is key to preventing it.
Common Deactivation Pathways:
| Deactivation Mechanism | Causality | Mitigation Strategies |
| Poisoning | Impurities in the substrate, reagents, or solvent bind strongly to the catalyst's active sites, blocking them from participating in the catalytic cycle.[11][12] Common poisons for palladium catalysts include sulfur, phosphorus, and lead compounds.[1] | Purify all starting materials rigorously (e.g., recrystallization, column chromatography). Use high-purity solvents and reagents. |
| Thermal Decomposition | At excessively high temperatures, the catalyst or its supporting ligands can degrade, leading to the formation of inactive species like bulk metal aggregates (e.g., palladium black).[1][11] | Determine the minimum temperature required for efficient conversion through careful optimization. Avoid prolonged heating after the reaction has reached completion.[1] |
| Product Inhibition | The reaction product may coordinate more strongly to the catalyst than the starting material, effectively sequestering the catalyst and preventing turnover.[1] | Optimize reaction conditions to favor product release. Consider a catalyst system known to be less susceptible to product inhibition. In some cases, running the reaction at lower conversion may be necessary. |
| Functional Group Coordination | If the substrate or product contains strongly coordinating functional groups (e.g., unprotected amines, thiols), they can bind irreversibly to the metal center, shutting down catalysis.[13][14] | Use protecting groups for highly coordinating moieties. Alternatively, select a catalyst system that is more tolerant to these functional groups.[13] |
A simplified catalytic cycle is shown below, highlighting points where deactivation can occur.
Caption: Generalized catalytic cycle with potential points of catalyst deactivation.
Q3: My substrate is known to be unreactive. What advanced strategies can I employ to promote functionalization?
A3: Activating inherently unreactive C-H bonds or sterically hindered positions is a significant challenge.[15] This often requires moving beyond standard conditions and employing more specialized techniques.
Strategies for Activating Unreactive Substrates:
-
Harnessing Secondary Interactions & Directing Groups: A functional group on the substrate can be used to direct a metal catalyst to a specific, otherwise unreactive, C-H bond.[14]
-
Strongly Coordinating Groups: Groups like pyridines or amides can form stable five- or six-membered metallacycle intermediates, enabling functionalization. However, these stable intermediates can sometimes be less reactive in the subsequent bond-forming step.[14]
-
Weakly Coordinating Groups: Utilizing ubiquitous, weakly coordinating functional groups (e.g., ketones, esters) is a powerful strategy. The resulting cyclometalated intermediates are often more reactive, allowing for a broader range of transformations.[14]
-
-
More Reactive Catalytic Systems:
-
Ligand Modification: The electronic and steric properties of ligands have a profound impact on the catalyst's reactivity.[1] Switching to more electron-donating and bulkier ligands can often promote the C-H activation step. A thorough ligand screen is highly recommended.
-
High-Valent Catalysis: Employing catalysts that operate in higher oxidation states (e.g., Rh(III), Ir(III)) can open up different mechanistic pathways for C-H functionalization.[16]
-
-
Solvent Effects: The choice of solvent can dramatically alter reactivity by stabilizing or destabilizing the transition state of the rate-determining step.[17][18]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Often used in cross-coupling reactions, they can dissolve ionic reagents and stabilize charged intermediates.[1]
-
Nonpolar Solvents (e.g., Toluene, Dioxane): Can be effective, particularly if charged intermediates are not involved.
-
Fluorinated Alcohols (e.g., HFIP): These solvents have unique properties, including high polarity and low nucleophilicity, and have been shown to promote challenging C-H functionalization reactions.[1]
-
-
Use of Additives: Sometimes, the addition of a co-catalyst or additive can facilitate a difficult transformation. For example, acids can be used to alter the rate-determining step in certain photoredox-catalyzed C-H functionalizations.[19]
Troubleshooting Guide: Specific Issues
Issue 1: Low Yield in a Palladium-Catalyzed C-H Arylation
-
Question: I am attempting a Pd-catalyzed C-H arylation of an imidazole with an aryl halide, but my yield is consistently below 20%. I have confirmed my starting materials are pure. What should I try next?
-
Answer: Low yield in this type of reaction often points to issues with the catalyst, base, or reaction conditions. Here is a systematic optimization workflow.
Key Experiment: Optimization of a Palladium-Catalyzed C-H Arylation
This protocol provides a general framework for optimizing a challenging C-H arylation reaction.
1. Baseline Experiment Setup:
- To an oven-dried reaction tube, add the imidazole substrate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol %), and a ligand (e.g., XPhos, 10 mol %).
- Add a base (e.g., K₂CO₃, 2.0 equiv).
- Evacuate and backfill the tube with argon three times.[1]
- Add anhydrous, degassed DMF via syringe.
- Seal the tube and heat the reaction at 110 °C with vigorous stirring.
- Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).[1][3]
2. Systematic Parameter Variation (One-Variable-at-a-Time):
| Parameter | Variables to Screen | Rationale & Causality |
| Ligand | SPhos, RuPhos, P(t-Bu)₃, Buchwald Palladacycle Precatalysts | The ligand's steric bulk and electronic properties are critical for both catalyst stability and promoting the reductive elimination step. Screening different ligand classes is often the most impactful optimization.[1][3] |
| Base | K₃PO₄, Cs₂CO₃, KOAc | The base is crucial for the C-H activation step (concerted metalation-deprotonation). The base's strength, solubility, and counter-ion can significantly affect the reaction rate and yield.[3] |
| Solvent | Dioxane, Toluene, NMP, DMAc | The solvent influences the solubility of reagents and the stability of catalytic intermediates. A change in solvent can dramatically alter the reaction outcome.[1][17] |
| Temperature | 80 °C, 100 °C, 120 °C, 140 °C | C-H activation is often the rate-limiting step and is temperature-dependent. However, temperatures above 140 °C can risk catalyst decomposition. A temperature screen will identify the optimal balance.[1][2] |
3. Analysis and Interpretation:
-
After each run, carefully analyze the crude reaction mixture to identify not only the product but also potential side products (e.g., dehalogenated starting material, homocoupled products).[3] This information provides clues about competing reaction pathways.
-
Once an improved condition is found, it can be used as the new baseline for further optimization.
References
- Activating unreactive substrates : the role of secondary interactions.
- Solvent effects. Wikipedia. [Link]
- Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.
- Activating Unreactive Substrates: The Role of Secondary Interactions. Wiley. [Link]
- Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
- What are some common causes of low reaction yields? Reddit. [Link]
- A Brief Introduction to Chemical Reaction Optimiz
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
- How does the solvent affect reaction r
- Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization.
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
- Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
- Common ways to lose product and reduce yield? Reddit. [Link]
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. PID Eng&Tech. [Link]
- Catalyst deactivation caused by functional group coordination.
- A Brief Introduction to Chemical Reaction Optimization.
- Activating unreactive substrates : the role of secondary interactions. Stanford Libraries. [Link]
- Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering. [Link]
- Nucleophilic Addition of Stabilized Phosphorus Ylides to Closo-Decaborate Nitrilium Salts: A Synthetic Route to Boron Cluster-Functionalized Iminoacyl Phosphoranes and Their Application in Potentiometric Sensing. MDPI. [Link]
- Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
- Limiting Reagents. Chemistry LibreTexts. [Link]
- Reaction optimization with base (left) and temperature (right).
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- The reactant that is entirely used up in a reaction is called limiting reagent. BYJU'S. [Link]
- Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions.
- Optimization of reaction conditions.
- Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]
- Stoichiometry: mass-to-mass and limiting reagent. Khan Academy. [Link]
- Stoichiometry: With Excess or Limiting Reagents.
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- 8. Khan Academy [khanacademy.org]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 17. Solvent effects - Wikipedia [en.wikipedia.org]
- 18. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
workup procedure for removing unreacted 2-Chloro-4-(trifluoromethyl)aniline
Topic: Effective Removal of Unreacted 2-Chloro-4-(trifluoromethyl)aniline
This guide provides researchers, chemists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the efficient removal of the common starting material, this compound, from a reaction mixture. The methodologies described herein are grounded in fundamental chemical principles and are designed to be both effective and adaptable to a variety of reaction scales and product profiles.
Section 1: Understanding the Impurity: Key Properties of this compound
A successful purification strategy begins with a thorough understanding of the impurity's physicochemical properties. This compound is a substituted aniline whose reactivity and solubility are dictated by the interplay of its basic amino group and the electron-withdrawing chloro and trifluoromethyl substituents. These properties are crucial for selecting an appropriate separation technique.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClF₃N | [1][2][3] |
| Molecular Weight | 195.57 g/mol | [4][5][6] |
| Appearance | Clear colorless to yellow liquid/solid | [1][3][4] |
| Boiling Point | 214-218 °C (at 760 mmHg) | [4][5] |
| Density | ~1.416 g/mL at 25 °C | [5][7] |
| Basicity | Weakly basic | [8][9] |
| Solubility | Soluble in common organic solvents (EtOAc, DCM, Et₂O); forms a water-soluble salt in aqueous acid. | [8][10] |
Section 2: Decision-Making Workflow for Purification Strategy
Choosing the right purification method is critical for maximizing yield and purity while minimizing time and resource expenditure. This decision tree provides a logical workflow to guide you from the crude reaction mixture to the optimal purification protocol based on the properties of your desired product.
Caption: Decision workflow for selecting a purification method.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most direct and common method to remove this compound?
A1: The most robust and widely used method is an acidic liquid-liquid extraction.[8][11] The basic amino group of the aniline is readily protonated by a dilute aqueous acid (e.g., 1 M HCl), forming the corresponding anilinium hydrochloride salt.[8] This salt is highly soluble in the aqueous phase and can be easily separated from your desired product, which remains in the organic layer (assuming it is not also strongly basic).
Q2: My desired product is sensitive to acid. What are my alternatives to an acid wash?
A2: If your product is acid-labile, you should avoid acidic extractions. Your primary alternatives are:
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[12] Careful selection of the eluent system is key to resolving your product from the aniline.
-
Recrystallization: If your product is a solid and you can identify a solvent in which its solubility differs significantly from that of the aniline impurity at different temperatures, recrystallization can be a highly effective purification method.[13][14]
-
Neutral or Basic Washes: You can wash the organic solution with water and brine. While less effective than an acid wash for removing the aniline, it can help remove other water-soluble impurities. In some rare cases, if the product is acidic, a basic wash (e.g., with aqueous NaHCO₃) could be used, but this is generally not effective for removing a basic impurity like aniline.
Q3: I'm trying column chromatography, but the aniline is co-eluting with my product. How can I improve the separation?
A3: Co-elution is a common challenge, especially if the product and impurity have similar polarities.[12][15] To improve separation on a silica gel column:
-
Add a Basic Modifier: Add a small amount of triethylamine (~0.1-1%) to your eluent system.[8] This deactivates the acidic silanol groups on the silica surface, reducing the "streaking" of the basic aniline and often leading to a cleaner separation.
-
Change the Solvent System: Experiment with different solvent systems that have different selectivities. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.[12]
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina, which has different surface properties.[12] Alternatively, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase can be very effective.[16]
Q4: After purification, my product is still a dark oil or solid. How can I decolorize it?
A4: Discoloration is typically caused by trace amounts of oxidized or polymeric byproducts formed from the aniline starting material.[11] The most effective way to decolorize your product is by treating it with activated carbon (charcoal). During recrystallization, add a small amount of activated carbon to the hot solution, allow it to heat for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed colored impurities before allowing the solution to cool and crystallize.[11]
Section 4: Detailed Troubleshooting Guides & Protocols
Guide 1: Standard Workup - Acidic Liquid-Liquid Extraction
This protocol leverages the basicity of the aniline to separate it from a neutral or acidic product.
Experimental Protocol:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). If the reaction was run in a water-miscible solvent like THF or acetonitrile, it is best to first remove it under reduced pressure and then redissolve the residue.[10][17]
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Acid Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.
-
Scientist's Note: The HCl protonates the basic aniline, forming the water-soluble anilinium chloride salt, which will partition into the aqueous layer.[8]
-
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to fully separate. The aqueous layer containing the aniline salt can be drained and discarded.
-
Repeat (Optional but Recommended): Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal of the aniline.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Follow this with a wash using saturated aqueous sodium chloride (brine) to facilitate the removal of dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the dried solution and concentrate the solvent under reduced pressure to yield the purified product.
-
Verification: Assess the purity of the product by TLC or LC-MS, comparing it to a sample of the crude material and a standard of the this compound starting material. The spot or peak corresponding to the aniline should be absent or significantly reduced.
Troubleshooting:
-
Emulsion Formation: If a stable emulsion forms at the interface of the two layers, add a small amount of brine (saturated NaCl solution) and swirl gently. If this fails, you may need to filter the entire mixture through a pad of Celite.[18]
Guide 2: Purification by Column Chromatography
This method is ideal when acidic extraction is not feasible or when other impurities are present.
Experimental Protocol:
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Test various solvent mixtures (e.g., different ratios of hexane/ethyl acetate).
-
Scientist's Note: For basic compounds like anilines, streaking is common on silica TLC plates. To get a more accurate Rf value and preview the effect on a column, prepare a TLC developing jar containing your chosen eluent plus ~1% triethylamine (TEA).[8]
-
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent system.
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading) and carefully apply it to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Guide 3: Purification by Recrystallization
This is a powerful technique for purifying solid products.
Experimental Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[13][19] The aniline impurity should ideally remain soluble at low temperatures or be insoluble even when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Decolorization (If Needed): If the solution is colored, add a small amount of activated carbon and perform a hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Verification: Check the purity by measuring the melting point and comparing it to the literature value. A sharp melting point close to the expected value indicates high purity.
References
- ResearchGate. (2014). How do I remove aniline from the reaction mixture? [Online Forum].
- Otto Chemie Pvt. Ltd. This compound, 97%. [Product Page].
- ChemBK. This compound. [Chemical Database].
- JoVE. (2020). Video: Recrystallization - Procedure. [Educational Resource].
- Cram. Recrystallization Of Acetanilide From Aniline. [Essay].
- Sarthaks eConnect. (2021). A reaction is carried out aniline as a reactant as well as a solvent. How will you remove unreacted aniline? [Q&A Platform].
- Hosseini, M. S., et al. (2019). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Microchemical Journal.
- Reddit. (2014). Purify and dry aniline? [Online Forum].
- PubChem. This compound. [Chemical Database].
- LookChem. Purification of Aniline. [Chemical Information].
- SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Application Note].
- Scribd. Recrystallization: Figure 1. Structure of Aniline. [Document].
- ResearchGate. (2013). How to remove aniline from reaction mixture. [Online Forum].
- U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Methodology Document].
- Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? [Q&A Platform].
- Zhou, Y., et al. (2018). Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin. Industrial & Engineering Chemistry Research.
- University of Rochester, Frontier Group. Remove Sticky Reagents. [Educational Resource].
- Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents. [Educational Resource].
- University of Rochester, Frontier Group. Workup for Polar and Water-Soluble Solvents. [Educational Resource].
- Gendron, R., et al. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research.
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Technical Support Center: Preventing Oxidation of 4-Amino-3-chlorobenzotrifluoride
Welcome to the technical support center for 4-Amino-3-chlorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound, specifically its susceptibility to oxidation. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: My previously colorless or light yellow 4-Amino-3-chlorobenzotrifluoride has turned dark yellow or brown. What is causing this discoloration?
A1: The darkening of 4-Amino-3-chlorobenzotrifluoride is a common indicator of oxidation.[1][2] Aromatic amines, such as this compound, are susceptible to air oxidation, which leads to the formation of highly colored impurities.[1][2] Exposure to oxygen, light, and elevated temperatures can accelerate this degradation process.[2][3] The amino group (-NH₂) is the primary site of oxidation, which can lead to the formation of nitroso, azoxy, or polymeric compounds, resulting in the observed color change.[1]
Q2: What are the ideal storage conditions to maintain the stability of 4-Amino-3-chlorobenzotrifluoride?
A2: To minimize oxidation and ensure long-term stability, 4-Amino-3-chlorobenzotrifluoride should be stored under the following conditions:
-
Inert Atmosphere: The most critical factor is to exclude oxygen.[1] Store the compound under an inert atmosphere, such as dry nitrogen or argon.[1] This can be achieved by using a well-sealed container, like those with a Sure/Seal™ system, and backfilling with an inert gas after each use.[4]
-
Temperature Control: Store the compound in a cool environment, ideally refrigerated at temperatures not exceeding 8°C.[2][5]
-
Light Protection: Protect the compound from light by storing it in an amber vial or a dark location.[2][3]
-
Moisture Control: Keep the container tightly sealed to prevent the ingress of moisture, which can also contribute to degradation.[6][7]
Q3: Can I still use my 4-Amino-3-chlorobenzotrifluoride if it has darkened?
A3: The usability of discolored 4-Amino-3-chlorobenzotrifluoride depends on the sensitivity of your application. Significant darkening indicates the presence of impurities, which can negatively impact your experimental results, especially in applications requiring high purity like pharmaceutical development.[2] For less sensitive applications, purification before use may be an option. However, it is highly recommended to use a fresh, unoxidized sample for critical experiments to ensure reproducibility and accuracy.
Q4: What are the primary strategies to prevent oxidation during my experiments?
A4: There are three main strategies to prevent the oxidation of 4-Amino-3-chlorobenzotrifluoride during a reaction:
-
Inert Atmosphere Techniques: The most direct method is to perform all manipulations under an inert atmosphere of nitrogen or argon.[1] This includes using degassed solvents and employing air-free techniques such as a Schlenk line or a glove box.[8][9][10]
-
Use of Antioxidants/Reducing Agents: For some applications, the addition of a small amount of an antioxidant or a sacrificial reducing agent can help prevent oxidation.[1][11][12] Aromatic amine antioxidants are known to scavenge free radicals and inhibit the autocatalytic degradation cycle.[11]
-
Chemical Protection of the Amino Group: The most robust method is to temporarily protect the amino group by converting it into a less reactive functional group, such as an amide or a carbamate.[1][13] This protecting group can be removed later in the synthetic sequence to regenerate the amine.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration of the compound upon opening a new bottle. | Exposure to ambient air and humidity upon opening. | Immediately after opening, flush the headspace of the bottle with a dry, inert gas (nitrogen or argon) before resealing. For frequent use, consider transferring smaller aliquots to separate vials under an inert atmosphere.[4][7] |
| Formation of colored byproducts during a reaction. | Oxidation of the amino group by atmospheric oxygen or oxidizing reagents present in the reaction mixture. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[4] 2. Use freshly degassed solvents for the reaction. 3. Maintain a positive pressure of inert gas throughout the reaction.[14] 4. If compatible with your reaction chemistry, consider adding a suitable antioxidant.[12] |
| Degradation of the compound during purification (e.g., column chromatography). | Prolonged exposure to air and the slightly acidic nature of standard silica gel can accelerate oxidation.[1] | 1. Perform chromatography as quickly as possible. 2. Apply a positive pressure of nitrogen or argon to the top of the column.[1] 3. Consider deactivating the silica gel by using an eluent containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine).[1] |
| Inconsistent reaction yields or unexpected side products. | Use of partially oxidized starting material. | Always start with a fresh or properly stored sample of 4-Amino-3-chlorobenzotrifluoride. If in doubt about the quality, consider purifying a small sample by distillation or chromatography and comparing its performance in a test reaction. |
Experimental Protocols
Protocol 1: Degassing Solvents
This protocol is essential for removing dissolved oxygen from solvents, which can be a primary oxidant.
Method: Sparge with Inert Gas
-
Obtain a long needle or a glass tube that can reach the bottom of the solvent container.
-
Connect the needle or tube to a source of dry, inert gas (nitrogen or argon) with a bubbler to monitor the gas flow.
-
Insert the needle or tube into the solvent, ensuring the tip is below the liquid surface.
-
Gently bubble the inert gas through the solvent for at least 30-60 minutes.
-
Store the degassed solvent under a positive pressure of the inert gas.
Protocol 2: Handling and Dispensing Air-Sensitive Reagents
This protocol outlines the standard procedure for safely transferring 4-Amino-3-chlorobenzotrifluoride using a syringe and inert gas.
Equipment:
-
A bottle of 4-Amino-3-chlorobenzotrifluoride with a septum-sealed cap (e.g., AcroSeal or Sure/Seal).[4][8]
-
A clean, dry syringe with a long needle (18-21 gauge).[8][14]
-
A source of dry, inert gas (nitrogen or argon) with a needle for gas inlet.
Procedure:
-
Puncture the septum of the reagent bottle with the inert gas inlet needle.
-
Puncture the septum with the syringe needle.
-
Gently flush the syringe with the inert gas from the headspace of the bottle a few times.
-
Pressurize the bottle slightly by allowing the inert gas to flow in.
-
Withdraw the desired amount of the liquid into the syringe.
-
Remove the syringe and immediately dispense the reagent into the reaction vessel, which should also be under an inert atmosphere.
Visualizations
Workflow for Handling Air-Sensitive Reagents
Caption: Workflow for minimizing oxidation during experiments.
Decision Tree for Troubleshooting
Caption: Troubleshooting decision tree for oxidation issues.
References
- 4-Amino-3-Chlorobenzotrifluoride - bouling chemical co., limited. (n.d.).
- Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.).
- Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.).
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (n.d.).
- Air Free Techniques | Handling Air-Sensitive Materials - Ossila. (n.d.).
- Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4).
- Aromatic Amines Antioxidants - Performance Additives. (n.d.).
- Handling air-sensitive reagents AL-134 - MIT. (n.d.).
- 4-Amino-3-chlorobenzotrifluoride - Matrix Scientific. (n.d.).
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
- Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines - ResearchGate. (2025, July 17).
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. (2012, September 21).
- What is the most efficient method to protect aromatic amines. apart from acetylation? (2017, March 23).
- Material Safety Data Sheet - 3-Amino-4-chlorobenzotrifluoride, 97% - Cole-Parmer. (n.d.).
- preventing oxidation of the amino group in 2,4,6-trimethyl-3-nitroaniline - Benchchem. (n.d.).
- Preventing oxidation of 2'-Aminoacetophenone during storage - Benchchem. (n.d.).
- 4-Amino-3-chlorobenzotrifluoride - ChemicalBook. (n.d.).
- Yano, K., Wachi, M., Tsuchida, S., Kitazume, T., & Iwai, N. (2015). Degradation of benzotrifluoride via the dioxygenase pathway in Rhodococcus sp. 065240. Bioscience, Biotechnology, and Biochemistry, 79(3), 496-504.
- US20120271026A1 - Inhibition of amine oxidation - Google Patents. (n.d.).
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-(trifluoromethyl)aniline and 4-Chloro-2-(trifluoromethyl)aniline
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of organic synthesis, halogenated and fluorinated aromatic amines are indispensable building blocks, particularly in the development of pharmaceuticals and agrochemicals.[1] The inclusion of a trifluoromethyl (-CF3) group, for instance, can significantly enhance molecular lipophilicity and metabolic stability.[1] This guide provides a detailed comparative analysis of the chemical reactivity of two critical structural isomers: 2-Chloro-4-(trifluoromethyl)aniline (Isomer A) and 4-Chloro-2-(trifluoromethyl)aniline (Isomer B) . Understanding their distinct electronic and steric profiles is paramount for predicting reaction outcomes and designing efficient synthetic routes.
This document moves beyond a simple catalog of reactions to explain the underlying principles governing the differential reactivity of these isomers. We will explore their behavior in key chemical transformations, supported by mechanistic insights and representative experimental protocols.
Isomer Structures and Foundational Electronic Properties
The reactivity of an aromatic compound is fundamentally dictated by the interplay of inductive and resonance effects of its substituents. The three key functional groups on our isomers—amino (-NH2), chloro (-Cl), and trifluoromethyl (-CF3)—exert profound and often competing influences.
-
Amino Group (-NH2): A powerful activating group that donates electron density to the aromatic ring via a strong positive resonance effect (+R). It is a potent ortho, para-director for electrophilic aromatic substitution.[2]
-
Chloro Group (-Cl): Exhibits a dual nature. It deactivates the ring through a negative inductive effect (-I) but directs incoming electrophiles to the ortho and para positions due to a weaker positive resonance effect (+R) from its lone pairs.
-
Trifluoromethyl Group (-CF3): A strongly deactivating group due to the powerful -I effect of the three fluorine atoms. It is a meta-director.[3]
The relative positioning of these groups in Isomer A and Isomer B creates distinct electronic environments, which is the primary driver of their differential reactivity.
Comparative Reactivity Analysis
We will now dissect the expected reactivity of each isomer in three fundamental classes of organic reactions.
Electrophilic Aromatic Substitution (EAS)
In both isomers, the amino group is the most powerful activating group and therefore governs the position of electrophilic attack. The positions ortho (C2, C6) and para (C4) to the amino group (at C1) are the most electron-rich. However, in both molecules, the C2 and C4 positions are already substituted. This leaves the C6 position as the primary site for electrophilic substitution.
Prediction: Isomer A will exhibit greater reactivity towards electrophiles than Isomer B.
Causality:
-
Electronic Deactivation: In Isomer B, the potent electron-withdrawing -CF3 group is located at the C2 position (ortho to the amine). This position allows it to exert a maximal deactivating inductive effect on the entire ring, significantly reducing the ring's nucleophilicity and slowing the rate of electrophilic attack. In Isomer A, the -CF3 group is at C4 (para), and its deactivating influence on the C6 reaction site is less pronounced.
-
Steric Hindrance: The bulky -CF3 group at the C2 position in Isomer B sterically hinders the approach of an electrophile to the adjacent C6 position, further decreasing the reaction rate compared to Isomer A, where the less bulky -Cl atom is at C2.
Data Summary Table: Predicted Reactivity
| Reaction Type | Most Reactive Isomer | Rationale |
| Electrophilic Aromatic Substitution (EAS) | Isomer A (this compound) | Less electronic deactivation and steric hindrance at the target C6 position. |
| Nucleophilic Aromatic Substitution (SNAr) | Isomer B (4-Chloro-2-(trifluoromethyl)aniline) | Strong activation of the C4-Cl bond by the ortho -CF3 group, leading to better stabilization of the Meisenheimer intermediate. |
| N-Acylation (at the Amino Group) | Isomer A (this compound) | The amino group is more nucleophilic due to reduced inductive withdrawal and steric shielding from the distal -CF3 group. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of a leaving group (in this case, chloride) from an electron-deficient aromatic ring. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its rate is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[4]
Prediction: Isomer B is significantly more reactive towards SNAr for the displacement of the chloride ion.
Causality:
-
Intermediate Stabilization: In Isomer B, the chloride leaving group is at C4. The powerful electron-withdrawing -CF3 group is at the C2 position (ortho to the amine but, crucially, para to the site of nucleophilic attack if we consider the ring system relative to the leaving group). This ortho -CF3 group provides powerful stabilization for the negative charge that develops in the ring during the formation of the Meisenheimer complex.
-
Lack of Activation: In Isomer A, the chloride is at C2. The -CF3 group is at C4, which is meta to the C2 position. A meta electron-withdrawing group does not effectively stabilize the Meisenheimer complex through resonance, rendering Isomer A far less reactive in SNAr reactions at the C2 position.
Caption: SNAr reaction pathway comparison.
Reactions at the Amino Group (e.g., N-Acylation)
The reactivity of the amino group as a nucleophile depends on the availability of its lone pair of electrons. Electron-withdrawing groups on the ring decrease the electron density on the nitrogen atom, reducing its nucleophilicity.
Prediction: The amino group of Isomer A is more nucleophilic and will react faster in acylation reactions.
Causality:
-
Inductive Effect: In Isomer B, the -CF3 group is ortho to the -NH2 group. Its strong -I effect is most potent at this close proximity, significantly withdrawing electron density from the nitrogen atom and making it less nucleophilic.
-
Steric Hindrance: The ortho -CF3 group in Isomer B also presents a significant steric barrier, physically blocking the approach of acylating reagents (like acetyl chloride) to the nitrogen atom. In Isomer A, the -CF3 group is in the para position, where its inductive effect on the amine is weaker, and it presents no steric hindrance.
Experimental Protocols
The following protocols are representative methodologies. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Electrophilic Bromination (via Amine Protection)
This protocol illustrates a typical workflow for achieving mono-substitution by first protecting the highly reactive amine functionality.[2][5]
Step 1: Protection (Acetylation)
-
Dissolve 1.0 equivalent of the chosen aniline isomer (e.g., this compound) in dichloromethane.
-
Add 1.2 equivalents of pyridine or another non-nucleophilic base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup to isolate the N-acylated product (acetanilide).
Step 2: Bromination
-
Dissolve the protected acetanilide in glacial acetic acid.
-
Add 1.0 equivalent of N-bromosuccinimide (NBS).
-
Stir the mixture at room temperature for 4-8 hours. Monitor by TLC.
-
Pour the reaction mixture into water to precipitate the brominated product.
-
Filter and wash the solid with water.
Step 3: Deprotection
-
Reflux the brominated acetanilide in a mixture of ethanol and aqueous HCl (e.g., 6M) for 6-12 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the final brominated aniline product.
-
Extract with an organic solvent, dry, and purify by column chromatography.
Caption: Workflow for controlled electrophilic bromination.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for displacing the chloride in Isomer B.
-
To a solution of 4-Chloro-2-(trifluoromethyl)aniline (Isomer B, 1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (e.g., sodium methoxide or a secondary amine, 1.2 eq).
-
Add a base if required (e.g., K2CO3, 2.0 eq, especially for amine nucleophiles).
-
Heat the reaction mixture to 80-120 °C. The reaction time can vary from 2 to 24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
While this compound and 4-Chloro-2-(trifluoromethyl)aniline are simple structural isomers, their reactivity profiles are starkly different.
-
This compound (Isomer A) is the preferred substrate for electrophilic aromatic substitutions and reactions involving the nucleophilic amino group , owing to its more electron-rich nature and lower steric hindrance around the key reactive sites.
-
4-Chloro-2-(trifluoromethyl)aniline (Isomer B) is highly activated for nucleophilic aromatic substitution to displace the C4-chloride, a reaction in which Isomer A is largely unreactive.
This guide provides the foundational logic to empower researchers in selecting the correct isomer and reaction conditions for their synthetic targets. A thorough understanding of these electronic and steric principles is crucial for minimizing side reactions, improving yields, and accelerating the drug development process.
References
- ResearchGate. Synthesis and Application of Trifluoromethyl Substituted Free Anilines.
- ResearchGate. Scope of the meta‐trifluoromethylaniline synthesis.
- ResearchGate. Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines.
- MDPI. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review.
- Google Patents. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
- ResearchGate. ChemInform Abstract: Synthesis of 2-Substituted Trifluoromethylquinolines for the Evaluation of Leishmanicidal Activity.
- Google Patents. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
- ResearchGate. (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline.
- YouTube. Electrophilic substitution reactions of aniline. (Halogenation).
- PubChem. 2-Chloro-4-trifluoromethylaniline.
- NIH. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.
- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
- NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- ResearchGate. (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- Scribd. TmpF6 - Electrophilic Substitution Reaction of Aniline | PDF.
- YouTube. nucleophilic aromatic substitutions.
- Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.
Sources
A Senior Application Scientist's Guide to Confirming the Structure of 2-Chloro-4-(trifluoromethyl)aniline Derivatives by NMR
Introduction: The Analytical Imperative for Substituted Anilines
2-Chloro-4-(trifluoromethyl)aniline and its derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their precise molecular structure dictates their chemical reactivity and, ultimately, the efficacy and safety of the final product. Any ambiguity in the substitution pattern on the aniline ring—for instance, an isomeric impurity—can lead to significant downstream consequences in a synthetic route.
Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for quality control and regulatory compliance. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for its ability to provide a definitive, atom-by-atom map of a molecule's covalent framework. This guide will delve into the expert application of multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) for the structural characterization of this specific class of molecules, comparing its utility with complementary methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
The NMR Fingerprint: Understanding Electronic Effects
The structure of this compound presents a fascinating case for NMR analysis due to the competing electronic effects of its substituents. The amino (-NH₂) group is an activating, ortho-, para-directing group, donating electron density to the ring via resonance. Conversely, the chloro (-Cl) and trifluoromethyl (-CF₃) groups are deactivating and electron-withdrawing via induction.[2] The -CF₃ group is particularly powerful in this regard. These electronic influences create a unique and predictable pattern of chemical shifts in the NMR spectra, which serves as a structural fingerprint.
-
¹H NMR: The aromatic protons will exhibit distinct chemical shifts based on their proximity to the electron-donating -NH₂ group and the electron-withdrawing -Cl and -CF₃ groups.
-
¹³C NMR: The carbon signals are highly sensitive to these electronic effects. The carbon atom directly attached to the highly electronegative fluorine atoms of the -CF₃ group will show a characteristic quartet splitting due to ¹J(C,F) coupling.[3]
-
¹⁹F NMR: This technique is exceptionally powerful for fluorinated compounds. The -CF₃ group typically appears as a sharp singlet in proton-decoupled spectra, and its chemical shift is highly sensitive to the electronic environment on the aromatic ring.[4][5] Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique offers excellent sensitivity with virtually no background signal in biological or typical organic samples.[4][6]
Experimental Design and Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures a properly prepared sample for analysis.
-
Mass Measurement: Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.
-
Solvent Selection: Add approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. For compounds with poor solubility, DMSO-d₆ can be used, but be aware that solvent choice can significantly affect the chemical shifts of labile protons like those in the -NH₂ group.[7][8]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any dust or insoluble impurities that can degrade spectral resolution.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
dot
Caption: Standard workflow for NMR-based structural confirmation.
Protocol 2: Multi-Nuclear NMR Data Acquisition
These parameters are a starting point for a 400 MHz spectrometer and should be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} | ¹⁹F NMR {¹H Decoupled} | Rationale |
| Pulse Program | Standard single pulse (zg) | zgpg30 | zgpg30 | Standard programs for quantitative 1D spectra. |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm | -50 to -80 ppm | Covers the expected chemical shift range for the respective nuclei in these compounds. |
| Number of Scans | 16 | ≥ 1024 | 32 | ¹³C requires significantly more scans due to its low natural abundance (~1.1%). ¹H and ¹⁹F are highly sensitive. |
| Relaxation Delay (D1) | 2 s | 2 s | 2 s | Allows for adequate relaxation of nuclei between pulses, crucial for accurate integration. |
| Acquisition Time | ~3 s | ~1 s | ~1 s | Balances resolution with experimental time. |
Spectral Interpretation: A Case Study of this compound
Let's dissect the expected spectra for the parent compound, this compound (CAS 39885-50-2).[9][10]
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) | Key Insights |
| ¹H | -NH₂ | ~4.0 (broad s) | Broad Singlet | Broadness due to quadrupolar coupling with ¹⁴N and chemical exchange.[7] Disappears upon D₂O shake. |
| H-3 | ~6.8 | d, J ≈ 8.5 Hz | Upfield shift due to ortho position to the electron-donating -NH₂ group. | |
| H-5 | ~7.3 | dd, J ≈ 8.5, 2.0 Hz | Downfield shift relative to H-3 due to meta position to -NH₂ and ortho to -CF₃. | |
| H-6 | ~7.5 | d, J ≈ 2.0 Hz | Most downfield aromatic proton, being ortho to -Cl and meta to -CF₃. | |
| ¹³C | C-1 (-NH₂) | ~145 | s | Carbon attached to the amino group. |
| C-2 (-Cl) | ~118 | s | Carbon attached to chlorine. | |
| C-3 | ~115 | s | Shielded carbon, ortho to the -NH₂ group. | |
| C-4 (-CF₃) | ~123 | q, ¹J(C,F) ≈ 270 Hz | The large one-bond C-F coupling is a definitive marker for the C-CF₃ bond.[3] | |
| C-5 | ~127 | q, ³J(C,F) ≈ 4 Hz | Long-range coupling to the fluorine atoms. | |
| C-6 | ~132 | s | Deshielded carbon, ortho to the chlorine atom. | |
| -CF₃ | ~125 | q, ¹J(C,F) ≈ 270 Hz | The carbon of the trifluoromethyl group itself. | |
| ¹⁹F | -CF₃ | ~ -62 | s | A single, sharp peak confirming the presence of a single trifluoromethyl environment.[11] |
| Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is compiled from typical values for similar structures.[3][11][12] |
dot
Caption: Logical workflow for multi-nuclear NMR data interpretation.
A Comparative View: The Role of MS and IR
While NMR provides the definitive structural map, Mass Spectrometry and Infrared Spectroscopy offer crucial, complementary pieces of the puzzle. An integrated analytical approach provides the highest level of confidence.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Definitive molecular structure, atom connectivity, stereochemistry.[13] | Unambiguous structural elucidation; quantitative analysis is possible.[14] | Lower sensitivity compared to MS; requires soluble, pure samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[15] | Extremely high sensitivity (trace analysis); provides molecular formula with high resolution MS.[1] | Does not distinguish between isomers; provides connectivity information indirectly. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C-F, C-Cl).[9][16] | Fast, non-destructive, and requires minimal sample. | Provides limited information on the overall molecular skeleton; cannot distinguish isomers well. |
For this compound, MS would be expected to show a molecular ion peak (M⁺) at m/z 195, with a characteristic M+2 peak approximately one-third the intensity of M⁺, confirming the presence of a single chlorine atom.[12] IR spectroscopy would show characteristic N-H stretching bands around 3300-3500 cm⁻¹ and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.[9]
Conclusion: A Multi-faceted Approach to Certainty
Confirming the structure of this compound derivatives is a task that demands precision. While MS and IR provide rapid and valuable confirmatory data for molecular weight and functional groups, they cannot definitively establish the substitution pattern on the aromatic ring.
NMR spectroscopy, through a combined ¹H, ¹³C, and ¹⁹F approach, is the only standalone technique that provides an unambiguous and comprehensive structural elucidation. The characteristic chemical shifts, predictable splitting patterns, and unique C-F and H-F coupling constants serve as a robust, self-validating system. By understanding the underlying principles of substituent effects and employing systematic experimental protocols, researchers can confidently verify the structure of these critical chemical intermediates, ensuring the integrity of their scientific and developmental endeavors.
References
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- Lenz, E. M., et al. (2003). ¹⁹F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Ecotoxicology and Environmental Safety, 54(2), 157-168.
- A Technical Guide to 4-(Trifluoromethyl)aniline-d4 for Researchers. Benchchem.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- PubChem Compound Summary for CID 162001, this compound. National Center for Biotechnology Information.
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- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
- Afonin, S., et al. (2017). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate.
- PubChem Compound Summary for CID 9964, 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information.
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- This compound, 97% | 39885-50-2. Otto Chemie Pvt. Ltd..
- Adcock, W., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-407.
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A Comparative Efficacy Analysis of Pesticides Derived from 4-Amino-3-chlorobenzotrifluoride and its Congeners
Introduction: The Strategic Importance of the Benzotrifluoride Moiety in Modern Agrochemicals
In the landscape of modern crop protection and pest management, the synthesis of novel, effective, and selective pesticides is a paramount objective. The benzotrifluoride scaffold, and specifically its amin- and chloro-substituted derivatives, has emerged as a cornerstone in the development of highly active agrochemicals. The trifluoromethyl group (–CF3) imparts unique properties to organic molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. These characteristics often translate to greater efficacy and, in some cases, a more favorable toxicological profile.
This guide provides a comprehensive comparison of the efficacy of pesticides derived from the 4-Amino-3-chlorobenzotrifluoride chemical lineage and its structural relatives. We will delve into the synthesis, mode of action, and comparative performance of key pesticides, supported by experimental data and detailed protocols for researchers and professionals in the field. Our focus will be on providing a clear, evidence-based analysis to inform research and development efforts in the agrochemical sector.
Featured Pesticide Derivatives
Our comparative analysis will focus on three prominent pesticides, each representing a different class and application, all stemming from the benzotrifluoride chemical family:
-
Fipronil (Insecticide): A broad-spectrum phenylpyrazole insecticide, the synthesis of which critically involves an intermediate derived from 4-Amino-3-chlorobenzotrifluoride.
-
Fluvalinate (Insecticide/Acaricide): A synthetic pyrethroid that utilizes a substituted benzotrifluoride aniline in its structure, known for its efficacy against mites.
-
Trifluralin (Herbicide): A dinitroaniline herbicide synthesized from a chlorobenzotrifluoride precursor, widely used for pre-emergence weed control.
Fipronil: A Case Study in Phenylpyrazole Efficacy
Fipronil stands as a prime example of a highly successful insecticide whose synthesis is directly linked to 4-Amino-3-chlorobenzotrifluoride. Its broad-spectrum activity against a wide range of agricultural and public health pests has made it a valuable tool in integrated pest management (IPM) programs.
Synthesis Pathway Overview
The journey from 4-Amino-3-chlorobenzotrifluoride to Fipronil involves a multi-step chemical synthesis. A critical transformation is the chlorination of the aniline ring to form 2,6-dichloro-4-trifluoromethylaniline, a key precursor for the construction of the phenylpyrazole core of Fipronil.
Caption: Synthesis workflow for Fipronil from 4-Amino-3-chlorobenzotrifluoride.
Mechanism of Action: Targeting the Insect Nervous System
Fipronil exerts its insecticidal effect by acting as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1][2][3][4] GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride ion influx, Fipronil prevents the hyperpolarization of neuronal membranes, leading to hyperexcitation, convulsions, and eventual death of the insect.[2] The high affinity of Fipronil for insect GABA receptors compared to vertebrate receptors contributes to its selective toxicity.[3]
Caption: Fipronil's antagonistic action on the GABA receptor.
Comparative Efficacy of Fipronil
Field and laboratory studies have consistently demonstrated the high efficacy of Fipronil against a broad spectrum of insect pests. Below is a summary of comparative data from various studies.
| Target Pest | Fipronil Treatment | Comparator Insecticide(s) | Efficacy (% Reduction/Mortality) | Source(s) |
| Cotton Leafworm (Spodoptera littoralis) | Fipronil (Field Rate) | Spinetoram, Cypermethrin, Chlorpyrifos | Fipronil: ~90% Spinetoram: >90% Cypermethrin/Chlorpyrifos: <80% | [5] |
| Fleas (Ctenocephalides felis) on Dogs | Fipronil/(S)-methoprene | Imidacloprid/Permethrin, Imidacloprid | Fipronil combo: >95% (up to day 28) Imidacloprid combos: <95% after day 7 | [6] |
| Ticks (Rhipicephalus sanguineus) on Dogs | Fipronil/(S)-methoprene | Imidacloprid/Permethrin | Fipronil combo significantly higher efficacy at weeks 3 & 4 | [6] |
| Subterranean Termites (Microtermes mycophagus) | Fipronil bait (4.7 mg a.i.) | Control | Colony elimination in 45-90 days | [7] |
Experimental Protocol: Insecticide Bioassay (Topical Application)
Objective: To determine the dose-response of a target insect to a test insecticide.
Materials:
-
Technical grade insecticide (e.g., Fipronil)
-
Acetone or other suitable solvent
-
Microsyringe or automated microapplicator
-
Test insects (e.g., adult mosquitoes, fruit flies)
-
Holding containers with food and water
-
CO2 or cold anesthesia for insect immobilization
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of the insecticide in the chosen solvent. Perform serial dilutions to obtain a range of concentrations for testing.
-
Insect Immobilization: Anesthetize the test insects using CO2 or by placing them on a cold surface.
-
Topical Application: Using a microsyringe, apply a precise volume (e.g., 0.5-1 µL) of the insecticide solution to the dorsal thorax of each immobilized insect. A control group should be treated with the solvent only.
-
Recovery and Observation: Place the treated insects in holding containers with access to food and water.
-
Mortality Assessment: Record mortality at predetermined time points (e.g., 24, 48, 72 hours) post-treatment. An insect is considered dead if it is unable to make coordinated movements when gently prodded.
-
Data Analysis: Analyze the mortality data using probit analysis to determine the lethal dose (e.g., LD50), which is the dose required to kill 50% of the test population.
Comparative Pesticides from the Benzotrifluoride Family
To provide a broader context for the efficacy of pesticides derived from the benzotrifluoride scaffold, we will now examine two other important agrochemicals: Fluvalinate and Trifluralin.
Fluvalinate: A Pyrethroid for Acarid Control
Fluvalinate is a synthetic pyrethroid insecticide and acaricide. Its synthesis involves the reaction of a substituted benzotrifluoride aniline with other chemical moieties.
Mechanism of Action: Sodium Channel Modulation
Fluvalinate, like other pyrethroids, acts on the voltage-gated sodium channels of nerve cells. It binds to the open state of the sodium channels, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the arthropod.
Comparative Efficacy of Fluvalinate
Fluvalinate is particularly noted for its efficacy against mites, such as the Varroa mite in honeybee colonies.
| Target Pest | Fluvalinate Treatment | Comparator Acaricide(s) | Efficacy | Source(s) |
| Varroa destructor (in honeybees) | Fluvalinate PVC strip (0.8g) | Flumethrin strips (2 x 3.6mg) | >95% for both | [8] |
| Varroa destructor (in honeybees) | tau-fluvalinate | Amitraz, Flumethrin | Amitraz (92%) > Flumethrin (78%) > tau-fluvalinate (72%) | [9][10] |
| Varroa destructor (in honeybees) | Fluvalinate-impregnated strips | Thymol-based gels | Similar efficacy | [11] |
Trifluralin: A Dinitroaniline Herbicide
Trifluralin is a selective, pre-emergence herbicide from the dinitroaniline class. Its synthesis starts with a chlorinated benzotrifluoride derivative.
Mechanism of Action: Inhibition of Microtubule Formation
Trifluralin's herbicidal activity stems from its ability to inhibit cell division (mitosis) in susceptible plants.[12] It achieves this by binding to tubulin, the protein subunit of microtubules.[12][13][14] This binding disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division.[12][13] Consequently, root and shoot growth of germinating weeds is inhibited.
Comparative Efficacy of Trifluralin
Trifluralin is effective against many annual grasses and broadleaf weeds.
| Target Weeds | Trifluralin Treatment (PPI) | Comparator Herbicide(s) | Efficacy (% Control) | Source(s) |
| Redroot pigweed, Barnyardgrass, Green foxtail | Trifluralin | Ethalfluralin | Similar control | [15] |
| Common ragweed, Lambsquarters, Wild mustard | Trifluralin | Ethalfluralin | Ethalfluralin slightly more efficacious | [15] |
| Green foxtail | Trifluralin (600 or 1155 g a.i./ha) | Halosulfuron (25-50 g a.i./ha) | Trifluralin: 92-98% Halosulfuron: 21-40% | [16] |
| Redroot pigweed | Trifluralin | Prodiamine | Both effective as pre-emergents; Prodiamine has longer residual control |
Conclusion: The Versatility and Potency of Benzotrifluoride-Derived Pesticides
The pesticides derived from 4-Amino-3-chlorobenzotrifluoride and its chemical relatives underscore the significance of the benzotrifluoride moiety in modern agrochemical design. Fipronil, a direct descendant of this chemical lineage, demonstrates exceptional insecticidal activity through its unique mode of action on the GABA receptor. When compared to other insecticides, it exhibits high efficacy against a broad range of pests.
Furthermore, the broader family of benzotrifluoride-based pesticides, including the pyrethroid Fluvalinate and the dinitroaniline herbicide Trifluralin, highlights the versatility of this chemical scaffold in creating pesticides with diverse modes of action and target specificities. While the efficacy of each pesticide can be influenced by factors such as pest resistance and environmental conditions, the foundational chemistry of the benzotrifluoride core consistently contributes to the development of potent and effective crop protection solutions.
This guide has provided a comparative overview based on available scientific literature. Researchers and professionals are encouraged to consult the referenced studies for more detailed information and to conduct their own site- and pest-specific evaluations to determine the optimal pest management strategies.
References
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- GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. (2021). Frontiers. [Link]
- Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons. (n.d.). PubMed. [Link]
- Bioassays for Monitoring Insecticide Resistance. (n.d.). PMC. [Link]
- How trifluralin resistance works. (2018).
- Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). JoVE. [Link]
- (PDF) Comparative Effectiveness of Fipronil and Other Insecticide Treatments against Cotton Leafworm and Role of Two Detoxification Enzymes. (n.d.).
- Comparative Efficacy of a Combination of Fipronil/(S)-Methoprene, a Combination of Imidacloprid/Permethrin, and Imidacloprid Against Fleas and Ticks When Administered Topically to Dogs. (n.d.). The International Journal of Applied Research in Veterinary Medicine. [Link]
- Comparative tests of fluvalinate and flumethrin to control Varroa jacobsoni Oudemans. (n.d.). Apidologie. [Link]
- Efficacy of Trifluralin Compared to Ethalfluralin Applied Alone and Co-Applied with Halosulfuron for Weed Management in White Bean. (n.d.). Scirp.org. [Link]
- Efficacy of trifluralin and halosulfuron for weed management in white bean. (n.d.). Weed Science Society of America. [Link]
- Efficacy of Trifluralin Compared to Ethalfluralin Applied Alone and Co-Applied with Halosulfuron for Weed. (2020). CABI Digital Library. [Link]
- Bioassay for monitoring insecticide toxicity in Bemisia tabaci popul
- Microtubule inhibitors: structure-activity analyses suggest rational models to identify potentially active compounds. (n.d.). PubMed. [Link]
- Bioassays For Monitoring Insecticide Resistance l Protocol Preview. (2022). YouTube. [Link]
- Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. (n.d.). MDPI. [Link]
- PROCESS FOR SYNTHESIS OF FIPRONIL. (n.d.).
- Binding of the herbicide trifluralin to Chlamydomonas flagellar tubulin. (1977). Journal of Cell Science. [Link]
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- Fipronil Technical Fact Sheet. (n.d.).
- Health and environmental effects of fipronil. (n.d.). PAN UK. [Link]
- Comparative Analysis of Fipronil and Imidacloprid Insecticides for Pest Control Applic
- Trifluralin. (n.d.). PubChem. [Link]
- A field trial of a fixed combination of permethrin and fipronil (Effitix®) for the treatment and prevention of flea infestation in dogs living with sheep. (2017). PMC. [Link]
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- Process for synthesis of fipronil. (n.d.).
- Surveillance of synthetic acaricide efficacy against Varroa destructor in Ontario, Canada. (n.d.).
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- Fipronil preparation method. (n.d.).
- Surveillance of synthetic acaricide efficacy against Varroa destructor in Ontario, Canada. (2022). Cambridge University Press & Assessment. [Link]
- (PDF) Evaluation of fipronil baits against Microtermes mycophagus (Blattodea: Termitidae). (n.d.).
- Efficiency of plant-based acaricide gels compared to fluvalinate-impregnated strips for control of Varroa destructor in honey bee colonies. (2023). PubMed. [Link]
- Efficacy of Varied Concentrations of Fipronyl 200 G/L in the Graveyard (Field Trial Test) Control of Termites. (n.d.).
- Biophysical characterization of the Varroa destructor NaV1 sodium channel and its affinity for ?-fluvalinate insecticide. (n.d.).
- Metabolic pathway of fipronil synthesis. (n.d.).
- Comparative Efficacy of Varied Concentrations Fipronyl in Termites control on tre
- What is the difference between fipronil and imidacloprid? (2024). LinkedIn. [Link]
- Insect sodium channels and insecticide resistance. (n.d.). PMC. [Link]
- Biophysical characterization of the Varroa destructor NaV1 sodium channel and its affinity for τ-fluvalin
- Molecular basis of selective resistance of the bumblebee BiNav1 sodium channel to tau-fluvalin
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A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 2-Chloro-4-(trifluoromethyl)aniline Analogs
For researchers and professionals in drug development and analytical chemistry, ensuring the specificity of analytical methods is paramount. When developing assays for compounds like 2-Chloro-4-(trifluoromethyl)aniline, a key intermediate in various industrial syntheses, understanding the potential for cross-reactivity with its structural analogs is critical for data integrity. This guide provides a comprehensive framework for designing and interpreting a cross-reactivity study for this compound, synthesizing established analytical principles with practical, field-proven insights.
The Rationale: Why Cross-Reactivity Matters
This compound and its analogs can be present as metabolites, synthetic precursors, or impurities.[1] In immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA), antibodies designed to detect the target molecule may also bind to these structurally similar compounds. This cross-reactivity can lead to inaccurate quantification, false positives, or a misinterpretation of the compound's metabolic fate and environmental presence.[2][3] Therefore, a thorough cross-reactivity assessment is a non-negotiable aspect of method validation.
The degree of cross-reactivity is not an intrinsic property of an antibody but is influenced by the specific assay conditions.[4] Factors such as the concentration of antibodies and labeled haptens can modulate the observed cross-reactivity, highlighting the need for standardized and well-documented protocols.[4]
Identifying Potential Cross-Reactants: A Predictive Approach
A robust cross-reactivity study begins with the identification of relevant analogs. Based on the metabolism of this compound and related halogenated anilines, we can predict several classes of potential cross-reactants.[5][6]
Key Analog Classes:
-
Metabolites: The metabolic fate of this compound in rats has been shown to yield several metabolites, including hydroxylated and conjugated derivatives.[5] These are prime candidates for cross-reactivity testing.
-
Synthetic Precursors and Impurities: The synthesis of this compound can result in positional isomers and related halogenated anilines as impurities.[7][8]
-
Structurally Related Compounds: Analogs with variations in the halogen substitution (e.g., bromo- or fluoro- analogs) or the position of the trifluoromethyl group are also important to consider.[9][10]
The following diagram illustrates the logical relationship for selecting potential cross-reactants.
Caption: Selection of Potential Cross-Reactants for this compound.
Comparative Analytical Methodologies
A multi-pronged analytical approach is recommended to comprehensively assess cross-reactivity. Immunoassays provide a screening tool, while chromatographic methods offer definitive quantification and identification.
Immunoassay (ELISA): A High-Throughput Screening Method
A competitive ELISA is a common format for detecting small molecules like this compound. The principle relies on the competition between the analyte in the sample and a labeled form of the analyte for a limited number of antibody binding sites.
The workflow for a competitive ELISA is depicted below.
Caption: Workflow for a Competitive ELISA.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard for Confirmation
For unambiguous identification and quantification, HPLC-MS is indispensable.[7] It separates the parent compound from its analogs based on their physicochemical properties, followed by mass-based detection.
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage cross-reactivity of potential analogs in an immunoassay for this compound.
Materials:
-
Microplate pre-coated with anti-2-Chloro-4-(trifluoromethyl)aniline antibody
-
This compound standard
-
Analog compounds to be tested
-
Enzyme-conjugated this compound
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare a series of standard dilutions of this compound and each analog compound.
-
Add 50 µL of each standard or analog dilution to the antibody-coated wells.
-
Add 50 µL of enzyme-conjugated this compound to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 (the concentration that causes 50% inhibition of the signal) for the parent compound and each analog.
-
Determine the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100
Protocol 2: HPLC-MS Analysis for Confirmatory Testing
Objective: To separate and quantify this compound and its analogs in a mixture.
Materials:
-
HPLC system with a mass spectrometer detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water with 0.1% formic acid
-
Sample diluent (e.g., 50:50 acetonitrile:water)
-
This compound standard and analog standards
Procedure:
-
Prepare individual stock solutions of the parent compound and each analog.
-
Create a mixed standard solution containing all compounds of interest.
-
Prepare a calibration curve by diluting the mixed standard.
-
Set up the HPLC-MS method with an appropriate gradient elution program to ensure separation of the analytes.
-
Inject the calibration standards and samples onto the HPLC-MS system.
-
Identify and quantify each compound based on its retention time and specific mass-to-charge ratio (m/z).
Data Presentation and Interpretation
The results of the cross-reactivity study should be summarized in a clear and concise table.
Table 1: Hypothetical Cross-Reactivity Data for this compound Analogs
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Target Analyte | 10 | 100% |
| 2-Amino-3-chloro-5-trifluoromethylphenylsulfate | Metabolite | 50 | 20% |
| 2-Chloro-4-(trifluoromethyl)phenylhydroxylamine | Metabolite | 80 | 12.5% |
| 4-Amino-3-chlorobenzotrifluoride | Positional Isomer | 25 | 40% |
| 2-Bromo-4-(trifluoromethyl)aniline | Structural Analog | 15 | 66.7% |
| 4-(Trifluoromethyl)aniline | Synthetic Precursor | >1000 | <1% |
Interpretation of Results:
The hypothetical data in Table 1 illustrates that even minor structural modifications can significantly impact antibody binding. Analogs with high structural similarity, such as the bromo-substituted analog, are likely to show higher cross-reactivity. Metabolites with significant structural changes, such as the addition of a sulfate group, are expected to have lower cross-reactivity.
Conclusion and Best Practices
A comprehensive cross-reactivity study is essential for the validation of any analytical method for this compound. By combining high-throughput screening with immunoassays and confirmatory analysis by HPLC-MS, researchers can gain a thorough understanding of the method's specificity.
Key Takeaways:
-
Proactive Identification of Analogs: Consider metabolites, synthetic impurities, and structural analogs as potential cross-reactants.
-
Method-Dependent Cross-Reactivity: Recognize that cross-reactivity is not absolute and can vary with assay conditions.[4]
-
Orthogonal Methods for Confirmation: Use a fundamentally different analytical technique, such as HPLC-MS, to confirm the results of immunoassays.
-
Thorough Documentation: Maintain detailed records of all experimental procedures and results to ensure reproducibility and support regulatory submissions.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently assess the cross-reactivity of this compound analogs, ensuring the accuracy and reliability of their analytical data.
References
- Nicholson, J. K., et al. (1999). Quantitative studies on the urinary metabolic fate of 2-chloro-4-trifluoromethylaniline in the rat using 19F-NMR spectroscopy and directly coupled HPLC-NMR-MS. Xenobiotica, 29(3), 269-283. [Link]
- Chu, W., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(14), 9789-9799. [Link]
- PubChem. (n.d.). This compound.
- Topić, F., et al. (2023). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design, 23(11), 8031-8041. [Link]
- ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- ACS Publications. (2023). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au, 3(1), 147-156. [Link]
- Galkin, O., et al. (2021).
- Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885. [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Antibodies-online.com. (n.d.). 4-Nitro-3-trifluoromethyl aniline.
- PubMed. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. Current Opinion in Chemical Biology, 18, 29-37. [Link]
- Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. [Link]
- Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline.
- Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153. [Link]
- Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(15), 1465-1471. [Link]
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- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 2. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
- 5. Quantitative studies on the urinary metabolic fate of 2-chloro-4-trifluoromethylaniline in the rat using 19F-NMR spectroscopy and directly coupled HPLC-NMR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
A Senior Application Scientist's Guide to Validating the Purity of Commercial 2-Chloro-4-(trifluoromethyl)aniline
For professionals in pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of process reproducibility, safety, and the ultimate efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-4-(trifluoromethyl)aniline is a key building block in the synthesis of numerous pharmaceutical compounds. Its purity can significantly influence reaction yields, impurity profiles of downstream intermediates, and the overall safety of the final drug product.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of commercial this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the data generated from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Understanding the Analyte and Potential Impurities
This compound is typically synthesized through a multi-step process, often involving chlorination and reduction of a nitrated precursor. Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, and degradation products.
Common Potential Impurities:
-
Positional Isomers: Isomers such as 4-Chloro-2-(trifluoromethyl)aniline or 2-Chloro-5-(trifluoromethyl)aniline can be formed during the synthesis process and may be difficult to separate due to their similar physical properties.
-
Starting Materials: Incomplete reactions can lead to the presence of precursor molecules in the final product.
-
Over-chlorinated/Under-chlorinated Species: The chlorination step may result in the formation of di- or tri-chlorinated aniline derivatives or the presence of unchlorinated aniline precursors.
-
Degradation Products: The aniline moiety is susceptible to oxidation and other degradation pathways, especially when exposed to light, heat, or incompatible substances. Forced degradation studies are essential to identify these potential degradants.[1][2][3]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity and selectivity, and the need for structural elucidation.
| Technique | Principle | Information Provided | Typical Purity Range | Advantages | Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Quantification of non-volatile and thermally unstable impurities. | >95% | Wide applicability, robust, and highly precise for quantitative analysis.[4][5] | Sensitivity is dependent on the presence of a chromophore; may not be suitable for all impurities. |
| GC-MS | Separation by volatility and polarity in a gaseous mobile phase, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | >95% | High sensitivity and specificity; provides structural information for impurity identification.[6][7] | Not suitable for non-volatile or thermally labile impurities; may require derivatization for some analytes. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | 98-100% | High precision and accuracy; provides structural information and can be a primary ratio method.[8][9] | Lower sensitivity compared to chromatographic methods; requires a relatively pure internal standard for the highest accuracy. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust workhorse for routine quality control, offering excellent precision for quantifying known and unknown impurities. A stability-indicating method ensures that all potential degradation products are separated from the main analyte peak.[2][4][10]
Methodology:
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50 mL of the mobile phase to a final concentration of about 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation and Parameters:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks. Purity is typically calculated using the area percent method, assuming equal response factors for impurities, or by using a reference standard for the main peak and any known impurities.
Caption: Workflow for HPLC purity analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it an invaluable tool for impurity profiling.[6][7]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate. Perform serial dilutions to create calibration standards if quantitative analysis of specific impurities is required.
-
Instrumentation and Parameters:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z.
-
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards. Quantify using an internal standard or by assuming a response factor equal to the main analyte for area percent calculations.
Caption: Workflow for GC-MS impurity profiling.
Protocol 3: Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself. It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[8][9]
Methodology:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The standard should be stable, non-volatile, and have signals that do not overlap with the analyte's signals.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to completely dissolve both the sample and the internal standard.
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 to 16, depending on the required signal-to-noise ratio.
-
Receiver Gain: Optimized to avoid signal clipping.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform with minimal zero-filling and an appropriate window function.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Caption: Workflow for qNMR purity determination.
Quality Specifications and Acceptance Criteria
The acceptance criteria for the purity of this compound as a pharmaceutical intermediate are governed by internal quality standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[11][12]
-
Purity: Typically, a purity of ≥99.0% is required for pharmaceutical intermediates. A Certificate of Analysis for a commercial batch showed a purity of 99.48% by GC.[13]
-
Individual Impurities: According to ICH Q3A guidelines, any impurity present at a level of ≥0.10% should be reported, and any impurity above 0.15% (for a maximum daily dose of ≤2g) generally requires identification and qualification.[5][14]
-
Total Impurities: A common limit for total impurities is ≤1.0%.
Conclusion and Recommendations
A multi-faceted approach is often the most rigorous strategy for validating the purity of commercial this compound.
-
For routine quality control and release testing, a validated stability-indicating HPLC-UV method is highly recommended due to its robustness, precision, and ability to quantify a wide range of potential impurities.[5]
-
During process development and for comprehensive impurity profiling, GC-MS is indispensable. It provides the necessary sensitivity and structural information to identify unknown volatile impurities, which is crucial for understanding and controlling the manufacturing process.
-
As a primary, orthogonal method for certifying the purity of a reference standard or for resolving disputes, qNMR offers unparalleled accuracy. Its ability to provide an absolute purity value without a specific analyte standard makes it a powerful tool for validation.[8][9]
By employing these complementary techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of future pharmaceutical products.
References
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- US Pharmacopeia (USP). Stimuli Article (qNMR).
- International Journal of Pharmaceutical Investigation. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.
- European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- SciSpace. (2016). Forced Degradation Studies.
- Google Patents. (2011). W 2011/058576 Al o o.
- BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
- MedCrave online. (2016). Forced Degradation Studies – A Review.
- ResearchGate. (2018). Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and....
- Waters. Stability-Indicating HPLC Method Development.
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
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- 14. scbt.com [scbt.com]
A Comparative Guide to the Synthesis of Trifluoromethylated Anilines for Researchers and Drug Development Professionals
<
The strategic incorporation of the trifluoromethyl (CF3) group into aniline scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated anilines highly sought-after building blocks. This guide provides an in-depth comparison of the principal synthetic routes to these valuable compounds, offering insights grounded in mechanistic understanding and practical application to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies at a Glance
The synthesis of trifluoromethylated anilines can be broadly categorized into three main approaches:
-
Direct C-H Trifluoromethylation: Introduction of a CF3 group onto a pre-existing aniline or a suitable precursor like a nitroarene.
-
C-N Bond Formation: Coupling of a trifluoromethylated aryl electrophile with an amine or ammonia equivalent.
-
Transformation of Functional Groups: Conversion of an existing functional group on a trifluoromethylated arene into an amino group, most commonly through the reduction of a nitro group.
Each of these strategies possesses distinct advantages and limitations regarding regioselectivity, substrate scope, and reaction conditions. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.
In-Depth Analysis of Synthetic Routes
Direct C-H Trifluoromethylation of Anilines
This approach is conceptually the most direct, involving the functionalization of a C-H bond on the aniline ring. Recent advancements in radical chemistry have made this a more viable option.
Mechanistic Rationale: The reaction typically proceeds through the generation of a trifluoromethyl radical (•CF3), which then adds to the electron-rich aniline ring. The regioselectivity is governed by the electronic and steric properties of the aniline substrate and the nature of the trifluoromethylating agent.
Key Reagents and Methods:
-
Visible-Light Photoredox Catalysis: This modern technique utilizes light to initiate the formation of the •CF3 radical from precursors like the Togni reagent or Langlois' reagent (CF3SO2Na) under mild conditions.[1][2][3] This method is often favored for its operational simplicity and functional group tolerance.[3]
-
Metal-Catalyzed C-H Functionalization: Transition metals like iron can catalyze the ortho-trifluoromethylation of anilines, often requiring a directing group to achieve high regioselectivity.[4]
Illustrative Experimental Protocol: Visible-Light Mediated Trifluoromethylation
-
To a solution of the aniline derivative (0.5 mmol) in a suitable solvent (e.g., acetonitrile) is added the photocatalyst (e.g., Eosin Y) and the trifluoromethyl source (e.g., Togni's reagent, 1.5 equiv.).[5]
-
An appropriate radical initiator or oxidant may also be required depending on the specific protocol.[2]
-
The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the trifluoromethylated aniline isomers.
Advantages:
-
Direct access from readily available anilines.
-
Avoids pre-functionalization of the aromatic ring.
-
Increasingly mild reaction conditions with the advent of photoredox catalysis.[1][6]
Disadvantages:
-
Often yields a mixture of ortho, meta, and para isomers, necessitating chromatographic separation.
-
Regioselectivity can be difficult to control without the use of directing groups.
C-N Bond Formation: Coupling Strategies
This strategy offers superior regiocontrol by constructing the C-N bond at a predefined position on the trifluoromethylated aromatic ring.
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[7][8]
Mechanistic Principles: The reaction involves the oxidative addition of a trifluoromethylated aryl halide or triflate to a Pd(0) catalyst, followed by coordination of an amine, deprotonation by a base, and reductive elimination to yield the desired product.[9][10] The choice of phosphine ligand is critical for reaction efficiency.[7]
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
-
An oven-dried flask is charged with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
The trifluoromethylated aryl bromide (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene) are added.
-
The reaction is heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Advantages:
-
Excellent regioselectivity.
-
Broad substrate scope, tolerating a wide range of functional groups.[7]
-
Generally provides high yields.
Disadvantages:
-
Requires the synthesis of trifluoromethylated aryl halides/triflates.
-
The cost of palladium catalysts and ligands can be high.
-
Requires stringent inert atmosphere techniques.
A classical copper-catalyzed method for C-N bond formation, the Ullmann condensation is a viable alternative to palladium-catalyzed methods, though it often requires harsher conditions.[11][12]
Key Features: This reaction typically involves heating an aryl halide with an amine in the presence of stoichiometric copper powder or a copper salt at high temperatures.[11][13] Modern variations utilize soluble copper catalysts with ligands, allowing for milder conditions.[12]
Reduction of Trifluoromethylated Nitroaromatics
This is a highly reliable and widely used method, particularly in industrial settings, due to the availability of a diverse range of trifluoromethylated nitroaromatic precursors.[14]
Reaction Principle: The nitro group is a strong electron-withdrawing group, facilitating its synthesis via electrophilic nitration of trifluoromethylbenzene. The subsequent reduction of the nitro group to an amine is a high-yielding transformation.
Common Reducing Agents:
-
Catalytic Hydrogenation: H2 gas with catalysts like Pd/C, PtO2, or Raney Nickel.
-
Metal/Acid Reduction: Metals such as Fe, Sn, or Zn in the presence of an acid like HCl.
-
Transfer Hydrogenation: Using reagents like hydrazine or ammonium formate in the presence of a catalyst.
Illustrative Experimental Protocol: Reduction with Fe/HCl
-
To a stirred suspension of iron powder (5.0 equiv.) in a mixture of ethanol and water is added the trifluoromethylated nitroarene (1.0 equiv.).
-
Concentrated hydrochloric acid is added dropwise, and the reaction is heated to reflux for 2-4 hours.
-
The reaction mixture is cooled and made basic with an aqueous solution of NaOH or Na2CO3.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.
-
Purification is achieved by distillation or recrystallization.
Advantages:
-
High yields and excellent regioselectivity.
-
Cost-effective reagents and straightforward procedures.
-
Applicable to large-scale synthesis.
Disadvantages:
-
The synthesis of the starting nitroaromatic may require harsh conditions.
-
The reduction conditions may not be compatible with other sensitive functional groups.
Comparative Data Summary
| Synthetic Route | Regioselectivity | Key Advantages | Key Disadvantages | Typical Yields |
| Direct C-H Trifluoromethylation | Poor to Moderate | Uses simple anilines, atom economical | Mixture of isomers, difficult to control | Variable (30-70%) |
| Buchwald-Hartwig Amination | Excellent | High functional group tolerance, broad scope | Costly catalysts, requires inert conditions | High (70-95%) |
| Ullmann Condensation | Excellent | Lower cost catalyst than palladium | Harsh conditions, limited substrate scope | Moderate to Good (50-80%) |
| Nitroarene Reduction | Excellent | Scalable, high-yielding, inexpensive | Multi-step, potential functional group incompatibility | Very High (85-99%) |
Visualizing the Synthetic Pathways
Sources
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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A Senior Application Scientist's Guide to Benchmarking Catalysts for Aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aniline is a cornerstone chemical intermediate, vital for the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The efficiency of aniline production hinges on the performance of the catalysts employed. This guide provides an in-depth, objective comparison of various catalytic systems for aniline synthesis, supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific application. We will delve into the key performance indicators, compare different classes of catalysts for the primary synthetic routes, and provide standardized protocols for their evaluation.
Catalytic Pathways to Aniline: A Strategic Overview
The two predominant industrial routes to aniline are the hydrogenation of nitrobenzene and the amination of phenol. Each pathway presents distinct advantages and challenges, influencing the choice of catalyst.
-
Nitrobenzene Hydrogenation: This is the most established and widely used method for large-scale aniline production. The reaction is highly exothermic and involves the reduction of the nitro group to an amino group, typically using hydrogen gas.
-
Phenol Amination: This route offers a more atom-economical and potentially greener alternative, as it avoids the use of nitric and sulfuric acids required for nitrobenzene synthesis. However, it often requires harsher reaction conditions to activate the phenolic C-O bond for amination.
A third, emerging pathway involves the use of bio-based feedstocks, presenting a renewable alternative to traditional petrochemical routes. While still in earlier stages of development, this approach holds significant promise for sustainable aniline production.[1]
Key Performance Indicators (KPIs) for Catalyst Evaluation
To objectively compare catalyst performance, a standardized set of key performance indicators (KPIs) is essential. These metrics provide a quantitative basis for assessing the efficiency, selectivity, and longevity of a catalyst.
| KPI | Description | Importance |
| Conversion (%) | The percentage of the reactant (e.g., nitrobenzene) that has been transformed into products. | Indicates the overall activity of the catalyst under specific reaction conditions. |
| Selectivity (%) | The percentage of the converted reactant that has formed the desired product (aniline). | Crucial for minimizing the formation of byproducts, which simplifies purification and reduces waste. |
| Yield (%) | The overall percentage of the initial reactant that has been converted into the desired product (Conversion x Selectivity). | Represents the practical efficiency of the process. |
| Turnover Frequency (TOF) (h⁻¹) | The number of moles of reactant converted per mole of active catalyst site per unit time. | A fundamental measure of the intrinsic activity of a catalyst, allowing for a more direct comparison between different catalytic materials.[2] |
| Catalyst Stability/Lifetime | The duration over which a catalyst maintains its activity and selectivity before requiring regeneration or replacement. | A critical factor for the economic viability of an industrial process. Deactivation can occur through mechanisms like coking, poisoning, or sintering.[3] |
| Reaction Conditions | Temperature, pressure, solvent, and reaction time required for optimal performance. | Milder conditions are generally preferred for safety, energy efficiency, and sustainability. |
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount to the success of aniline synthesis. Here, we compare the performance of different classes of catalysts for the two primary synthetic routes.
Nitrobenzene Hydrogenation
This process is dominated by metal-based catalysts, which can be broadly categorized into noble metals and non-noble (transition) metals.
Palladium (Pd) and Platinum (Pt) based catalysts are the most extensively studied and utilized for nitrobenzene hydrogenation due to their high activity and selectivity under relatively mild conditions.[4]
-
Palladium (Pd): Supported palladium catalysts, particularly on carbon (Pd/C) or alumina (Pd/Al₂O₃), are highly effective for nitrobenzene hydrogenation.[5][6] They generally exhibit excellent selectivity to aniline. However, a key challenge with Pd catalysts is their susceptibility to deactivation by coking, where carbonaceous deposits block the active sites.[7]
-
Platinum (Pt): Platinum catalysts also demonstrate high activity and are often more resistant to deactivation than palladium under certain conditions. They can, however, be more prone to over-hydrogenation of the aromatic ring, leading to the formation of cyclohexylamine, especially at higher temperatures and pressures.[5]
-
Rhodium (Rh): Rhodium catalysts are also active for this transformation but are generally less commonly used than Pd and Pt due to their higher cost.
The high cost of noble metals has driven research into more abundant and less expensive transition metal catalysts.
-
Nickel (Ni): Nickel-based catalysts, such as Raney Nickel and supported Ni nanoparticles, are a cost-effective alternative to noble metals.[1][8] They can achieve high conversions and selectivities, although they often require more forcing reaction conditions (higher temperatures and pressures).[8] Stability can also be a concern, with deactivation through sintering and leaching being potential issues.[9]
-
Copper (Cu): Copper catalysts have shown promise for the selective hydrogenation of nitrobenzene to aniline.[3][7][10][11] Recent studies on copper nanoparticles supported on materials like Celite have demonstrated high conversion (>99%) and excellent long-term stability in continuous-flow reactors, making them an attractive option for sustainable and scalable production.[10][11]
-
Cobalt (Co): Cobalt-based catalysts are also being explored, with some studies showing good activity and selectivity.[12]
In a push towards more sustainable and cost-effective catalysis, metal-free systems, such as nitrogen-doped carbons, have emerged as a potential alternative. These materials can exhibit high selectivity for the hydrogenation of the nitro group, although their activity may not yet match that of their metal-based counterparts.[13]
Performance Comparison for Nitrobenzene Hydrogenation
| Catalyst Type | Support | Conversion (%) | Selectivity to Aniline (%) | Typical Reaction Conditions | Strengths | Weaknesses |
| Pd [5] | Al₂O₃ | >99 | 97 (at 60°C) | 60-180°C, H₂ pressure | High activity and selectivity at low temperatures. | Susceptible to coking, can promote over-hydrogenation at high temperatures. |
| Pt [14] | CeO₂ | ~100 | >99 | Room temperature, H₂ pressure | High activity, good stability. | Can lead to over-hydrogenation, higher cost than non-noble metals. |
| Ni [8] | SiO₂ | 100 | 99 | 90°C, 1.0 MPa H₂ | Low cost, high activity. | Often requires higher temperatures and pressures, potential for deactivation. |
| Cu [10][11] | Celite | >99 | High | 130°C (in glycerol), continuous flow | Low cost, excellent stability in continuous flow, avoids H₂ gas. | May require higher temperatures than noble metals. |
| N-doped Carbon [13] | - | <60 | ~90 | Varies | Metal-free, low cost, high selectivity. | Lower activity compared to metal catalysts. |
Phenol Amination
The direct amination of phenol is a more challenging transformation, requiring catalysts that can facilitate C-O bond cleavage and C-N bond formation.
-
Palladium (Pd): Pd/C has been shown to be an effective catalyst for the direct, liquid-phase amination of phenol with ammonia, achieving high yields of aniline.[6][15] This method represents a significant advancement towards a more sustainable aniline synthesis process.
-
Rhodium (Rh): Rhodium-based catalysts have also been investigated for this reaction.
-
Perovskite-type oxides: Nickel-based perovskites have recently been explored as catalysts for the direct conversion of phenol to aniline, showing promising results.
Performance Comparison for Phenol Amination
| Catalyst | Reactants | Yield of Aniline (%) | Reaction Conditions | Reference |
| Pd/C | Phenol, Ammonia, H₂ | up to 95 | High temperature and pressure | [6] |
| Pd/C | Phenols, Hydrazine | Good to excellent | 150°C | [16] |
Experimental Protocols for Catalyst Benchmarking
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for catalyst screening in both batch and continuous-flow systems.
Protocol 1: Batch Reactor Screening of Catalysts for Nitrobenzene Hydrogenation
This protocol outlines a general procedure for evaluating catalyst performance in a high-pressure batch reactor.
1. Reactor Preparation and Catalyst Loading:
- Thoroughly clean and dry a high-pressure autoclave reactor.
- Weigh a precise amount of the catalyst (e.g., 1-5 mol% relative to the substrate) and add it to the reactor.
- Add the desired solvent (e.g., ethanol, methanol) to the reactor.
2. System Purging:
- Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.
3. Substrate Addition and Reaction Initiation:
- Introduce a known amount of nitrobenzene into the reactor.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).
- Heat the reactor to the target temperature (e.g., 60-150 °C) while stirring vigorously to ensure good mass transfer.
4. Reaction Monitoring:
- Monitor the reaction progress by measuring the hydrogen uptake over time.
- Periodically, and carefully, take small aliquots of the reaction mixture for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of nitrobenzene and the selectivity to aniline.
5. Reaction Termination and Product Analysis:
- Once the reaction is complete (as indicated by the cessation of hydrogen uptake or GC/HPLC analysis), cool the reactor to room temperature.
- Carefully vent the excess hydrogen gas.
- Filter the reaction mixture to remove the solid catalyst.
- Analyze the final product mixture by GC or HPLC to determine the final conversion, selectivity, and yield.
Protocol 2: Continuous-Flow Reactor Evaluation of Catalyst Stability
This protocol is designed to assess the long-term stability of a catalyst in a continuous-flow setup.
1. Reactor Setup and Catalyst Packing:
- Pack a fixed-bed reactor with a known amount of the catalyst.
- Ensure the catalyst bed is uniform to prevent channeling.
2. System Equilibration:
- Start the flow of the solvent through the reactor at the desired temperature and pressure to equilibrate the system.
3. Reaction Initiation:
- Introduce a continuous flow of the reactant solution (nitrobenzene dissolved in a suitable solvent) and hydrogen gas into the reactor at precisely controlled flow rates.
4. Steady-State Operation and Sampling:
- Allow the system to reach a steady state, where the product composition at the reactor outlet remains constant over time.
- Collect samples from the reactor outlet at regular intervals over an extended period (e.g., 24-100 hours or more).
5. Product Analysis and Stability Assessment:
- Analyze the collected samples by GC or HPLC to determine the conversion and selectivity at each time point.
- Plot the conversion and selectivity as a function of time on stream to evaluate the catalyst's stability. A stable catalyst will maintain high conversion and selectivity over a long duration.
Visualizing Reaction Pathways and Workflows
Nitrobenzene Hydrogenation Pathway
The hydrogenation of nitrobenzene to aniline proceeds through a series of intermediates. The catalyst's role is to facilitate these transformations while preventing the formation of undesired byproducts.
Caption: Reaction network for nitrobenzene hydrogenation.
Experimental Workflow for Catalyst Benchmarking
A systematic workflow is essential for the reliable evaluation and comparison of catalysts.
Caption: Workflow for catalyst performance benchmarking.
Conclusion and Future Outlook
The selection of a catalyst for aniline synthesis is a multi-faceted decision that requires a thorough understanding of the reaction mechanism, catalyst properties, and process conditions. While noble metal catalysts, particularly palladium and platinum, remain the industry standard for nitrobenzene hydrogenation due to their high activity and selectivity, the development of cost-effective and stable non-noble metal catalysts, such as those based on copper and nickel, is gaining significant momentum. For phenol amination, palladium-based catalysts have shown great promise in providing a more sustainable route to aniline.
Future research will likely focus on the development of catalysts with enhanced stability and resistance to deactivation, as well as the exploration of novel catalytic materials, including metal-free systems and catalysts derived from earth-abundant elements. Furthermore, the integration of renewable feedstocks and energy sources, such as in biocatalytic and photocatalytic routes, will be crucial in advancing the sustainability of aniline production. This guide provides a solid foundation for researchers to navigate the complex landscape of aniline synthesis catalysis and to contribute to the development of more efficient and environmentally benign chemical processes.
References
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- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. URL
- Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol.
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
- Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor.
- A Comparative Analysis of Catalysts for the Selective Hydrogenation of 1-Fluoro-4-Nitrobenzene. Benchchem. URL
- Nitrobenzene hydrogenation on Ni-P, Ni-B and Ni-P-B ultrafine m
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temper
- Hydrogenation of Nitrobenzene to Aniline over Silica Gel Supported Nickel Catalysts.
- Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. PMC. URL
- Highly Efficient Hydrogenation of Nitrobenzene to Aniline over Pt/CeO2 Catalysts: The Shape Effect of the Support and Key Role of Additional Ce3+ Sites.
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC. URL
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase.
- Novel catalysts for the conversion of phenol to anilines. Utrecht University Repository. URL
- Catalytic production of anilines by nitro-compounds hydrogenation over highly recyclable platinum nanoparticles supported on halloysite nanotubes.
- General reaction of nitrobenzene hydrogenation to aniline.
- Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. AIDIC. URL
- Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogen
- Air-Stable Efficient Nickel Catalyst for Hydrogen
- Liquid phase hydrogenation of nitrobenzene. Abo Akademi University Research Portal. URL
- Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies.
- Liquid-Phase Hydrogenation of Nitrobenzene in a Tubular Reactor: Parametric Study of the Operating Conditions Influence.
- Design and Synthesis of N-Doped Carbons as Efficient Metal-Free Catalysts in the Hydrogenation of 1-Chloro-4-Nitrobenzene. MDPI. URL
- Direct conversion of phenols into primary anilines with hydrazine c
- Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons containing non-noble metals.
- Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Loughborough University Research Repository. URL
- The Liquid Phase Hydrogenation of Nitrobenzene over Supported Copper Catalysts. University of Glasgow Theses Service. URL
- Liquid-phase Amination of Phenol to Aniline over the Pd/MgO Catalyst without External Hydrogen Addition.
- Direct liquid-phase phenol-to-aniline amin
- Direct liquid-phase phenol-to-aniline amin
- Liquid-phase hydrogenation of nitrobenzene to aniline over Ni-B/SiO2 amorphous catalyst.
- Catalytic production of anilines by nitro-compounds hydrogenation over highly recyclable platinum nanoparticles supported on halloysite nanotubes. Semantic Scholar. URL
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.
- Application Notes and Protocols: Ortho-alkylation of Aniline for the Synthesis of 2,6-Diethylaniline. Benchchem. URL
- Comparison of representative noble metal-based catalysts and non-noble...
- Aniline Catalyst.
- Language models and protocol standardization guidelines for accelerating synthesis planning in heterogeneous c
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A Senior Application Scientist's Guide to the Spectral Differentiation of 2-Chloro-4-(trifluoromethyl)aniline Isomers
Published: January 10, 2026
Introduction: The Analytical Imperative for Isomer-Specific Characterization
In the realms of pharmaceutical development and agrochemical synthesis, positional isomers of highly functionalized aromatic compounds, such as 2-Chloro-4-(trifluoromethyl)aniline, represent a significant analytical challenge. While possessing the same molecular formula (C₇H₅ClF₃N) and mass (195.57 g/mol ), the spatial arrangement of the chloro and trifluoromethyl substituents on the aniline ring dramatically alters the molecule's electronic distribution, steric profile, and, consequently, its chemical reactivity and biological activity. Therefore, the unambiguous identification and differentiation of these isomers are not merely academic exercises but critical quality control and regulatory requirements.
This in-depth guide provides a comparative analysis of this compound and its key positional isomers through the lens of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, providing the logical framework necessary for confident isomer identification.
The primary isomers under consideration for this comparative guide are:
-
Isomer 1: this compound (CAS: 39885-50-2)
-
Isomer 2: 4-Chloro-2-(trifluoromethyl)aniline (CAS: 445-03-4)
-
Isomer 3: 2-Chloro-5-(trifluoromethyl)aniline (CAS: 121-50-6)
-
Isomer 4: 4-Chloro-3-(trifluoromethyl)aniline (CAS: 320-51-4)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) and coupling constants (J) of both proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the electronic effects of the neighboring chloro (electron-withdrawing, ortho-, para-directing) and trifluoromethyl (strongly electron-withdrawing, meta-directing) groups.
Causality of Spectral Differences:
The differentiation of the isomers by ¹H NMR hinges on two primary factors: the chemical shift of the aromatic protons and their spin-spin coupling patterns.
-
Chemical Shift: The electron-withdrawing nature of both Cl and CF₃ groups deshields the aromatic protons, shifting them downfield relative to aniline. The potent -I and -R effects of the CF₃ group cause the most significant downfield shifts for protons ortho and para to it.
-
Coupling Patterns: The number of adjacent protons and their geometric relationship (ortho, meta, para) dictates the multiplicity of each signal (singlet, doublet, triplet, etc.). The presence of fluorine introduces additional complexity through ¹H-¹⁹F coupling, which can span several bonds (e.g., ³JHF, ⁴JHF), providing invaluable structural information.
Comparative ¹H NMR Data
The following table summarizes the experimental and predicted ¹H NMR spectral data for the isomers. The causality lies in how the unique substitution pattern of each isomer creates a distinct magnetic environment for each proton.
| Isomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| 1. This compound | H-3 | ~7.4 | - | d, J ≈ 2 Hz |
| H-5 | ~7.2 | - | dd, J ≈ 8.5, 2 Hz | |
| H-6 | ~6.8 | - | d, J ≈ 8.5 Hz | |
| -NH₂ | ~4.1 | - | br s | |
| 2. 4-Chloro-2-(trifluoromethyl)aniline | H-3 | ~7.5 | - | d, J ≈ 2 Hz |
| H-5 | ~7.3 | - | dd, J ≈ 8.5, 2 Hz | |
| H-6 | ~6.7 | - | d, J ≈ 8.5 Hz | |
| -NH₂ | ~4.0 | - | br s | |
| 3. 2-Chloro-5-(trifluoromethyl)aniline | H-3 | ~6.8 | - | d, J ≈ 2 Hz |
| H-4 | ~7.2 | - | dd, J ≈ 8.5, 2 Hz | |
| H-6 | ~6.7 | - | d, J ≈ 8.5 Hz | |
| -NH₂ | ~4.2 | - | br s | |
| 4. 4-Chloro-3-(trifluoromethyl)aniline | H-2 | ~6.95 | 6.950[1] | d, J ≈ 2.5 Hz |
| H-5 | ~6.72 | 6.718[1] | dd, J ≈ 8.5, 2.5 Hz | |
| H-6 | ~7.22 | 7.221[1] | d, J ≈ 8.5 Hz | |
| -NH₂ | ~3.8 | 3.83[1] | br s |
Note: Predicted values are estimated based on substituent additivity rules and data from analogous compounds. The broad singlet (-NH₂) signal's chemical shift is highly dependent on solvent and concentration.[2]
Comparative ¹³C and ¹⁹F NMR Data
¹³C NMR further distinguishes the isomers by revealing the number of unique carbon environments and their chemical shifts, influenced by substituent effects. The CF₃ carbon itself provides a characteristic quartet due to ¹JCF coupling. ¹⁹F NMR is simpler, typically showing a single intense peak for the CF₃ group, though its chemical shift is subtly influenced by the substitution pattern on the ring.
| Isomer | Technique | Key Observations |
| 1. This compound | ¹³C NMR | 6 distinct aromatic carbon signals. The carbon bearing the CF₃ group (C-4) will be a quartet with a large ¹JCF coupling. Data available.[3] |
| 2. 4-Chloro-2-(trifluoromethyl)aniline | ¹³C NMR | 6 distinct aromatic carbon signals. C-2 (bearing CF₃) will appear as a quartet. |
| 3. 2-Chloro-5-(trifluoromethyl)aniline | ¹³C NMR | 6 distinct aromatic carbon signals. C-5 (bearing CF₃) will appear as a quartet. |
| 4. 4-Chloro-3-(trifluoromethyl)aniline | ¹³C NMR | 6 distinct aromatic carbon signals. C-3 (bearing CF₃) will appear as a quartet. Data available.[4] |
| ¹⁹F NMR | Single resonance. Data available.[5] |
Experimental Protocol: High-Resolution ¹H NMR Spectroscopy
This protocol outlines the standardized acquisition of high-quality ¹H NMR spectra suitable for isomer differentiation.
-
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing properties and minimal signal overlap. For resolving broad -NH₂ protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.[6]
-
Concentration: Accurately weigh 5-10 mg of the aniline isomer and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).
-
-
Instrument Parameters (500 MHz Spectrometer):
-
Acquisition Mode: Standard proton acquisition ('zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Number of Scans: 16-64, to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds, to ensure full relaxation of protons, especially the aromatic ones.
-
Acquisition Time (AQ): 2-4 seconds for good digital resolution.
-
-
Data Processing:
-
Apply a gentle exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Visualization: NMR Analysis Workflow
Caption: Standard workflow for isomer differentiation using ¹H NMR spectroscopy.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides a molecular fingerprint based on the vibrational frequencies of functional groups. While all isomers share the same functional groups (-NH₂, C-Cl, C-F), the position of these groups affects the molecule's symmetry and bond strengths, leading to subtle but measurable shifts in vibrational frequencies.
Causality of Spectral Differences:
-
N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. The exact position is influenced by hydrogen bonding and the electronic environment.
-
C-F and C-Cl Stretching: The trifluoromethyl group gives rise to very strong, characteristic absorption bands, typically in the 1100-1400 cm⁻¹ range (C-F stretching). The C-Cl stretch appears at lower wavenumbers, generally between 850-550 cm⁻¹.
-
Aromatic C-H Bending (Out-of-Plane): The most diagnostic region for positional isomers is the "fingerprint" region (below 900 cm⁻¹). The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring. For example, a 1,2,4-trisubstituted ring (Isomers 1 and 2) will have a different pattern of bands than a 1,2,5- (Isomer 3) or 1,3,4- (Isomer 4) trisubstituted ring.
Comparative IR Data
| Isomer | N-H Stretch (cm⁻¹) | C-F Stretch Region (cm⁻¹) | Aromatic C-H Bend (cm⁻¹) | Reference |
| 1. This compound | ~3480, ~3390 | Strong, complex bands ~1325, ~1170, ~1125 | Characteristic pattern for 1,2,4-substitution | [3] |
| 2. 4-Chloro-2-(trifluoromethyl)aniline | ~3475, ~3385 | Strong, complex bands ~1315, ~1160, ~1120 | Characteristic pattern for 1,2,4-substitution | |
| 3. 2-Chloro-5-(trifluoromethyl)aniline | ~3491, ~3401 | Strong bands at 1339, 1173, 1130 | 915, 883, 812, 784 | [7] |
| 4. 4-Chloro-3-(trifluoromethyl)aniline | ~3480, ~3390 | Strong, complex bands ~1305, ~1180, ~1135 | Characteristic pattern for 1,3,4-substitution | [8] |
Note: Wavenumbers are approximate and can vary based on the sample state (e.g., neat liquid, KBr pellet). The key is the comparison of the full spectral "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is the preferred method for liquid or solid samples as it requires minimal sample preparation.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectrum of ambient air (CO₂, H₂O) and the instrument itself.
-
-
Sample Application:
-
Place a single drop of the liquid aniline isomer (or a small amount of the solid powder) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.
-
Resolution: 4 cm⁻¹ is sufficient for routine identification.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
Post-Acquisition:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
-
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and structural information through its characteristic fragmentation pattern.
Causality of Spectral Differences:
-
Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak at m/z 195. A key feature will be the isotopic pattern of chlorine: a prominent [M+2]⁺ peak at m/z 197 with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Fragmentation Pathways: While the M⁺ will be identical, the relative abundances of fragment ions may differ based on the stability of the resulting ions and radicals, which is influenced by the substituent positions. Common fragmentation pathways for anilines include:
-
Loss of HCN: [M-27]⁺
-
Loss of CF₃: [M-69]⁺. This will result in a chlorophenylamine radical cation.
-
Loss of Cl: [M-35]⁺. This will result in a trifluoromethylaniline radical cation.
-
Loss of HCl: [M-36]⁺, followed by other rearrangements.
-
The relative ease of these fragmentation events will be isomer-dependent. For instance, cleavage of a substituent may be sterically or electronically favored in one isomer over another, leading to different relative intensities in the mass spectrum.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) & Predicted Relative Abundance | Reference |
| 1. This compound | 195/197 (3:1) | 160 [M-Cl]⁺, 126 [M-CF₃]⁺ | Predicted |
| 2. 4-Chloro-2-(trifluoromethyl)aniline | 195/197 (3:1) | 160 [M-Cl]⁺, 126 [M-CF₃]⁺ | Predicted |
| 3. 2-Chloro-5-(trifluoromethyl)aniline | 195/197 (3:1) | 160 [M-Cl]⁺, 126 [M-CF₃]⁺ | Predicted |
| 4. 4-Chloro-3-(trifluoromethyl)aniline | 195/197 (3:1) | 195 (Base Peak), 160, 140, 126 | [8][9] |
Note: The most reliable differentiation by MS often requires careful comparison of the relative intensities of all fragment ions against a reference standard.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique as it separates the isomers chromatographically before they enter the mass spectrometer, providing an additional layer of identification.
-
Sample Preparation:
-
Prepare a dilute solution (approx. 100 µg/mL) of the isomer mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
-
GC Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow of ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized to ensure baseline separation of the isomers).
-
-
MS Parameters (EI Source):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Visualization: Logical Flow for Isomer Identification
Caption: A multi-technique approach for the confident identification of isomers.
UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique
UV-Vis spectroscopy probes the electronic transitions within the molecule. The aniline chromophore exhibits characteristic absorption bands that are shifted by the substituents. While it is the least specific technique for differentiating these particular isomers, it can provide complementary data.
Causality of Spectral Differences:
Aniline typically displays two absorption bands: a strong primary band (~230-240 nm) and a secondary benzenoid band (~280-290 nm) due to the interaction of the amino group's lone pair with the aromatic π-system. Both Cl and CF₃ groups can induce a bathochromic (red) shift in these absorptions. The magnitude of this shift will vary slightly between isomers due to the different positions of these auxochromic and anti-auxochromic groups, but the spectra are expected to be very similar, making unambiguous differentiation by UV-Vis alone highly challenging.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Use a UV-transparent solvent such as ethanol or cyclohexane.
-
Sample Preparation: Prepare a dilute solution of the isomer to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU). A concentration of ~0.01 mg/mL is a good starting point.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Record the spectrum from 200 to 400 nm.
-
Conclusion
The effective differentiation of this compound and its positional isomers is a multi-faceted analytical task that cannot be reliably accomplished with a single technique. While Mass Spectrometry confirms the molecular weight and IR spectroscopy provides a characteristic fingerprint, NMR spectroscopy stands as the definitive method for unambiguous structural assignment. The unique chemical shifts and, most importantly, the spin-spin coupling patterns observed in ¹H NMR spectra provide a direct window into the connectivity and spatial relationship of the atoms within each unique isomer. By integrating data from these orthogonal techniques and understanding the causal link between molecular structure and spectral output, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of these critical chemical building blocks.
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A Senior Application Scientist's Guide to Assessing Metabolic Stability
Introduction: The Critical Role of Metabolic Stability in Drug Viability
In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success or failure.[1][2] Metabolic stability refers to the susceptibility of a drug candidate to biotransformation by the body's metabolic machinery, primarily located in the liver.[1][2][3] This process, largely mediated by enzymes like the Cytochrome P450 (CYP) family, dictates the drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3][4][5] A compound that is metabolized too rapidly may be cleared from the body before it can exert its therapeutic effect, necessitating frequent and inconvenient dosing.[1][5] Conversely, a compound that is too stable might accumulate to toxic levels. Therefore, a comprehensive and early assessment of metabolic stability is not just a regulatory expectation but a cornerstone of efficient and successful drug development.[3][6]
This guide provides an in-depth comparison of the primary in vitro assays used to evaluate metabolic stability, offering detailed protocols and expert insights to help researchers make informed decisions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our discussion in authoritative sources.
Part 1: The Workhorses of In Vitro Metabolism - Microsomes vs. Hepatocytes
The liver is the body's primary metabolic hub.[1][7][8] To simulate its effects in vitro, researchers predominantly rely on two preparations: liver microsomes and hepatocytes. The choice between them depends on the specific questions being asked and the stage of drug development.
Liver Microsomal Stability Assay: A High-Throughput Screen for Phase I Metabolism
Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes).[9] They are a cost-effective and high-throughput tool, making them ideal for early-stage lead optimization.[9]
Principle & Rationale: Microsomes contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4][9][10] These enzymes are responsible for the majority of oxidative metabolic reactions.[11][12] The assay measures the disappearance of a parent compound over time when incubated with microsomes in the presence of a necessary cofactor, NADPH.[13][14] The rate of disappearance allows for the calculation of the intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[3][15][16]
Causality in Experimental Design:
-
Why NADPH? CYP enzymes require NADPH (Nicotinamide adenine dinucleotide phosphate) as a cofactor to function.[12][15] Including an NADPH-regenerating system ensures that the cofactor is not depleted during the incubation, allowing the reaction to proceed at a consistent rate.[17] A parallel incubation without NADPH is crucial as a negative control to account for any non-enzymatic degradation or chemical instability of the compound.[14][15][18]
-
Why Pooled Microsomes? There is significant inter-individual variability in the expression and activity of metabolic enzymes due to genetic polymorphisms.[4][19] Using microsomes pooled from multiple donors (e.g., >10 donors) averages out these differences, providing a more representative measure of the general population's metabolic capacity.[20]
-
Why Controls? Including well-characterized compounds with known high and low turnover rates (e.g., Verapamil and Dextromethorphan) validates the activity of the microsomal batch and the overall assay performance.[9][13]
Detailed Protocol: Liver Microsomal Stability Assay
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds and Positive Control Compounds (e.g., Dextromethorphan, Verapamil)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)[15]
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.[9][13]
-
96-well incubation plates and analytical plates
Experimental Workflow:
-
Preparation: Thaw liver microsomes at 37°C.[21] Prepare working solutions of test compounds and controls in buffer. The final concentration of organic solvent (like DMSO) should be kept low (<1%) to avoid inhibiting enzyme activity.
-
Pre-incubation: Add the microsomal solution to the incubation plate containing buffer and the test compound. Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.[13]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18] For the negative control wells, add buffer instead of the NADPH system.[15]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a well of the analytical plate containing the ice-cold quenching solution.[13][18][22] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[13]
-
Sample Processing: Once all time points are collected, centrifuge the analytical plate to pellet the precipitated protein.[13][17]
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][23] Quantify the remaining parent compound at each time point relative to the internal standard.
Data Analysis: The rate of metabolism is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting line is the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)[13]
Hepatocyte Stability Assay: The "Gold Standard" for a Broader Metabolic Picture
While microsomes are excellent for assessing Phase I metabolism, they lack the complete cellular machinery. Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a physiologically relevant environment.[7][8][16]
Principle & Rationale: This assay measures the disappearance of a parent compound in a suspension of viable hepatocytes.[8] Because the entire cell is present, this model accounts for cellular uptake (transporter activity) and the interplay between Phase I and Phase II metabolism, offering a more comprehensive and predictive view of hepatic clearance.[7][8][23]
Causality in Experimental Design:
-
Why Hepatocytes? They provide a complete metabolic picture. A compound might be stable in microsomes (low Phase I metabolism) but rapidly cleared in hepatocytes due to efficient Phase II conjugation. This distinction is critical for accurate in vivo prediction.[8][24]
-
Why Viability Checks? The health of the hepatocytes is paramount. Assays like trypan blue exclusion must be performed to ensure cell viability is high throughout the experiment, as poor viability will lead to artificially low clearance values.[25]
-
Why Suspension Culture? Incubating compounds with hepatocytes in suspension allows for maximum interaction between the drug and the cells and is suitable for typical clearance assay durations (up to 2-4 hours).[23]
Detailed Protocol: Hepatocyte Stability Assay
Materials:
-
Cryopreserved Human Hepatocytes (pooled from multiple donors)
-
Hepatocyte Incubation Medium
-
Test Compounds and Positive Control Compounds (e.g., Verapamil, Fenbuconazole)[26]
-
Quenching Solution: Ice-cold acetonitrile with an internal standard.
-
96-well incubation and analytical plates
Experimental Workflow:
-
Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them in pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., trypan blue). Adjust cell density to the desired concentration (e.g., 1 million viable cells/mL).[26]
-
Incubation: Add the hepatocyte suspension to the incubation plate. Add the test compounds and controls to initiate the incubation at 37°C in a shaking incubator with a humidified atmosphere (and often 5% CO2).
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension into the analytical plate containing the ice-cold quenching solution.[24]
-
Sample Processing & Analysis: The subsequent steps of protein precipitation via centrifugation and supernatant analysis by LC-MS/MS are identical to the microsomal assay.[25]
Data Analysis: The calculation of half-life and intrinsic clearance follows the same principles as the microsomal assay, but the units for CLint are expressed differently.
-
Intrinsic Clearance (CLint): CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of hepatocytes in millions)[26]
Part 2: Comparative Analysis and Data Interpretation
The choice of assay provides different, yet complementary, information.
| Feature | Liver Microsomal Assay | Hepatocyte Assay |
| Metabolic Coverage | Primarily Phase I (CYP-mediated) oxidation, reduction.[11][13] | Phase I and Phase II enzymes, plus transporters.[7][8][24] |
| System Complexity | Subcellular fraction (endoplasmic reticulum).[9] | Intact, whole cells.[23] |
| Predictive Power | Good for CYP-mediated clearance.[9] | More physiologically relevant; considered the "gold standard."[16] |
| Throughput & Cost | High-throughput, lower cost.[9] | Lower throughput, higher cost. |
| Best Use Case | Early-stage screening, ranking compounds, investigating CYP metabolism.[9] | Lead optimization, more accurate CLint for in vivo prediction, investigating Phase II metabolism.[7][27] |
Interpreting Discrepancies:
-
High Microsomal CLint, High Hepatocyte CLint: The compound is rapidly metabolized, likely by CYP enzymes.
-
Low Microsomal CLint, High Hepatocyte CLint: Suggests that Phase II metabolism or active uptake by transporters is the primary clearance pathway. This is a critical finding that a microsomal assay alone would miss.
-
High Microsomal CLint, Low Hepatocyte CLint: This is a rare scenario but could indicate that the compound has poor cell permeability and cannot efficiently reach the enzymes within the intact hepatocyte.
Case Study: Comparing Three Hypothetical Drug Candidates
To illustrate the utility of these assays, consider three compounds (A, B, and C) from the same chemical series.
| Compound | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) | Interpretation & Next Steps |
| Compound A | 15 | 185 | 12 | 231 | High Clearance. Rapidly metabolized by both Phase I and II enzymes. Likely to have poor oral bioavailability. Deprioritize or modify to block metabolic "hotspots." |
| Compound B | > 60 | < 11.5 | > 120 | < 4.8 | Low Clearance. Very stable in both systems. May have a long half-life, potentially leading to accumulation. Proceed, but monitor for accumulation in in vivo studies. |
| Compound C | > 60 | < 11.5 | 25 | 111 | Moderate Clearance. Stable to CYPs (Phase I) but cleared by other pathways (likely Phase II) in hepatocytes. This is a promising profile. Proceed to identify the specific Phase II enzymes involved. |
Part 3: Visualizing the Workflow and Decision Logic
Understanding the flow of experiments and the logic for choosing an assay is crucial for efficient drug development.
Caption: Workflow for Liver Microsomal Stability Assay.
Caption: Decision Tree for Selecting a Metabolic Stability Assay.
Conclusion
Assessing metabolic stability is an indispensable component of modern drug discovery. The liver microsomal and hepatocyte stability assays are powerful, complementary tools that provide critical insights into a compound's pharmacokinetic destiny. By understanding the principles behind each assay, executing them with robust, self-validating protocols, and interpreting the data in context, researchers can effectively rank, select, and optimize drug candidates with a higher probability of clinical success. The early, intelligent application of these methods saves invaluable time and resources, guiding the development of safer and more effective medicines.
References
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- What is the importance of metabolic stability in drug design? (2024). Patsnap Synapse.
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
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- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2023). Journal of Drug Discovery and Development.
- The role of CYP450 in drug metabolism. (2022). AxisPharm.
- Hepatocyte Stability. (n.d.). Cyprotex.
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- ADME Microsomal Stability Assay. (n.d.). BioDuro.
- Microsomal Stability. (n.d.). Cyprotex.
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- Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration.
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- Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (2005). ResearchGate.
- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register.
- In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration.
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- What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT.
- Metabolic Stability Assay. (2021). Bio-protocol.
- Predicting Clearance in Humans from In Vitro Data. (2018). ResearchGate.
- Wetmore, B. A., et al. (2015). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PLoS One.
- Soars, M. G., et al. (2002). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism.
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- metabolic stability & determining intrinsic drug clearance. (2023). ChemHelp ASAP via YouTube.
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- Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (1999). U.S. Food and Drug Administration.
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A Senior Application Scientist's Guide to Comparative Cost Analysis of Chemical Synthesis Pathways
In the landscape of pharmaceutical and fine chemical production, the selection of a synthetic route is a pivotal decision with profound implications for economic viability, environmental impact, and overall process efficiency.[1][2] This guide provides an in-depth, data-driven comparison of different synthesis pathways, designed for researchers, scientists, and drug development professionals. By dissecting real-world case studies, we will explore the causality behind experimental choices and the financial ramifications of each synthetic step.
The Economic Imperatives of Synthesis Route Selection
The journey from a laboratory-scale reaction to a commercially viable manufacturing process is governed by a complex interplay of scientific and economic factors. A high-yielding reaction on paper may prove economically unfeasible due to the high cost of starting materials, the need for expensive catalysts, or the generation of significant amounts of hazardous waste requiring costly disposal.[3][4] Therefore, a thorough comparative cost analysis is not merely a financial exercise but a critical component of strategic process development.
Key metrics that underpin this analysis include:
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.[4][5] Higher atom economy translates to less waste and, generally, lower raw material costs.[3]
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[6] A lower E-factor signifies a more environmentally benign and often more cost-effective process.[2]
-
Process Mass Intensity (PMI): The total mass of materials (raw materials, solvents, reagents, process water) used to produce a specified mass of the final product.[7] This metric is widely used in the pharmaceutical industry to drive more sustainable and cost-efficient processes.[8]
-
Cost of Goods Sold (COGS): This encompasses all direct costs associated with the production of a chemical, including raw materials, direct labor, and manufacturing overhead.[9][10][11]
Case Study 1: The Synthesis of Ibuprofen - A Tale of Two Routes
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides an excellent case study for comparing a traditional synthesis pathway with a modern, greener alternative.[2] The original six-step process developed by the Boots Pure Drug Company has been largely supplanted by a more efficient three-step synthesis from the Boots-Hoechst-Celanese (BHC) company.[2][12]
The Traditional Boots Synthesis (Brown Synthesis)
This six-step synthesis, while historically significant, is hampered by low atom economy and the generation of substantial waste.[12]
Experimental Protocol:
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride using a stoichiometric amount of aluminum chloride as the catalyst to form 4'-isobutylacetophenone.
-
Darzens Condensation: The resulting ketone is reacted with ethyl chloroacetate in the presence of a strong base to form an α,β-epoxy ester.
-
Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.
-
Oxidation: The aldehyde is oxidized to a carboxylic acid.
-
Resolution: The racemic mixture of ibuprofen is resolved to isolate the active S-enantiomer.
-
Purification: The final product is purified through recrystallization.
The Greener BHC Synthesis
This streamlined, three-step process represents a significant leap forward in terms of efficiency and environmental performance.[12]
Experimental Protocol:
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a catalytic amount of anhydrous hydrogen fluoride, which also serves as the solvent. The HF is then recovered and reused.
-
Catalytic Hydrogenation: The resulting ketone is hydrogenated using a Raney Nickel or Palladium catalyst to form the corresponding alcohol.
-
Carbonylation: The alcohol is carbonylated in the presence of a palladium catalyst to yield ibuprofen.
Visualizing the Pathways
Caption: Comparative workflow of the Boots and BHC synthesis pathways for Ibuprofen.
Quantitative Pathway Comparison
| Metric | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) | Rationale for Difference |
| Number of Steps | 6[2][12] | 3[2][12] | Fewer steps reduce capital costs, energy consumption, and processing time.[2] |
| Overall Yield | ~40-60%[2] | >80%[2] | Higher yield directly translates to greater output from the same amount of starting material. |
| Atom Economy | ~40%[2][12] | ~77% (approaching 99% with byproduct recovery)[2][12] | The BHC process incorporates more atoms from the reactants into the final product.[4] |
| E-Factor | High (>1.5)[2] | Low (<0.5)[2] | The BHC process generates significantly less waste per kilogram of product. |
| Key Reagents | Stoichiometric AlCl₃[12] | Catalytic and recyclable HF, Raney Ni, Pd[12] | Catalytic reagents are used in smaller quantities and can often be reused, reducing costs.[12] |
| Byproducts | Large amounts of aluminum trichloride hydrate and other salts[12] | Primarily water and recoverable acetic acid[12] | The byproducts of the BHC process are less hazardous and can be recycled. |
Cost-Effectiveness Analysis: The BHC process is demonstrably more cost-effective due to its higher overall yield, significantly better atom economy, and the use of catalytic and recyclable reagents.[12] The reduction in the number of steps also leads to lower operational costs in terms of energy, labor, and equipment usage.[2] Furthermore, the drastic reduction in waste minimizes disposal costs, which can be a significant financial burden for large-scale manufacturing.[3]
Case Study 2: Paracetamol (Acetaminophen) Synthesis - A Choice of Starting Materials
Paracetamol, a ubiquitous analgesic and antipyretic, is primarily synthesized through two main industrial routes, with the choice often dictated by the availability and cost of the key starting materials.
Route 1: Acetylation of p-Aminophenol
This is the most direct and common route for paracetamol synthesis.
Experimental Protocol:
-
Acetylation: p-Aminophenol is reacted with acetic anhydride in a suitable solvent (often water or acetic acid) to form paracetamol.
-
Purification: The crude paracetamol is then purified, typically by recrystallization, to meet pharmaceutical standards.
Route 2: Synthesis from Phenol/Nitrobenzene
This route is often employed when p-aminophenol is expensive or its supply is constrained.
Experimental Protocol:
-
Nitration: Phenol is nitrated using a mixture of sulfuric and nitric acids to produce a mixture of o-nitrophenol and p-nitrophenol.
-
Separation: The p-nitrophenol isomer is separated from the ortho-isomer, usually by steam distillation.
-
Reduction: The p-nitrophenol is reduced to p-aminophenol, typically using a reducing agent like sodium borohydride or through catalytic hydrogenation.
-
Acetylation: The resulting p-aminophenol is then acetylated with acetic anhydride to yield paracetamol.
-
Purification: The final product undergoes purification.
Visualizing the Pathways
Caption: Two common synthetic routes for the production of Paracetamol.
Quantitative Pathway Comparison
| Metric | Route 1 (from p-Aminophenol) | Route 2 (from Phenol) | Rationale for Difference |
| Number of Steps | 1 (plus purification) | 4 (plus purification) | The direct acetylation is a much shorter process. |
| Overall Yield | High (>85%) | Lower (due to multiple steps and separation losses) | Each additional step in a synthesis typically reduces the overall yield. |
| Raw Material Cost | Highly dependent on the fluctuating price of p-aminophenol.[13] | Utilizes cheaper and more stable precursors like phenol. | The economic viability of each route is heavily tied to raw material market prices. |
| Byproducts/Waste | Acetic acid (can be recovered) | Ortho-nitrophenol, and byproducts from the reduction step. | Route 2 generates a more complex waste stream. |
Cost-Effectiveness Analysis: The direct acetylation of p-aminophenol is a simpler and higher-yielding process. However, its cost-effectiveness is highly sensitive to the market price of p-aminophenol, which can be volatile.[13] The synthesis from phenol, while longer and with a lower overall yield, provides a viable alternative when p-aminophenol is expensive. The decision of which route to employ is therefore a strategic one, based on a careful analysis of raw material costs and supply chain stability.
The Rise of Biocatalysis: A Paradigm Shift in Cost-Effectiveness
Emerging biocatalytic methods are increasingly challenging traditional chemical synthesis in terms of efficiency, selectivity, and environmental impact.[1] Enzymes can catalyze reactions under mild conditions (ambient temperature and pressure), often with exquisite stereoselectivity, which can eliminate the need for costly and wasteful protection and deprotection steps.[14][15] While the initial investment in enzyme development can be high, the long-term benefits of lower operating costs, higher product quality, and a reduced environmental footprint often make biocatalysis a more economically viable and sustainable option for industrial-scale production.[14]
Conclusion: A Holistic Approach to Synthesis Design
The comparative cost analysis of different synthesis pathways is a multifaceted endeavor that extends beyond a simple comparison of raw material prices. It requires a holistic evaluation of factors such as reaction yields, process complexity, energy consumption, waste generation, and the potential for catalyst recycling. As demonstrated by the case studies of ibuprofen and paracetamol, the "best" synthetic route is one that strikes an optimal balance between economic viability, efficiency, and environmental sustainability. By embracing the principles of green chemistry and leveraging innovative technologies like biocatalysis and computational route planning, the pharmaceutical and chemical industries can continue to develop more cost-effective and sustainable manufacturing processes.[3][16][17]
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A Comprehensive Guide to the Validation of 2-Chloro-4-(trifluoromethyl)aniline as a Chemical Reference Standard
This guide provides an in-depth technical framework for the validation of 2-Chloro-4-(trifluoromethyl)aniline as a reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind each phase of the validation process. Our approach is rooted in the principles of scientific integrity, ensuring that the methodologies described constitute a self-validating system for establishing a reference standard of the highest caliber.
The integrity of analytical data is fundamentally reliant on the quality of the reference standards used. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[1] this compound is a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[2][3] Therefore, a rigorously validated reference standard is essential for accurate impurity profiling, assay determination, and quality control throughout the manufacturing process.
This guide will detail a multi-faceted analytical approach, combining orthogonal techniques to unequivocally confirm identity, quantify purity, and assign a final potency value, in alignment with international guidelines such as those from the International Council for Harmonisation (ICH).[4]
Part 1: Identity Confirmation and Physicochemical Characterization
The initial and most crucial step in reference standard validation is the unambiguous confirmation of the chemical structure. This establishes the qualitative foundation upon which all subsequent quantitative analysis is built. A combination of spectroscopic techniques is employed to ensure the material is, in fact, this compound.
Rationale for Method Selection
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. ¹H, ¹³C, and ¹⁹F NMR are used to map the proton and carbon framework and confirm the presence and location of the trifluoromethyl group, providing definitive proof of identity.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as a primary check on the molecular formula.[5] High-resolution mass spectrometry (HRMS) can further provide an exact mass, lending even greater confidence to the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as N-H stretches of the amine and C-Cl and C-F vibrations, ensuring the core structure is consistent with the expected compound.
Physicochemical Properties Summary
The fundamental properties of the candidate material must be documented. These constants serve as initial indicators of identity and purity.
| Property | Observed Value | Source |
| IUPAC Name | This compound | [5][6] |
| CAS Number | 39885-50-2 | [5][6] |
| Molecular Formula | C₇H₅ClF₃N | [2][5][7] |
| Molecular Weight | 195.57 g/mol | [5][8] |
| Appearance | Colorless to light yellow solid or liquid | [2][8][9][10] |
| Boiling Point | 214-218 °C (lit.) | [2][8] |
| Density | ~1.416 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | ~1.503 at 20 °C (lit.) | [2][6][10] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Preparation: Accurately weigh approximately 10 mg of the this compound candidate material.
-
Dissolution: Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Analysis: Process the spectrum and integrate the signals. Chemical shifts are reported in parts per million (ppm) relative to TMS. The observed spectrum must be consistent with the theoretical structure of this compound.
Part 2: Comprehensive Purity and Impurity Profiling
A reference standard's value is defined by its purity. The ICH Q2(R1) guideline emphasizes that analytical procedures for purity must be specific, accurate, and precise.[4] To achieve the highest degree of confidence, we employ an orthogonal testing strategy, using multiple analytical techniques with different separation principles. This minimizes the risk of an impurity co-eluting with the main peak in a single system.
The Orthogonal Approach to Purity
The validation workflow is designed to systematically identify and quantify all potential impurities, including organic process-related impurities, residual solvents, water, and inorganic residues.
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A Comparative Guide to the Herbicidal Activity of Aniline-Based Compounds
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of agrochemicals, particularly herbicides.[1][2] The versatility of the aniline scaffold has allowed for the development of multiple classes of herbicides with distinct modes of action, each tailored to control specific weed species in various agricultural settings. This guide provides a comprehensive comparison of the herbicidal activity of different aniline-based compounds, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the chemical nuances that drive their efficacy, explore their mechanisms of action, and provide standardized methods for their evaluation.
Classification and Chemical Structures of Aniline-Based Herbicides
Aniline-based herbicides can be broadly categorized based on their chemical structures, which in turn dictates their mode of action. The primary classes include Dinitroanilines and Anilides, with other derivatives such as Chloroanilines and Phenylenediamines also playing a role, often as intermediates in synthesis.[3][4][5]
Dinitroanilines
This class is characterized by the presence of two nitro groups on the aniline ring.[3] Prominent examples include trifluralin, pendimethalin, and oryzalin. These are primarily used as pre-emergence herbicides for the control of annual grasses and some broadleaf weeds.[6][7]
Key Dinitroaniline Herbicide Structures: [8][9][10]
-
Trifluralin: α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine
-
Pendimethalin: N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine
-
Oryzalin: 4-(dipropylamino)-3,5-dinitrobenzenesulfonamide
Anilides
Anilide herbicides are characterized by an amide linkage to an aniline ring.[4][5] This diverse group includes compounds with various modes of action. For instance, propanil and chloranocryl are known inhibitors of Photosystem II.[11] More recent research has explored novel anilides that target different enzymes.[12]
Representative Anilide Herbicide Structures: [4]
-
Propanil: N-(3,4-dichlorophenyl)propanamide
-
Chloranocryl: N-(3,4-dichlorophenyl)-2-methyl-2-propenamide
Mechanisms of Herbicidal Action
The efficacy of aniline-based herbicides stems from their ability to disrupt critical physiological and biochemical processes in susceptible plants.
Dinitroanilines: Microtubule Assembly Inhibitors
The primary mode of action for dinitroaniline herbicides is the disruption of microtubule formation.[6][7] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and overall cell shape. Dinitroanilines bind to tubulin, the protein subunit of microtubules, preventing their polymerization into functional structures. This inhibition of mitosis in the meristematic tissues of roots and shoots leads to the cessation of growth and eventual death of the seedling.[13]
Comparative Herbicidal Efficacy
The herbicidal activity of aniline-based compounds varies significantly depending on the specific chemical structure, the target weed species, and environmental conditions. Quantitative comparisons are typically made using metrics such as the half-maximal inhibitory concentration (IC50) or the dose required for 50% growth reduction (GR50).
| Herbicide | Chemical Class | Target Weed Species | IC50 / GR50 | Reference(s) |
| Trifluralin | Dinitroaniline | Lolium rigidum (susceptible) | LD50: 38 g/ha | [14] |
| Lolium rigidum (resistant) | LD50: 1201 g/ha | [14] | ||
| Pendimethalin | Dinitroaniline | Amaranthus viridis | C80: 537 g/ha | [15] |
| Amaranthus spinosus | C80: < 750 g/ha | [15] | ||
| Oryzalin | Dinitroaniline | Toxoplasma gondii (a protozoan parasite, as a model) | 0.5 - 2.5 µM | [16] |
| Novel Anilide (4d) | Anilide | Onion, Lettuce, Beggartick, Cucumber | Superior to S-metolachlor | [12] |
| Novel Anilide (4e) | Anilide | Onion, Lettuce, Beggartick, Cucumber | Superior to S-metolachlor | [12] |
Note: The table presents a selection of available data. Direct comparative studies across a wide range of aniline-based herbicides and weed species are limited. C80 refers to the concentration required for 80% control.
Studies comparing trifluralin and pendimethalin have shown that while both are effective, their performance can differ based on application method and soil type. For instance, pendimethalin may provide more consistent weed control when surface-applied and watered in, whereas trifluralin may perform better with chemigation.[17] Furthermore, differences in uptake and metabolism can influence their selectivity and efficacy on different plant species.[18]
Experimental Protocols for Evaluating Herbicidal Activity
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the herbicidal activity of aniline-based compounds.
Pre-Emergence Herbicidal Activity Bioassay
This protocol is designed to assess the efficacy of soil-applied herbicides on weed emergence and early growth.
Objective: To determine the pre-emergence herbicidal activity of test compounds on selected weed species.
Materials:
-
Test compounds (aniline-based herbicides)
-
Weed seeds (e.g., Lolium rigidum, Amaranthus retroflexus)
-
Sterilized sandy loam soil
-
Pots or trays (e.g., 10 cm diameter pots)
-
Controlled environment growth chamber or greenhouse
-
Spraying equipment calibrated for small-volume applications
-
Analytical balance and volumetric flasks
Procedure:
-
Preparation of Herbicide Solutions:
-
Accurately weigh the test compounds and prepare stock solutions in an appropriate solvent (e.g., acetone or DMSO).
-
Prepare a series of dilutions to achieve the desired application rates (e-g., expressed in g/ha or mg/L). Include a vehicle control (solvent only) and a negative control (no treatment).
-
-
Soil Preparation and Sowing:
-
Fill pots or trays with the sterilized sandy loam soil, leaving approximately 2 cm of headspace.
-
Sow a predetermined number of weed seeds (e.g., 20-30 seeds) evenly on the soil surface.
-
Cover the seeds with a thin layer of soil (approximately 0.5-1 cm).
-
-
Herbicide Application:
-
Evenly spray the soil surface of each pot with the prepared herbicide solutions using the calibrated sprayer. Ensure uniform coverage.
-
Allow the solvent to evaporate before moving the pots.
-
-
Incubation and Growth Conditions:
-
Transfer the pots to a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate humidity).
-
Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.
-
-
Data Collection and Analysis:
-
Assess weed emergence and phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Record the number of emerged seedlings and visually score for injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven (e.g., at 70°C for 48 hours), and record the dry weight.
-
Calculate the percent inhibition of emergence and growth reduction compared to the control.
-
Use dose-response analysis to determine the GR50 values.[15]
-
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay is used to determine if a compound inhibits the activity of the ALS enzyme, a key target for some anilide and other classes of herbicides.[19]
Objective: To quantify the inhibitory effect of test compounds on ALS enzyme activity.
Materials:
-
Test compounds
-
Plant tissue rich in ALS (e.g., young shoots of susceptible weeds)
-
Extraction buffer
-
Assay buffer containing substrates (pyruvate) and cofactors (thiamine pyrophosphate, MgCl2, FAD)
-
Creatine and α-naphthol solutions
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
In a microplate or microcentrifuge tubes, combine the assay buffer, enzyme extract, and various concentrations of the test compound (or solvent for the control).
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection of Acetolactate:
-
Stop the enzymatic reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
-
Add creatine and α-naphthol solutions and incubate at a higher temperature (e.g., 60°C) to allow for color development. Acetoin reacts with these reagents to form a colored complex.
-
-
Data Analysis:
-
Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 530 nm).
-
Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Signaling Pathways and Molecular Interactions
Understanding the molecular pathways affected by aniline-based herbicides is crucial for the development of new compounds and for managing herbicide resistance.
Inhibition of Branched-Chain Amino Acid Biosynthesis by ALS Inhibitors
Certain novel aniline derivatives, particularly some anilides and aniline thioureas, have been found to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[19] This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[19] Inhibition of ALS leads to a depletion of these amino acids, which are vital for protein synthesis and overall plant growth, ultimately resulting in plant death.
Histone Deacetylase (HDAC) Inhibition
Recent studies have suggested that some anilide herbicides may exert their effects by inhibiting histone deacetylases (HDACs).[12] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these anilide compounds can lead to hyperacetylation of histones, altering gene expression patterns and potentially inducing cell cycle arrest and apoptosis, resulting in plant death.[20][21][22] This represents a novel mode of action for aniline-based herbicides and a promising avenue for future research.
Conclusion and Future Perspectives
Aniline-based compounds represent a cornerstone of chemical weed management, with the dinitroanilines being a well-established class and newer anilide derivatives showing promise with diverse modes of action. The continued exploration of the aniline scaffold is likely to yield novel herbicides with improved efficacy, selectivity, and environmental profiles. A thorough understanding of their comparative activities, mechanisms of action, and the use of robust, standardized evaluation protocols are paramount for the successful development and deployment of these vital agricultural tools. Future research should focus on expanding the quantitative comparative data across a wider range of aniline derivatives and weed species, as well as further elucidating novel mechanisms of action such as HDAC inhibition.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(trifluoromethyl)aniline
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents demand a rigorous, knowledge-based approach. This guide provides an in-depth protocol for the proper disposal of 2-Chloro-4-(trifluoromethyl)aniline (CAS No. 39885-50-2), a compound whose hazardous properties necessitate meticulous management from acquisition to final disposal. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety where every procedural step is understood and executed with precision.
Foundational Step: Understanding the Hazard Profile
The "why" behind stringent disposal protocols is rooted in the inherent chemical and toxicological properties of the substance. This compound is not a benign laboratory reagent; it is a multi-hazard substance requiring the highest level of respect and caution. Its primary risks stem from its high toxicity upon exposure through multiple routes and its significant environmental impact.
Toxicological Profile: The compound is classified as acutely toxic if swallowed, toxic in contact with skin, and harmful if inhaled.[1][2] It is also a significant irritant to the skin and eyes and may cause respiratory irritation.[1][2] The combination of dermal and oral toxicity at a high level (Acute Toxicity Category 3) means that even minor spills or contamination of work surfaces can pose a substantial health risk.[1][3]
Environmental Profile: The substance is classified as very toxic to aquatic life (Aquatic Acute Category 1).[1] This designation underscores our responsibility to prevent its release into the environment, as even minute quantities can be devastating to aquatic ecosystems. Improper disposal, such as drain disposal, is strictly forbidden and environmentally irresponsible.
For immediate reference, the key hazard data is summarized below.
| Identifier | Information | Source(s) |
| CAS Number | 39885-50-2 | [1][4][5] |
| Molecular Formula | C7H5ClF3N | [1][3][5] |
| GHS Pictograms | [1] | |
| Signal Word | Danger | [1][4] |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH400: Very toxic to aquatic life | [1][2][4] |
| UN Number | 2811 (Toxic Liquid, Organic, N.O.S.) | [6][7] |
The Disposal Workflow: From Generation to Neutralization
The proper management of chemical waste is a systematic process. The following workflow provides a logical progression from the point of waste generation to its final, safe disposal, ensuring safety and compliance at every stage.
Caption: Decision workflow for handling and disposing of this compound.
Detailed Experimental Protocol for Disposal
This protocol provides the step-by-step methodology for safely handling and preparing this compound waste for disposal.
3.1. Principle of Segregation
The foundational principle of chemical waste management is segregation.[8] this compound must be categorized as a Halogenated Organic Waste .[9] This is because the presence of chlorine and fluorine atoms necessitates specific disposal technologies, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases like HCl.[10][11] Co-mingling this waste with non-halogenated solvents can complicate and increase the cost of disposal.
3.2. Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Gloves: Handle with appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of as contaminated solid waste after handling.[12][13]
-
Eye/Face Protection: Wear tightly fitting safety goggles and, for larger quantities or splash risks, a face shield.[12]
-
Protective Clothing: A standard laboratory coat is required. For significant handling, a chemical-resistant apron may be advisable.[6]
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood.[6]
3.3. Waste Collection and Containerization
-
Select an Appropriate Container: Use a designated waste container, preferably glass or another compatible material, that can be securely sealed.[8] Avoid metal containers due to the potential for corrosion over time.
-
Label the Container: The container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The appropriate hazard pictograms (Toxic, Environmental Hazard).
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Transfer the Waste: Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
Secure and Store: Keep the container tightly sealed when not actively adding waste.[8][14] Store the container in a designated Satellite Accumulation Area (SAA).[15][16] The SAA must be at or near the point of generation and under the control of the laboratory personnel. It should also have secondary containment (e.g., a spill tray) to capture any potential leaks.[8]
3.4. Management of Contaminated Materials and Empty Containers
-
Contaminated Solids: Any materials grossly contaminated with this compound, such as absorbent pads from a spill, used gloves, or weigh boats, must be disposed of as hazardous solid waste. Place these items in a separate, clearly labeled container for solid hazardous waste.
-
Empty Containers: An "empty" container that held this chemical is not truly empty and may retain hazardous residue. It should be managed as hazardous waste.[16] Do not rinse the container into the sanitary sewer. Seal the empty container, deface the original manufacturer's label, and manage it for pickup by your institution's hazardous waste program.
3.5. Arranging for Final Disposal
The final and most critical step is to ensure the waste is handled by professionals.
-
Contact Your EHS Office: Once your waste container is approaching full, or within the timeframe specified by your institution (often 12 months from the accumulation start date), contact your Environmental Health & Safety (EHS) department to schedule a waste pickup.[15]
-
Licensed Disposal Company: Your institution's EHS department works with licensed professional waste disposal services.[1] These contractors are equipped to transport the hazardous waste and ensure its destruction in compliance with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[16]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in section 3.2.
-
Contain the Spill: Prevent the spill from spreading or entering drains by using an inert absorbent material such as sand, earth, or vermiculite.[14][17]
-
Absorb and Collect: Carefully absorb the spilled liquid. Sweep up the contaminated absorbent material without creating dust and place it into a suitable, closed, and clearly labeled container for hazardous waste disposal.[1][12]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.
By adhering to this comprehensive guide, you ensure that your critical research does not come at the cost of personal safety or environmental integrity. The responsible management of chemical waste is a hallmark of scientific excellence.
References
- Properly Managing Chemical Waste in Labor
- Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Laboratory Waste Management Guidelines. Princeton University, Environmental Health and Safety. [Link]
- Best Practices for Laboratory Waste Management. ACTenviro. [Link]
- This compound | C7H5ClF3N | CID 162001. PubChem, National Institutes of Health (NIH). [Link]
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- SAFETY DATA SHEET - 2,6-Dichloro-4-(trifluoromethyl)aniline.
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- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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Navigating the Safe Handling of 2-Chloro-4-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds often involves the use of highly reactive and potentially hazardous chemical intermediates. Among these is 2-Chloro-4-(trifluoromethyl)aniline (CAS No. 39885-50-2), a key building block in the creation of various therapeutic agents. While its utility is significant, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals to work with this compound confidently and safely.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents multiple health risks.[1][2] It is classified as toxic if swallowed, toxic in contact with skin, and harmful if inhaled.[1] Furthermore, it is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1][2] The compound is also very toxic to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[1]
A comprehensive risk assessment should be conducted before any new procedure involving this chemical. This involves not only reviewing the SDS but also considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the specific tasks to be performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles and a face shield. | Double-gloving with nitrile gloves. | A full-length lab coat with tight cuffs, and closed-toe shoes. | Work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is mandatory. |
| Solution Preparation and Transfers | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves (nitrile or neoprene). | A full-length lab coat with tight cuffs, and closed-toe shoes. | All operations should be performed in a certified chemical fume hood.[3][4] |
| Reaction Work-up and Purification | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves (nitrile or neoprene). | A chemical-resistant apron over a full-length lab coat, and closed-toe shoes. | All operations must be conducted within a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves. | Chemical-resistant disposable coveralls and shoe covers. | A full-face respirator with a combination organic vapor/HEPA cartridge may be necessary depending on the spill size. |
| Waste Disposal | Tightly fitting safety goggles. | Chemical-resistant gloves (nitrile or neoprene). | A full-length lab coat with tight cuffs, and closed-toe shoes. | Work within a certified chemical fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The risk of splashes of this compound, which can cause serious eye irritation, necessitates the use of tightly fitting safety goggles.[1][2] A face shield provides an additional layer of protection for the entire face, especially during operations with a higher risk of splashing, such as transfers of larger volumes or during reaction work-ups.
-
Hand Protection: Given that the compound is toxic in contact with skin, appropriate gloves are critical.[1] Nitrile gloves offer good resistance to many chemicals and are a suitable choice for general handling. Double-gloving is recommended when handling the solid to minimize the risk of exposure in case the outer glove is compromised. For prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Body Protection: A full-length lab coat protects the skin and personal clothing from accidental spills. Tight cuffs are important to prevent chemicals from entering the sleeves. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Due to the risk of respiratory irritation and the fact that it is harmful if inhaled, all work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][3] In the rare event that a fume hood is not available for a specific task, a properly fitted NIOSH-approved respirator is essential.
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Preparation and Pre-Work Checklist:
-
Verify Engineering Controls: Ensure the chemical fume hood is certified and functioning correctly. Check the airflow monitor.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for integrity.
-
Review Documentation: Have the Safety Data Sheet and the relevant Standard Operating Procedure (SOP) readily accessible.[3][6]
-
Prepare Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and waste bags is readily available.
2. Weighing the Solid Compound:
-
Perform all weighing operations inside a chemical fume hood to contain any dust.
-
Use a disposable weigh boat to avoid contamination of balances.
-
Handle the container and spatula with care to minimize the generation of airborne dust.
3. Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Always add the solid to the liquid, not the other way around.
-
Keep the container covered as much as possible during dissolution.
4. Reaction and Work-up:
-
Conduct all reactions in a clean, dry reaction vessel within the fume hood.
-
Be mindful of any potential exothermic reactions and have appropriate cooling measures in place.
-
During work-up procedures such as extractions and washes, vent the separatory funnel frequently and away from your face, inside the fume hood.
Emergency Procedures: Be Prepared
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][7]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7]
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
Inhalation:
-
If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.[1]
-
Seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound to protect both personnel and the environment.
Decontamination:
-
All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. The rinsate should be collected as hazardous waste.
-
Wipe down the work surfaces of the fume hood with a suitable solvent and then with soap and water.
Waste Disposal:
-
Solid Waste: Collect any solid waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a dedicated, labeled, and sealed hazardous waste container.
-
PPE Disposal: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.
-
Licensed Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[1] Never pour this chemical down the drain.[3]
By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- Lab Manager. (2022-11-23). Ten Tips for Handling Hazardous Chemicals in a Lab.
- GZ Industrial Supplies. (2025-05-26). Safe Handling Practices for Laboratory Chemicals.
- Compliance and Risk Management. General Rules for Working with Chemicals.
- Merck. (2012-11-28). MSDS of this compound.
- University of California, Riverside Environmental Health & Safety.
- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
